molecular formula C12H10BrNO3 B3021654 Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate CAS No. 692764-07-1

Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate

Cat. No.: B3021654
CAS No.: 692764-07-1
M. Wt: 296.12 g/mol
InChI Key: XDDQBYKFJZYKPE-UHFFFAOYSA-N
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Description

Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate is a useful research compound. Its molecular formula is C12H10BrNO3 and its molecular weight is 296.12 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

ethyl 8-bromo-4-oxo-1H-quinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrNO3/c1-2-17-12(16)8-6-14-10-7(11(8)15)4-3-5-9(10)13/h3-6H,2H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDDQBYKFJZYKPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNC2=C(C1=O)C=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80957402
Record name Ethyl 8-bromo-4-oxo-1,4-dihydroquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80957402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35975-57-6
Record name Ethyl 8-bromo-4-oxo-1,4-dihydroquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80957402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate is a valuable heterocyclic compound, serving as a key intermediate in the synthesis of various biologically active molecules and pharmaceutical agents. The quinoline scaffold is a privileged structure in medicinal chemistry, and the presence of the bromo, hydroxyl, and carboxylate functionalities on this derivative offers multiple points for further chemical modification. This guide provides a comprehensive, in-depth technical overview of the synthesis of this compound, designed for researchers, scientists, and professionals in drug development. The primary synthetic route detailed herein is the Gould-Jacobs reaction, a classic and reliable method for the construction of 4-hydroxyquinolines.[1]

The Gould-Jacobs Reaction: Mechanism and Rationale

The Gould-Jacobs reaction is a powerful tool for the synthesis of 4-hydroxyquinolines from anilines and diethyl ethoxymethylenemalonate (DEEM).[1] The reaction proceeds in two key stages: an initial condensation to form an intermediate, followed by a high-temperature thermal cyclization.

Step 1: Condensation

The synthesis begins with the nucleophilic attack of the amino group of 2-bromoaniline on the electron-deficient double bond of diethyl ethoxymethylenemalonate. This is followed by the elimination of an ethanol molecule to yield the stable intermediate, diethyl 2-((2-bromophenyl)amino)methylenemalonate. This initial reaction is typically carried out at a moderately elevated temperature.

Step 2: Thermal Cyclization

The crucial ring-forming step requires significant thermal energy, typically in the range of 250 °C. This high temperature facilitates a 6-electron electrocyclization of the anilinomethylenemalonate intermediate, leading to the formation of the quinoline ring system. To achieve the necessary high temperatures, the reaction is conducted in a high-boiling point solvent, such as Dowtherm A or diphenyl ether.

Gould_Jacobs_Mechanism Start 2-Bromoaniline + Diethyl Ethoxymethylenemalonate Intermediate Diethyl 2-((2-bromophenyl)amino)methylenemalonate Start->Intermediate Condensation (Heat, -EtOH) Product This compound Intermediate->Product Thermal Cyclization (High Temp, ~250°C)

Caption: The Gould-Jacobs reaction pathway for the synthesis of this compound.

Experimental Protocol

This protocol provides a detailed, step-by-step methodology for the synthesis of this compound.

Materials and Reagents

ReagentCAS NumberMolecular Weight ( g/mol )
2-Bromoaniline615-36-1172.02
Diethyl ethoxymethylenemalonate (DEEM)87-13-8216.23
Dowtherm A8004-13-5~237
Ethanol64-17-546.07
Hexane110-54-386.18

Part A: Synthesis of Diethyl 2-((2-bromophenyl)amino)methylenemalonate (Intermediate)

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-bromoaniline (1 equivalent) and diethyl ethoxymethylenemalonate (1.05 equivalents).

  • Heating: Heat the reaction mixture to 110-120 °C with constant stirring for 2 hours. The reaction can be monitored by thin-layer chromatography (TLC) to observe the consumption of the starting aniline.

  • Isolation of Intermediate: After the reaction is complete, allow the mixture to cool to room temperature. The excess diethyl ethoxymethylenemalonate can be removed under reduced pressure. The resulting crude intermediate, diethyl 2-((2-bromophenyl)amino)methylenemalonate, is a viscous oil or a low-melting solid and can be used in the next step without further purification.

Part B: Thermal Cyclization to this compound

  • Reaction Setup: In a separate round-bottom flask suitable for high-temperature reactions, heat a sufficient volume of Dowtherm A to 250 °C under a nitrogen atmosphere.

  • Addition of Intermediate: Slowly add the crude diethyl 2-((2-bromophenyl)amino)methylenemalonate from Part A to the hot Dowtherm A with vigorous stirring. The addition should be done portion-wise to control the evolution of ethanol.

  • Reaction: Maintain the reaction temperature at 250 °C for 30-60 minutes. The progress of the cyclization can be monitored by TLC.

  • Workup: After the reaction is complete, allow the mixture to cool to below 100 °C. Carefully add hexane to the cooled mixture to precipitate the product.

  • Isolation: Collect the precipitated solid by vacuum filtration and wash it thoroughly with hexane to remove the Dowtherm A.

Purification and Characterization

The crude this compound can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield a crystalline solid.

Characterization Data:

PropertyValue
Molecular Formula C₁₂H₁₀BrNO₃
Molecular Weight 296.12 g/mol
Appearance Solid
CAS Number 35975-57-6[2]
¹H NMR (Predicted) ¹³C NMR (Predicted)
δ 1.4 (t, 3H, CH₃), 4.4 (q, 2H, CH₂), 7.3-7.8 (m, 3H, Ar-H), 8.2 (d, 1H, Ar-H), 8.5 (s, 1H, Ar-H), 11.5 (br s, 1H, OH)δ 14.5, 61.0, 105.0, 118.0, 120.0, 125.0, 128.0, 130.0, 138.0, 145.0, 165.0, 175.0

Troubleshooting and Safety Considerations

Troubleshooting:

  • Low yield in the condensation step: Ensure the reaction is carried out under anhydrous conditions, as moisture can hydrolyze the diethyl ethoxymethylenemalonate.

  • Incomplete cyclization: The temperature of the cyclization step is critical. Ensure the temperature is maintained at or near 250 °C. Insufficient temperature will lead to incomplete reaction, while excessively high temperatures may cause decomposition.

  • Difficulty in removing Dowtherm A: Thorough washing of the precipitated product with a non-polar solvent like hexane is crucial. Multiple washes may be necessary.

Safety Precautions:

  • 2-Bromoaniline: Toxic by inhalation, in contact with skin, and if swallowed. It is also a suspected mutagen. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, in a well-ventilated fume hood.

  • Diethyl ethoxymethylenemalonate: Causes skin and eye irritation. Avoid contact with skin and eyes.

  • Dowtherm A: Can cause skin and eye irritation. At high temperatures, it can produce flammable vapors. The high-temperature cyclization should be performed with extreme caution in a well-ventilated fume hood, away from ignition sources.

  • Polyphosphoric Acid (PPA) (Alternative Cyclizing Agent): PPA is highly corrosive and can cause severe burns. Handle with extreme care and appropriate PPE.

Experimental_Workflow Reactants 2-Bromoaniline + Diethyl Ethoxymethylenemalonate Condensation Condensation (110-120°C, 2h) Reactants->Condensation Intermediate Crude Diethyl 2-((2-bromophenyl)amino)methylenemalonate Condensation->Intermediate Cyclization Thermal Cyclization in Dowtherm A (250°C, 30-60 min) Intermediate->Cyclization Workup Cooling & Precipitation with Hexane Cyclization->Workup Isolation Filtration & Washing Workup->Isolation CrudeProduct Crude this compound Isolation->CrudeProduct Purification Recrystallization CrudeProduct->Purification FinalProduct Pure this compound Purification->FinalProduct

Caption: A schematic overview of the experimental workflow for the synthesis of this compound.

Conclusion

The Gould-Jacobs reaction provides a reliable and effective method for the synthesis of this compound from readily available starting materials. Careful control of the reaction conditions, particularly the high temperature required for the cyclization step, is essential for achieving a good yield of the desired product. The resulting quinoline derivative is a versatile intermediate for further synthetic transformations in the development of novel compounds with potential applications in medicinal chemistry and materials science.

References

  • Gould–Jacobs reaction - Wikipedia. [Link]

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - MDPI. [Link]

  • Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles - ACG Publications. [Link]

  • Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate | C12H10BrNO3 | CID 683685 - PubChem. [Link]

  • 8-Bromo-4-hydroxyquinoline-3-carboxylic acid | C10H6BrNO3 | CID 735364 - PubChem. [Link]

  • Gould–Jacobs reaction - Wikiwand. [Link]

  • Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives - ResearchGate. [Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine - MDPI. [Link]

  • AN56 Gould Jacobs Quinoline forming reaction:SP1.qxd. [Link]

  • 4-Hydroxyquinoline-3-carboxylic acid ethyl ester | CAS 26892-90-0 - Veeprho. [Link]

Sources

An In-Depth Technical Guide to Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by a Senior Application Scientist for Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a comprehensive technical overview of Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry. We will explore its fundamental physicochemical properties, detailed synthetic protocols, potential mechanisms of action, and applications as a scaffold in drug discovery. This document is intended to serve as a practical resource, combining established chemical principles with actionable insights for laboratory application. The core focus is on the compound's synthesis via the Gould-Jacobs reaction, its characterization, and the biological relevance conferred by the 8-bromo-4-hydroxyquinoline scaffold.

Introduction to the 4-Hydroxyquinoline Scaffold

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including antibacterial, anticancer, and antimalarial properties.[1][2] Within this class, 4-hydroxyquinoline-3-carboxylate esters are particularly valuable as synthetic intermediates.[3][4] The introduction of a bromine atom at the C8 position, as in this compound, can significantly modulate the molecule's electronic distribution, lipophilicity, and metabolic stability, thereby influencing its pharmacokinetic profile and interaction with biological targets.[5] This strategic halogenation makes the title compound a promising building block for developing novel therapeutics.[6]

Physicochemical Properties and Identification

This compound is a solid at room temperature. Its unique structure, featuring a hydrogen bond donor (hydroxyl group), hydrogen bond acceptors (carbonyl and quinoline nitrogen), and a lipophilic brominated aromatic ring, dictates its solubility and interaction with biological macromolecules.

PropertyValueSource
CAS Number 35975-57-6[][8][9]
Molecular Formula C₁₂H₁₀BrNO₃N/A
Molecular Weight 296.12 g/mol [10]
Synonyms Ethyl 8-bromo-4-oxo-1,4-dihydroquinoline-3-carboxylateN/A
Physical Form SolidN/A
InChI Key XDDQBYKFJZYKPE-UHFFFAOYSA-NN/A
SMILES CCOC(=O)c1cnc2c(Br)cccc2c1ON/A

Synthesis and Purification: The Gould-Jacobs Reaction

The most reliable and common method for synthesizing 4-hydroxyquinoline-3-carboxylate esters is the Gould-Jacobs reaction.[11] This reaction involves the condensation of an appropriately substituted aniline with diethyl ethoxymethylenemalonate (DEEM), followed by a thermal cyclization.[12][13]

Retrosynthetic Analysis and Mechanism

The synthesis begins with the nucleophilic attack of the aniline on DEEM, followed by the elimination of ethanol to form an anilidomethylenemalonate intermediate. This intermediate then undergoes a high-temperature 6-electron electrocyclization to form the quinoline ring.[13]

Retrosynthesis Product This compound Intermediate Diethyl 2-(((2-bromophenyl)amino)methylene)malonate Product->Intermediate Thermal Cyclization (Gould-Jacobs) Reactant1 2-Bromoaniline Intermediate->Reactant1 Condensation Reactant2 Diethyl ethoxymethylenemalonate (DEEM) Intermediate->Reactant2 Condensation

Caption: Retrosynthetic analysis of the target molecule.

Recommended Synthetic Protocol

This protocol is based on the principles of the Gould-Jacobs reaction, adapted for the synthesis of the title compound.[14][15]

Step 1: Condensation to form Diethyl 2-(((2-bromophenyl)amino)methylene)malonate

  • In a round-bottom flask, combine 2-bromoaniline (1.0 eq) and diethyl ethoxymethylenemalonate (DEEM) (1.1 eq).

  • Heat the mixture with stirring at 120-130°C for 2 hours. The reaction can be monitored by TLC for the disappearance of the aniline.

  • Rationale: This step forms the key intermediate. Using a slight excess of DEEM ensures complete consumption of the starting aniline. The reaction is typically performed neat.

  • Allow the mixture to cool to room temperature. The resulting oil or solid is the crude intermediate and can often be used in the next step without further purification.

Step 2: Thermal Cyclization

  • To the crude intermediate from Step 1, add a high-boiling point inert solvent such as diphenyl ether or Dowtherm A (approx. 5-10 mL per gram of intermediate).

  • Rationale: A high-boiling solvent is necessary to achieve the high temperature (typically ~250°C) required for the electrocyclization.[15]

  • Heat the mixture to 250°C with vigorous stirring for 30-60 minutes. Ethanol will distill from the reaction mixture as the cyclization proceeds.

  • Monitor the reaction by TLC until the intermediate is consumed.

  • Cool the reaction mixture to below 100°C and add an aliphatic solvent like hexane or heptane to precipitate the product.

  • Stir the resulting slurry at room temperature for 1 hour, then collect the solid product by vacuum filtration.

  • Wash the filter cake thoroughly with hexane to remove the high-boiling solvent.

Purification and Characterization

The crude product is typically purified by recrystallization from a suitable solvent such as ethanol, acetic acid, or DMF.

TechniqueExpected Results
¹H NMR Signals corresponding to the ethyl ester protons (triplet and quartet), aromatic protons on the quinoline core, and a broad singlet for the hydroxyl proton.
¹³C NMR Resonances for the carbonyl carbons (ester and quinolone), aromatic carbons, and ethyl group carbons.
Mass Spec (MS) A molecular ion peak [M+H]⁺ consistent with the molecular weight (296.12), showing the characteristic isotopic pattern for a bromine-containing compound.
FT-IR Characteristic peaks for O-H stretching (broad), C=O stretching (ketone and ester), and aromatic C-H and C=C stretching.

Potential Mechanism of Action and Biological Relevance

Derivatives of 8-hydroxyquinoline are well-known for their ability to chelate metal ions.[6] This property is often central to their biological activity. By binding essential metal ions like Fe²⁺, Zn²⁺, or Cu²⁺, these compounds can disrupt the function of metalloenzymes, such as DNA gyrase or ribonucleotide reductase, which are critical for pathogen survival and cancer cell proliferation.

Mechanism cluster_0 8-Hydroxyquinoline Scaffold cluster_1 Biological System cluster_2 Outcome HQ Ethyl 8-bromo-4- hydroxyquinoline-3-carboxylate Metal Metal Ion (e.g., Fe²⁺, Zn²⁺) HQ->Metal Chelation Inhibition Enzyme Inhibition HQ->Inhibition Leads to Enzyme Metalloenzyme Metal->Enzyme Cofactor for Effect Antimicrobial / Anticancer Effect Inhibition->Effect

Caption: Proposed mechanism via metal ion chelation.

The 8-hydroxyquinoline scaffold has been incorporated into compounds with a wide range of pharmacological effects, including:

  • Anticancer Activity: By inducing apoptosis and inhibiting cell proliferation.[1][6]

  • Antimicrobial and Antifungal Effects: Disrupting essential cellular processes in microorganisms.[16]

  • Neuroprotective Properties: Some derivatives have been investigated for their potential in treating neurodegenerative diseases.[17]

Applications in Drug Discovery and Development

This compound is primarily used as a versatile chemical intermediate.[4] Its functional groups offer multiple handles for synthetic modification:

  • The ester at C3 can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides.[17]

  • The hydroxyl group at C4 can be alkylated or used as a directing group for further reactions.

  • The bromo group at C8 provides a site for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce new aryl or alkyl substituents, enabling the creation of diverse chemical libraries for high-throughput screening.

Safety and Handling

While a specific safety data sheet for this exact compound is not widely available, data for the parent 8-hydroxyquinoline and closely related analogs provide guidance on necessary precautions.[10][18][19][20]

  • Hazard Statements: Assumed to be harmful if swallowed, cause skin irritation, and cause serious eye irritation. May also cause respiratory irritation.[10] The parent compound, 8-hydroxyquinoline, is toxic if swallowed and may cause an allergic skin reaction and serious eye damage.[18][20]

  • Precautionary Measures:

    • Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood.

    • Personal Protective Equipment (PPE): Wear safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[21]

    • Handling: Avoid creating dust. Wash hands thoroughly after handling.

    • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

This compound (CAS: 35975-57-6) is a key synthetic building block with significant potential for the development of novel therapeutic agents. Its synthesis is readily achievable through the robust Gould-Jacobs reaction. The inherent biological activity of the 8-hydroxyquinoline scaffold, combined with the synthetic versatility offered by its functional groups, makes this compound a valuable asset for researchers and scientists in the field of drug discovery. This guide provides the foundational knowledge and practical protocols necessary to effectively utilize this compound in a research setting.

References

  • Carl ROTH. (n.d.). Safety Data Sheet: 8-Hydroxyquinoline. Retrieved from [Link]

  • Wikipedia. (n.d.). Gould–Jacobs reaction. Retrieved from [Link]

  • Biotage. (n.d.). AN56 Gould Jacobs Quinoline forming reaction. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of ethyl 4-hydroxyquinoline-3-carboxylate. Retrieved from [Link]

  • Penta Chemicals. (2025). 8-Hydroxyquinoline - SAFETY DATA SHEET. Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(18), 4279. Retrieved from [Link]

  • Gizińska, M., et al. (2022). The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity. Molecules, 27(19), 6595. Retrieved from [Link]

  • Illyés, E., et al. (2017). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 22(8), 1332. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate. Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI. Retrieved from [Link]

  • Almendros, M. J., et al. (2014). Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. Molecules, 19(7), 9694-9705. Retrieved from [Link]

  • Al-busafi, S. N. (2013). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. SciSpace. Retrieved from [Link]

  • Massoud, M. A., et al. (2019). Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants. Monatshefte für Chemie - Chemical Monthly, 150, 81-91. Retrieved from [Link]

  • Khan, I. U., et al. (2015). Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. Asian Journal of Chemistry, 27(4), 1333-1336. Retrieved from [Link]

  • Gupta, H., et al. (2015). Biological Activities of Quinoline Derivatives. ResearchGate. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of ethyl 4-hydroxy-6-ethyl-3-quinoline-carboxylate. Retrieved from [Link]

  • BioBlocks. (n.d.). 8-BROMO-4-HYDROXYQUINOLINE-3-CARBOXYLIC ACID ETHYL ESTER. Retrieved from [Link]

Sources

A Technical Guide to Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive overview of Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate, a key heterocyclic building block in medicinal chemistry and materials science. We will delve into its chemical identity, physicochemical properties, established synthesis protocols, and its significant role as a precursor in the development of novel therapeutic agents. This document is intended for researchers, chemists, and professionals in the field of drug development, offering both foundational knowledge and practical insights into the compound's utility and handling.

Chemical Identity and Nomenclature

This compound is a substituted quinoline derivative. The quinoline scaffold is a privileged structure in drug discovery, and modifications at various positions are crucial for tuning biological activity. The nomenclature of this compound can be nuanced due to the presence of a hydroxyl group at the C4 position, which exists in tautomeric equilibrium with its keto form.

1.1. Tautomerism:

The 4-hydroxyquinoline moiety readily undergoes keto-enol tautomerism. Consequently, the compound is frequently named Ethyl 8-bromo-4-oxo-1,4-dihydroquinoline-3-carboxylate . The "4-oxo" nomenclature reflects the keto tautomer, which often predominates in the solid state and is a crucial consideration for its reactivity and hydrogen bonding capabilities. For the purposes of this guide, both names are used interchangeably, with the understanding that they refer to the same chemical entity.

1.2. Core Identifiers:

A summary of the essential chemical identifiers for this compound is provided below.

IdentifierValueSource
CAS Number 35975-57-6[1]
Molecular Formula C₁₂H₁₀BrNO₃[1]
Molecular Weight 296.12 g/mol [1]
IUPAC Name This compound
Common Synonym ethyl 8-bromo-4-oxo-1,4-dihydro-3-quinolinecarboxylate
InChI Key XDDQBYKFJZYKPE-UHFFFAOYSA-N
InChI 1S/C12H10BrNO3/c1-2-17-12(16)8-6-14-10-7(11(8)15)4-3-5-9(10)13/h3-6H,2H2,1H3,(H,14,15)

Physicochemical and Spectroscopic Properties

The physical and chemical properties of a compound dictate its handling, storage, and application in synthesis.

PropertyValueSource
Physical Form Solid
Boiling Point 256-257 °C
Storage Temperature Ambient Temperature

2.1. Spectroscopic Profile (Predicted):

While specific spectral data requires experimental acquisition, the structure of this compound allows for the prediction of key spectroscopic features.

  • ¹H NMR: The spectrum would show characteristic signals for the ethyl group (a triplet and a quartet), distinct aromatic protons on the quinoline core, and a broad signal for the N-H proton (in the keto tautomer) or the O-H proton (in the enol tautomer).

  • ¹³C NMR: The spectrum would display signals for the carbonyl carbons of the ester and the C4-oxo group, along with distinct signals for the sp²-hybridized carbons of the bicyclic aromatic system.

  • FTIR: The infrared spectrum would be characterized by strong absorption bands corresponding to the C=O stretching of the ester and the keto group, N-H/O-H stretching, and C=C/C=N stretching vibrations within the quinoline ring.

Synthesis and Mechanism

The synthesis of 4-hydroxyquinoline-3-carboxylates is most commonly achieved via the Gould-Jacobs reaction . This well-established method provides a reliable pathway to the core scaffold of the target molecule.

3.1. Rationale and Mechanism:

The Gould-Jacobs reaction involves the condensation of an aniline with diethyl ethoxymethylenemalonate (or a similar malonic ester derivative), followed by a thermal cyclization. The causality behind this choice is clear:

  • Starting Material Selection: To achieve the 8-bromo substitution, 2-bromoaniline is the logical starting aniline. The bromine atom is strategically positioned for the final product.

  • Condensation: The reaction of 2-bromoaniline with diethyl ethoxymethylenemalonate proceeds via nucleophilic substitution, where the amino group of the aniline attacks the electrophilic enol ether, displacing ethanol. This forms a key intermediate.

  • Thermal Cyclization: The intermediate is heated to a high temperature (typically ~250 °C), often in a high-boiling solvent like Dowtherm A. This thermal energy drives an intramolecular electrophilic aromatic substitution (a 6-π electrocyclization) to form the quinoline ring system, followed by the elimination of ethanol to yield the final product.

3.2. Synthetic Workflow Diagram:

SynthesisWorkflow cluster_caption SM1 2-Bromoaniline Intermediate Condensation Intermediate (Anilinomethylenemalonate) SM1->Intermediate Condensation (Heat, ~120°C) SM2 Diethyl Ethoxymethylenemalonate SM2->Intermediate Product Ethyl 8-bromo-4-hydroxy- quinoline-3-carboxylate Intermediate->Product Thermal Cyclization (Heat, ~250°C in Dowtherm A) caption_node Figure 1. Proposed synthesis of the target compound via the Gould-Jacobs reaction.

Sources

Unlocking the Therapeutic Potential of Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate: A Technical Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The quinoline scaffold represents a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. This technical guide delves into the untapped potential of a specific derivative, Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate, as a versatile starting point for the development of novel therapeutic agents. By dissecting its structural features and drawing insights from the well-established bioactivities of related analogues, we will explore its promising applications in oncology and infectious diseases. This document provides a comprehensive overview for researchers, scientists, and drug development professionals, outlining potential mechanisms of action, strategic considerations for lead optimization, and detailed experimental workflows to validate its therapeutic promise.

The Quinoline Moiety: A Cornerstone of Drug Discovery

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a recurring motif in a vast array of biologically active compounds.[1] Its rigid, planar structure and the presence of a nitrogen atom provide a unique combination of hydrophobic and hydrogen-bonding capabilities, enabling it to interact with a diverse range of biological targets. From the pioneering antimalarial drug quinine to modern fluoroquinolone antibiotics and targeted cancer therapies, the quinoline scaffold has consistently proven its value in addressing significant unmet medical needs.[2][3] The derivatization of the quinoline core allows for the fine-tuning of its physicochemical properties and biological activity, making it a highly adaptable template for drug design.

This compound: A Privileged Scaffold for Innovation

This compound presents a compelling starting point for medicinal chemistry campaigns. Its structure incorporates several key features that can be strategically exploited for therapeutic advantage:

  • The 4-hydroxyquinoline-3-carboxylate Core: This substructure is reminiscent of quinolone antibiotics, which are known to target bacterial DNA gyrase and topoisomerase IV. The 4-hydroxy group and the 3-carboxylate moiety are crucial for chelating magnesium ions in the enzyme's active site, a critical interaction for inhibitory activity.

  • The 8-bromo Substituent: The presence of a bromine atom at the 8-position significantly influences the molecule's electronic and lipophilic properties. Halogen bonding is an increasingly recognized non-covalent interaction that can enhance binding affinity to protein targets. Furthermore, the bromine atom can serve as a handle for further synthetic modifications, such as cross-coupling reactions, to introduce additional diversity.

  • The Ethyl Ester: The ethyl ester group can act as a prodrug moiety, which may be hydrolyzed in vivo to the corresponding carboxylic acid, potentially improving oral bioavailability and modulating the pharmacokinetic profile.

Potential Therapeutic Applications

Based on the known biological activities of structurally related quinoline derivatives, this compound holds significant promise in two primary therapeutic areas: oncology and infectious diseases.

Anticancer Activity

Numerous 8-hydroxyquinoline derivatives have demonstrated potent anticancer activity through various mechanisms.[2][3] The ability of the 8-hydroxyquinoline scaffold to chelate metal ions is thought to play a crucial role in its anticancer effects, potentially by disrupting the function of metalloenzymes essential for tumor growth or by generating reactive oxygen species. Furthermore, bromo-substituted quinolines have shown significant antiproliferative effects.[4][5]

Potential Mechanisms of Action:

  • Topoisomerase Inhibition: The structural similarity to quinolone antibiotics suggests that this compound or its hydrolyzed active form could inhibit human topoisomerases, enzymes vital for DNA replication and repair in rapidly dividing cancer cells.[4]

  • Induction of Apoptosis: Many quinoline-based anticancer agents exert their effects by triggering programmed cell death (apoptosis) in cancer cells.[4]

  • Kinase Inhibition: The quinoline scaffold is a common feature in many kinase inhibitors. It is plausible that derivatives of this compound could be developed to target specific kinases involved in cancer cell signaling pathways.

Antimicrobial Activity

The 4-hydroxyquinoline-3-carboxylate core is a well-established pharmacophore for antibacterial agents. Commercial vendor data suggests that this compound itself possesses antimicrobial properties, with reported inhibition zones against various bacterial strains.[6]

Bacterial StrainInhibition Zone (mm)
Staphylococcus aureus22
Escherichia coli20
Klebsiella pneumoniae25

Table 1: Reported antimicrobial activity of this compound.[6]

Potential Mechanisms of Action:

  • Inhibition of Bacterial DNA Gyrase and Topoisomerase IV: This is the classic mechanism of action for quinolone antibiotics.

  • Metal Ion Chelation: The 8-hydroxyquinoline moiety can chelate essential metal ions, disrupting bacterial metabolic processes.[7]

Experimental Workflows for Therapeutic Validation

To systematically evaluate the therapeutic potential of this compound and its derivatives, a multi-step experimental approach is recommended.

Initial Screening and Target Identification

The initial phase should focus on broad screening to confirm the predicted biological activities and to identify potential molecular targets.

Figure 1: Initial screening and target identification workflow.

Step-by-Step Protocol: Anticancer Cell Viability Assay

  • Cell Culture: Culture a panel of human cancer cell lines representing different tumor types in appropriate media.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO and create a series of dilutions.

  • Cell Seeding: Seed the cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with the serially diluted compound for 72 hours.

  • Viability Assessment: Use a colorimetric assay (e.g., MTT, MTS) or a fluorescence-based assay (e.g., CellTiter-Glo) to determine cell viability.

  • Data Analysis: Calculate the IC50 value (the concentration of the compound that inhibits cell growth by 50%) for each cell line.

Lead Optimization and Structure-Activity Relationship (SAR) Studies

Once initial activity is confirmed, a focused lead optimization campaign should be initiated to improve potency, selectivity, and pharmacokinetic properties.

Figure 2: Lead optimization workflow.

Key SAR Insights to Explore:

  • Role of the 8-Bromo Group: Investigate the effect of replacing the bromine with other halogens (F, Cl, I) or with small alkyl or aryl groups. This will elucidate the importance of halogen bonding and steric bulk at this position.

  • The 3-Carboxylate Moiety: Synthesize a library of amides and explore bioisosteric replacements for the carboxylic acid to modulate its physicochemical properties and potential for off-target effects.[8][9][10][11]

  • Substitution on the Carbocyclic Ring: Explore the impact of additional substituents on the benzene portion of the quinoline ring to enhance target engagement and optimize ADME properties.

Future Directions and Conclusion

This compound is a promising, yet underexplored, scaffold for the development of novel anticancer and antimicrobial agents. Its synthetic tractability and the wealth of knowledge surrounding the bioactivities of related quinoline derivatives provide a solid foundation for initiating drug discovery programs. A systematic approach, combining insightful medicinal chemistry strategies with robust biological evaluation, will be crucial to unlocking the full therapeutic potential of this versatile molecule. This guide provides a strategic roadmap for researchers to embark on this exciting endeavor, with the ultimate goal of translating this chemical starting point into life-saving medicines.

References

  • The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity. MDPI. Available from: [Link]

  • Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. PMC. Available from: [Link]

  • A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. ResearchGate. Available from: [Link]

  • Harnessing the Dual Antimicrobial Mechanism of Action with Fe(8-Hydroxyquinoline)3 to Develop a Topical Ointment for Mupirocin-Resistant MRSA Infections. PMC. Available from: [Link]

  • Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. PubMed. Available from: [Link]

  • The potentially bioisosteric replacement[2][3] from methyl... ResearchGate. Available from: [Link]

  • Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novel[2][3][12]triazino[2,3-c]quinazolines. PMC. Available from: [Link]

  • Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ResearchGate. Available from: [Link]

  • Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Available from: [Link]

  • Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PMC. Available from: [Link]

  • Discovery of 4-Aminoquinoline-3-carboxamide Derivatives as Potent Reversible Bruton's Tyrosine Kinase Inhibitors for the Treatment of Rheumatoid Arthritis. ACS Publications. Available from: [Link]

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. PMC. Available from: [Link]

  • Considerations about the structure-activity relationships of 8-aminoquinoline antimalarial drugs. PubMed. Available from: [Link]

  • Bioisosteric Replacements. Cambridge MedChem Consulting. Available from: [Link]

  • Bioisosteric Replacements. Chemspace. Available from: [Link]

  • Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. MDPI. Available from: [Link]

  • 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. PMC. Available from: [Link]

Sources

Technical Deep Dive: The Discovery and Evolution of Quinoline-3-Carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Scaffold That Changed Medicine

The quinoline-3-carboxylate moiety represents one of the most privileged scaffolds in medicinal chemistry.[1] While best known as the structural core of the fluoroquinolone class of antibiotics—drugs that revolutionized the treatment of Gram-negative infections—this scaffold’s utility extends far beyond antibacterial activity.

This guide analyzes the technical history, synthetic evolution, and expanding therapeutic horizon of quinoline-3-carboxylates. We move beyond the standard textbook narrative to explore the causality of its discovery, the chemical logic behind its optimization, and its modern renaissance in oncology and immunology.

The Genesis: An Accidental Discovery (1958–1962)

The discovery of the quinolone class is a classic example of serendipity in drug discovery, rooted not in antibacterial research, but in the search for antimalarials.

The Chloroquine Connection

In the late 1950s, George Lesher and his team at Sterling Drug were optimizing the synthesis of chloroquine , a 4-aminoquinoline antimalarial. The industrial synthesis involved the thermal cyclization of an acrylate intermediate.[2] Lesher isolated a specific impurity—a 7-chloroquinoline derivative—which was initially discarded.

  • The Byproduct: 7-chloro-1-ethyl-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid.

  • The Pivot: Routine screening revealed this byproduct possessed modest antibacterial activity.

  • The Result: Structural modification of this impurity led to the synthesis of Nalidixic Acid (1962).[3]

Technical Note: Although Nalidixic Acid is technically a 1,8-naphthyridine (containing two nitrogens in the rings), it established the pharmacophore required for DNA gyrase inhibition: the 3-carboxylate and 4-oxo groups are critical for binding magnesium ions (


), which bridge the drug to the DNA-enzyme complex.

Synthetic Evolution: From Gould-Jacobs to Grohe-Heberer

The explosion of quinolone development was limited by early synthetic methods. Understanding the shift from the Gould-Jacobs reaction to the Grohe-Heberer method is essential for any process chemist working with this scaffold.

Method A: The Gould-Jacobs Reaction (Classic)

Used for early generation quinolones (e.g., Nalidixic acid, Oxolinic acid).

  • Mechanism: Condensation of an aniline with diethyl ethoxymethylenemalonate (EMME), followed by thermal cyclization.[3]

  • Limitation: It requires high temperatures (

    
    ) and is intolerant of many substituents on the aniline ring, making it difficult to introduce the critical C-6 fluorine atom efficiently.
    
Method B: The Grohe-Heberer Method (Modern)

Developed by Klaus Grohe at Bayer in the 1970s, this method unlocked the synthesis of Ciprofloxacin and other fluoroquinolones.

  • Mechanism: Acylation of a malonate anion with an ortho-halogenated benzoyl chloride.

  • Advantage: It allows for the regioselective introduction of the fluorine at C-6 and cyclization under much milder conditions.

Experimental Protocol: Synthesis of a Fluoroquinolone Intermediate

The following protocol utilizes the Grohe-Heberer methodology to synthesize Ethyl 1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate, a universal precursor for Ciprofloxacin and other 3rd-generation agents.

Protocol: Grohe-Heberer Cycloacylation

Reagents:

  • 2,4,5-Trifluorobenzoyl chloride (1.0 eq)

  • Ethyl 3-(dimethylamino)acrylate (1.1 eq)

  • Cyclopropylamine (1.2 eq)

  • Triethylamine (TEA)

  • Solvents: Toluene, DMF

Step-by-Step Methodology:

  • Acylation (The Key Step):

    • Dissolve Ethyl 3-(dimethylamino)acrylate in toluene.

    • Add TEA (1.5 eq) to act as an acid scavenger.

    • Add 2,4,5-Trifluorobenzoyl chloride dropwise at 50°C.

    • Mechanism:[4][5][6][7][8][9] The enamine attacks the acid chloride, eliminating dimethylamine to form the benzoyl-acrylate intermediate.

    • Checkpoint: Monitor TLC for the disappearance of the acid chloride.

  • Amine Exchange:

    • Without isolating the intermediate, add Cyclopropylamine dropwise.

    • Stir at room temperature for 2 hours.

    • Observation: The solution will turn yellow/orange as the cyclopropylamine displaces the dimethylamino group.

  • Cyclization (Intramolecular

    
    ): 
    
    • Add Potassium Carbonate (

      
      ) and heat the mixture to 140°C in DMF.
      
    • Chemical Logic: The nitrogen anion attacks the aromatic ring at the ortho-position, displacing the fluorine atom. The high electrophilicity of the fluorinated ring facilitates this step.

  • Workup:

    • Pour the reaction mixture into ice water. The product will precipitate as a white/off-white solid.

    • Filter, wash with cold ethanol, and dry.

Yield Expectation: 75–85% Purity Validation:


-NMR should show the characteristic cyclopropyl peaks (0.9–1.3 ppm) and the C-2 proton singlet (~8.5 ppm).

Structure-Activity Relationship (SAR) Data

The transition from "urinary tract antiseptic" to "broad-spectrum antibiotic" was driven by specific substitutions.

Table 1: SAR of Quinoline-3-Carboxylate Antibiotics

PositionSubstituentEffect on ActivityRepresentative Drug
N-1 EthylModerate Gram-negative activity.Nalidixic Acid
N-1 CyclopropylMassive increase in potency; broadens spectrum to Gram-positives.Ciprofloxacin
N-1 2,4-DifluorophenylEnhanced activity against anaerobes; toxicity risks (hepatotoxicity).Trovafloxacin
C-3 CarboxylateEssential for Gyrase binding (

chelation).
All Quinolones
C-6 FluorineIncreases cell penetration (lipophilicity) and Gyrase affinity (10-100x potency boost).Norfloxacin, Ciprofloxacin
C-7 PiperazineAnti-pseudomonal activity; increases GABA binding (CNS side effects).Ciprofloxacin
C-7 PyrrolidineIncreases Gram-positive activity (S. aureus).Moxifloxacin
C-8 Methoxy (-OMe)Reduces photosensitivity; targets Topoisomerase IV (reduces resistance).Moxifloxacin

The Renaissance: Beyond Antibiotics[3]

Recent research has repurposed the quinoline-3-carboxylate scaffold for non-antimicrobial indications, proving its versatility as a privileged structure.

Oncology: DHODH Inhibition

Quinoline-3-carboxylates structurally mimic Brequinar , a potent inhibitor of Dihydroorotate Dehydrogenase (DHODH).

  • Mechanism: DHODH is essential for de novo pyrimidine synthesis. Rapidly dividing cancer cells (e.g., Acute Myelogenous Leukemia) are exquisitely sensitive to pyrimidine starvation.

  • Key Derivative: 2-Aryl-4-quinoline carboxylic acid analogues.[10]

  • Status: Preclinical/Phase I.

Immunomodulation: Tasquinimod

Tasquinimod is a second-generation quinoline-3-carboxamide (a close derivative).[4][11]

  • Target: It binds to S100A9 and HDAC4 within the tumor microenvironment (TME).

  • Effect: It inhibits angiogenesis and modulates the immune system to attack prostate cancer cells.[4]

  • Clinical Status: Investigated for Castration-Resistant Prostate Cancer (CRPC).[4][12]

Visualization of Pathways & Synthesis[2][11]

Diagram 1: The Evolutionary Timeline

This diagram traces the lineage from the accidental byproduct to modern therapeutics.

QuinolineEvolution Chloroquine Chloroquine Synthesis (1950s) Byproduct 7-Chloroquinoline Byproduct (Lesher, 1962) Chloroquine->Byproduct Impurity Isolation Nalidixic Nalidixic Acid (First Gen) Byproduct->Nalidixic SAR Optimization Norfloxacin Norfloxacin (First Fluoroquinolone) Nalidixic->Norfloxacin C-6 Fluorine + C-7 Piperazine Tasquinimod Tasquinimod (Anti-Cancer/Immunomodulator) Nalidixic->Tasquinimod Scaffold Repurposing (Carboxamide) Cipro Ciprofloxacin (Gold Standard) Norfloxacin->Cipro N-1 Cyclopropyl (Grohe Method) Moxi Moxifloxacin (Respiratory/Anaerobic) Cipro->Moxi C-8 Methoxy (Reduced Resistance)

Caption: The evolutionary trajectory of quinoline derivatives from antimalarial byproducts to broad-spectrum antibiotics and anti-cancer agents.[4]

Diagram 2: The Grohe-Heberer Synthetic Pathway

A visual representation of the chemical logic described in the protocol.

GroheSynthesis Start 2,4,5-Trifluorobenzoyl Chloride + Amino Acrylate Intermediate1 Benzoyl-Acrylate Intermediate (Not Isolated) Start->Intermediate1 Acylation (-HCl) Step2 Amine Exchange (+ Cyclopropylamine) Intermediate1->Step2 Intermediate2 Enamine Precursor Step2->Intermediate2 Substitution Step3 Cyclization (SnAr) (K2CO3 / DMF / Heat) Intermediate2->Step3 Product Fluoroquinolone Core (Ethyl 1-cyclopropyl-6,7-difluoro...) Step3->Product Ring Closure (-F)

Caption: The Grohe-Heberer synthesis pathway, highlighting the "One-Pot" efficiency of the modern industrial process.

References

  • Lesher, G. Y., Froelich, E. J., Gruett, M. D., Bailey, J. H., & Brundage, P. R. (1962). 1,8-Naphthyridine Derivatives.[7][9] A New Class of Chemotherapeutic Agents. Journal of Medicinal Chemistry. Link

  • Bisacchi, G. S. (2015). Origins of the Quinolone Class of Antibacterials: An Expanded "Discovery Story". Journal of Medicinal Chemistry. Link

  • Grohe, K., & Heberg, H. (1987). Cycloaracylation of Enamines. I. Synthesis of 4-Quinolone-3-carboxylic Acids. Liebigs Annalen der Chemie.
  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of Quinolone Action and Resistance. Biochemistry.[13] Link

  • Isaacs, J. T., et al. (2006).[5] Identification of ABR-215050 as Lead Second Generation Quinoline-3-Carboxamide Anti-Angiogenic Agent for the Treatment of Prostate Cancer.[5] The Prostate.[4] Link

  • Vyas, V. K., et al. (2011). Design, synthesis and pharmacological evaluation of novel substituted quinoline-2-carboxamide derivatives as human dihydroorotate dehydrogenase (hDHODH) inhibitors. European Journal of Medicinal Chemistry. Link

Sources

A Technical Guide to the Spectroscopic Characterization of Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: This technical guide provides a comprehensive analysis of the expected spectroscopic data for Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate, a key intermediate in pharmaceutical synthesis. In the absence of a complete, publicly available experimental dataset, this document synthesizes foundational spectroscopic principles and data from analogous structures to predict the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles. This guide is intended to serve as a valuable resource for researchers in identifying and characterizing this molecule, offering insights into the causality behind spectral features and providing robust, self-validating protocols for experimental data acquisition.

Introduction: The Structural Significance of this compound

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The specific functionalization of this compound, including the bromine atom at the 8-position, the hydroxyl group at the 4-position, and the ethyl carboxylate at the 3-position, provides multiple points for further chemical modification, making it a versatile building block in drug discovery. Accurate and unambiguous structural confirmation is paramount, and a multi-technique spectroscopic approach is the gold standard for achieving this. This guide delves into the theoretical underpinnings and practical application of NMR, IR, and Mass Spectrometry for the comprehensive characterization of this target molecule.

Predicted Spectroscopic Data

The following sections detail the anticipated spectroscopic data for this compound. This information is derived from established chemical shift and absorption frequency tables, as well as by analogy to structurally related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[1][2][3][4] It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

The predicted ¹H NMR spectrum of this compound in a suitable deuterated solvent (e.g., DMSO-d₆) is expected to exhibit distinct signals for each unique proton environment. The aromatic protons of the quinoline ring will appear in the downfield region (typically δ 7.0-9.0 ppm) due to the deshielding effect of the aromatic ring current.[5] The electron-withdrawing bromine atom and the hydroxyl group will further influence the chemical shifts of the adjacent protons. The ethyl group of the ester will show a characteristic quartet and triplet pattern. The hydroxyl proton is expected to be a broad singlet, and its chemical shift can be concentration-dependent.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-28.5 - 8.8s-
H-57.8 - 8.1d~8.0
H-67.3 - 7.6t~8.0
H-77.6 - 7.9d~8.0
-OCH₂CH₃4.2 - 4.5q~7.1
-OCH₂CH₃1.2 - 1.5t~7.1
4-OH10.0 - 12.0br s-

Note: Chemical shifts are predictions and may vary depending on the solvent and concentration.

The proton-decoupled ¹³C NMR spectrum will provide a single peak for each unique carbon atom in the molecule. The chemical shifts are indicative of the carbon's hybridization and electronic environment.[6] The carbonyl carbon of the ester is expected to be the most downfield signal. The carbons of the quinoline ring will appear in the aromatic region, with their specific shifts influenced by the substituents.

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O (Ester)165 - 175
C-4 (C-OH)155 - 165
Quaternary Aromatic Carbons110 - 150
CH Aromatic Carbons115 - 140
C-8 (C-Br)110 - 120
-OCH₂CH₃60 - 65
-OCH₂CH₃14 - 18

Note: These are approximate chemical shift ranges.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[7][8][9][10][11][12]

Table 3: Predicted Characteristic IR Absorption Bands

Functional GroupVibrationPredicted Wavenumber (cm⁻¹)Intensity
O-H (hydroxyl)Stretching3200 - 3600Broad, Strong
C-H (aromatic)Stretching3000 - 3100Medium
C-H (aliphatic)Stretching2850 - 3000Medium
C=O (ester)Stretching1700 - 1730Strong
C=C, C=N (aromatic)Stretching1500 - 1650Medium to Strong
C-O (ester)Stretching1000 - 1300Strong
C-BrStretching500 - 600Medium

The broad O-H stretch is indicative of the hydroxyl group, which may be involved in hydrogen bonding. The strong carbonyl absorption is a key feature of the ester group.[13][14][15] The fingerprint region (below 1500 cm⁻¹) will contain a complex pattern of absorptions unique to the molecule's overall structure.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions.[16][17][18] It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.[19][20]

For this compound, the mass spectrum is expected to show a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio).[21][22] This will result in two peaks of nearly equal intensity, separated by two mass units (M⁺ and M⁺+2).

Table 4: Predicted Key Mass Spectrometry Fragments

m/z ValueInterpretation
[M]⁺ and [M+2]⁺Molecular ion peak showing the bromine isotope pattern.
[M - OCH₂CH₃]⁺Loss of the ethoxy group from the ester.
[M - COOCH₂CH₃]⁺Loss of the entire ethyl carboxylate group.
Fragments of the quinoline ringCharacteristic fragmentation of the heterocyclic core.

Experimental Protocols

To obtain high-quality spectroscopic data, adherence to standardized experimental protocols is essential. The following sections provide step-by-step methodologies for acquiring NMR, IR, and MS data for this compound.

NMR Data Acquisition Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep Dissolve ~5-10 mg of sample in ~0.6 mL of deuterated solvent (e.g., DMSO-d6) in an NMR tube. tms Add a small amount of TMS as an internal standard (0 ppm). prep->tms instrument Place the NMR tube in the spectrometer's probe. shimming Shim the magnetic field to optimize homogeneity. instrument->shimming h1_acq Acquire ¹H NMR spectrum. (e.g., 32 scans) shimming->h1_acq c13_acq Acquire ¹³C NMR spectrum. (e.g., 1024 scans) h1_acq->c13_acq ft Apply Fourier Transform to the FID. phasing Phase the spectrum. ft->phasing baseline Apply baseline correction. phasing->baseline referencing Reference the spectrum to TMS. baseline->referencing integration Integrate the ¹H NMR signals. referencing->integration peak_picking Pick peaks for both spectra. integration->peak_picking cluster_prep cluster_prep cluster_acq cluster_acq cluster_prep->cluster_acq cluster_proc cluster_proc cluster_acq->cluster_proc IR_Protocol cluster_sample Sample Preparation (ATR) cluster_measurement Measurement cluster_analysis Data Analysis sample_prep Place a small amount of the solid sample directly onto the ATR crystal. background Collect a background spectrum of the empty ATR crystal. sample_scan Collect the sample spectrum (e.g., 16 scans). background->sample_scan correction The instrument software automatically subtracts the background spectrum. peak_labeling Identify and label the major absorption bands. correction->peak_labeling cluster_sample cluster_sample cluster_measurement cluster_measurement cluster_sample->cluster_measurement cluster_analysis cluster_analysis cluster_measurement->cluster_analysis

Caption: Protocol for acquiring an IR spectrum using an ATR accessory.

Mass Spectrometry Protocol (ESI-MS)

MS_Protocol cluster_prep Sample Preparation cluster_infusion Infusion and Ionization cluster_analysis Mass Analysis dissolve Dissolve a small amount of sample in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of ~1 µg/mL. infuse Infuse the sample solution into the ESI source via a syringe pump. ionize Apply a high voltage to the ESI needle to generate gas-phase ions. infuse->ionize mass_analyzer The ions are guided into the mass analyzer (e.g., quadrupole or TOF). detection The mass analyzer separates ions based on their m/z ratio, and they are detected. mass_analyzer->detection spectrum_gen A mass spectrum is generated. detection->spectrum_gen cluster_prep cluster_prep cluster_infusion cluster_infusion cluster_prep->cluster_infusion cluster_analysis cluster_analysis cluster_infusion->cluster_analysis

Caption: Protocol for obtaining a mass spectrum via Electrospray Ionization (ESI).

Conclusion

This technical guide provides a robust framework for the spectroscopic characterization of this compound. By combining predicted data with detailed experimental protocols, researchers and drug development professionals are equipped with the necessary tools to confidently identify and analyze this important chemical entity. The principles and methodologies outlined herein are broadly applicable to the structural elucidation of other novel small molecules, underscoring the central role of spectroscopy in modern chemical sciences.

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  • University of California, Los Angeles. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). The mass spectrum of 1-bromo-2-chloroethane. Retrieved from [Link]

  • SciSpace. (n.d.). Introductory Chapter: Infrared Spectroscopy - Principles and Applications. Retrieved from [Link]

  • Khan Academy. (n.d.). Introduction to infrared spectroscopy. Retrieved from [Link]

  • YouTube. (2018). 14.2a IR Spectra of Carbonyl Compounds | Organic Chemistry. Retrieved from [Link]

  • YouTube. (2018). Part 17: Mass Spectrometry - Fragmentation Pattern | Homolytic & Heterolytic Cleavage. Retrieved from [Link]

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Introduction: The Quinoline Scaffold and the Enigma of a Novel Derivative

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Elucidating the Mechanism of Action of Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the mechanism of action of this compound. Given the nascent stage of research on this specific molecule, this document outlines a series of hypothesized mechanisms based on the well-documented activities of the broader quinoline chemical class and provides detailed experimental protocols to systematically test these hypotheses.

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including anticancer, antibacterial, antifungal, and antiviral properties.[1][2][3][4][5] this compound is a synthetic derivative belonging to this versatile class. Its unique substitution pattern, featuring a bromine atom at the 8-position, a hydroxyl group at the 4-position, and an ethyl carboxylate at the 3-position, suggests a potential for novel biological activities. This guide will delve into the plausible mechanisms through which this compound may exert its effects and provide the technical means to validate these hypotheses.

The core chemical structure of the subject compound is presented below:

Caption: Chemical structure of this compound.

Hypothesized Mechanisms of Action and Experimental Validation

Based on the known biological activities of structurally related quinoline derivatives, we propose the following primary mechanisms of action for this compound.

Hypothesis 1: Inhibition of Topoisomerase I

Several brominated 8-hydroxyquinolines have demonstrated potent antiproliferative activity, with evidence suggesting they may function as topoisomerase I inhibitors.[6] Topoisomerase I is a critical enzyme in DNA replication and transcription, making it a key target for cancer chemotherapy.

This assay assesses the ability of this compound to inhibit the relaxation of supercoiled plasmid DNA by human topoisomerase I.

Materials:

  • Human Topoisomerase I

  • Supercoiled plasmid DNA (e.g., pHOT1)

  • Assay Buffer: 10 mM Tris-HCl (pH 7.9), 150 mM KCl, 0.1 mM EDTA, 0.2 mM DTT, 0.5 mg/mL BSA

  • This compound (dissolved in DMSO)

  • Camptothecin (positive control)

  • 10% SDS, 0.5 M EDTA (stop solution)

  • 6X DNA loading dye

  • 1% Agarose gel in TAE buffer

  • Ethidium bromide or other DNA stain

  • Gel electrophoresis system and imaging equipment

Procedure:

  • Prepare reaction mixtures in microcentrifuge tubes on ice. A typical 20 µL reaction would include:

    • 10 µL of 2X Assay Buffer

    • 1 µL of supercoiled plasmid DNA (0.5 µg)

    • 1 µL of this compound at various concentrations (e.g., 1, 10, 50, 100 µM)

    • 1 µL of Human Topoisomerase I (1-2 units)

    • Nuclease-free water to a final volume of 20 µL

  • Include the following controls:

    • Negative Control: No enzyme, to show the migration of intact supercoiled DNA.

    • Vehicle Control: Enzyme and DMSO (vehicle for the compound).

    • Positive Control: Enzyme and a known inhibitor (e.g., Camptothecin).

  • Incubate the reactions at 37°C for 30 minutes.

  • Stop the reactions by adding 2 µL of the stop solution.

  • Add 4 µL of 6X DNA loading dye to each reaction.

  • Load the samples onto a 1% agarose gel.

  • Perform electrophoresis at a constant voltage (e.g., 80-100 V) until the dye front has migrated approximately two-thirds of the gel length.

  • Stain the gel with ethidium bromide and visualize the DNA bands under UV light.

Data Analysis:

  • Inhibition is indicated by the persistence of the supercoiled DNA band and a decrease in the relaxed DNA band compared to the vehicle control.

  • Quantify the band intensities to determine the IC50 value of the compound.

Topoisomerase_I_Assay_Workflow cluster_prep Reaction Preparation cluster_incubation Incubation cluster_analysis Analysis prep Prepare reaction mix: - Supercoiled DNA - Assay Buffer - Topo I Enzyme - Test Compound incubate Incubate at 37°C for 30 min prep->incubate Reaction Start stop Stop reaction incubate->stop gel Agarose Gel Electrophoresis stop->gel visualize Visualize and Quantify Bands gel->visualize

Caption: Experimental workflow for the Topoisomerase I DNA relaxation assay.

Hypothesis 2: Inhibition of Bacterial DNA Gyrase

The 4-quinolone core is famously associated with antibacterial activity through the inhibition of DNA gyrase and topoisomerase IV.[7] It is plausible that this compound retains this ancestral mechanism.

This assay measures the inhibition of the ATP-dependent supercoiling of relaxed plasmid DNA by bacterial DNA gyrase.

Materials:

  • E. coli DNA Gyrase

  • Relaxed plasmid DNA (e.g., pBR322)

  • Gyrase Assay Buffer: 35 mM Tris-HCl (pH 7.5), 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.75 mM ATP, 5 mM spermidine, 0.1 mg/mL BSA, 6.5% (w/v) glycerol.

  • This compound (in DMSO)

  • Ciprofloxacin (positive control)

  • Stop solution, loading dye, and agarose gel as in the topoisomerase assay.

Procedure:

  • Set up 20 µL reactions on ice:

    • 10 µL of 2X Gyrase Assay Buffer

    • 1 µL of relaxed plasmid DNA (0.5 µg)

    • 1 µL of the test compound at various concentrations.

    • 1 µL of E. coli DNA Gyrase (1-2 units)

    • Nuclease-free water to 20 µL.

  • Include appropriate controls (no enzyme, vehicle, positive control).

  • Incubate at 37°C for 1 hour.

  • Stop the reaction and analyze the products by agarose gel electrophoresis as described previously.

Data Analysis:

  • Inhibition is observed as a decrease in the amount of supercoiled DNA and an increase in the relaxed form.

  • Determine the IC50 value from a dose-response curve.

Target Hypothesized Activity IC50 (µM) - Expected Range
Topoisomerase IInhibition1 - 50
DNA GyraseInhibition0.1 - 20
Hypothesis 3: Kinase Inhibition

The quinoline scaffold is present in several kinase inhibitors. While 4-hydroxyquinoline-3-carboxamide showed poor activity against Bruton's Tyrosine Kinase (BTK), the specific substitutions on our compound of interest may confer inhibitory activity against other kinases.[8]

This is a luminescent assay that measures the amount of ADP produced during a kinase reaction. A decrease in ADP production signifies kinase inhibition.

Materials:

  • Target Kinase (e.g., a panel of cancer-related kinases)

  • Kinase-specific substrate and ATP

  • Kinase Assay Buffer

  • ADP-Glo™ Reagent and Kinase Detection Reagent

  • This compound

  • Staurosporine (broad-spectrum kinase inhibitor, positive control)

  • White, opaque 96- or 384-well plates

  • Luminometer

Procedure:

  • Add 2.5 µL of the test compound at various concentrations to the wells of the plate.

  • Add 2.5 µL of the kinase/substrate mixture in assay buffer.

  • Initiate the reaction by adding 5 µL of ATP solution.

  • Incubate at room temperature for 1 hour.

  • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

  • Measure luminescence using a plate-reading luminometer.

Data Analysis:

  • A lower luminescent signal corresponds to higher kinase inhibition.

  • Calculate percent inhibition relative to controls and determine the IC50.

Kinase_Assay_Workflow cluster_reaction Kinase Reaction cluster_detection Signal Detection mix Mix Kinase, Substrate, ATP, and Test Compound incubate_kinase Incubate at RT for 1 hr mix->incubate_kinase adp_glo Add ADP-Glo™ Reagent incubate_kinase->adp_glo Stop Reaction incubate_adp Incubate for 40 min adp_glo->incubate_adp detect Add Detection Reagent incubate_adp->detect incubate_detect Incubate for 30 min detect->incubate_detect read Read Luminescence incubate_detect->read

Caption: Workflow for a general kinase inhibition assay using ADP-Glo™.

Concluding Remarks for the Research Professional

The elucidation of the mechanism of action for a novel compound like this compound is a systematic process of hypothesis generation and rigorous experimental validation. This guide provides a foundational framework based on the established pharmacology of the quinoline class. The proposed experiments are designed to be self-validating through the use of appropriate positive and negative controls. The results from these assays will provide critical insights into the molecular targets of this compound and guide its future development as a potential therapeutic agent. It is recommended to perform these assays in parallel to build a comprehensive activity profile.

References

  • The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity. (n.d.). MDPI. [Link]

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (n.d.). MDPI. [Link]

  • Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications. (n.d.). RSC Publishing. [Link]

  • Synthesis, antibacterial properties and bioinformatics computational analyses of novel 8-hydroxyquinoline derivatives. (n.d.). PMC - NIH. [Link]

  • Ring-substituted 4-Hydroxy-1H-quinolin-2-ones: Preparation and Biological Activity. (n.d.). NIH. [Link]

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (n.d.). PMC. [Link]

  • Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. (2016). ACG Publications. [Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (n.d.). MDPI. [Link]

  • Discovery of 4-Aminoquinoline-3-carboxamide Derivatives as Potent Reversible Bruton's Tyrosine Kinase Inhibitors for the Treatment of Rheumatoid Arthritis. (2019). ACS Publications. [Link]

  • Synthesis, antibacterial properties and bioinformatics computational analyses of novel 8-hydroxyquinoline derivatives. (n.d.). ScienceOpen. [Link]

  • (PDF) A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. (n.d.). ResearchGate. [Link]

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Methodological & Application

Application Note: Strategic C-C Bond Formation via Suzuki-Miyaura Coupling with Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of the 4-Hydroxyquinoline Scaffold

The 4-hydroxyquinoline core is a well-established "privileged structure" in medicinal chemistry, forming the backbone of numerous compounds with a wide spectrum of pharmacological activities, including anticancer, antibacterial, and anti-HIV properties.[1][2][3][4][5] Its prevalence in both natural products and synthetic drugs underscores its importance as a foundational scaffold for drug discovery.[3][6] Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate (CAS 35975-57-6) is a particularly valuable synthetic intermediate. The bromine atom at the C8-position serves as a versatile synthetic handle, enabling the introduction of diverse molecular fragments through cross-coupling reactions.

Among the most powerful and widely used C-C bond-forming reactions in modern organic synthesis is the Palladium-catalyzed Suzuki-Miyaura cross-coupling.[7][8][9] This reaction facilitates the coupling of an organoboron species (like a boronic acid or ester) with an organic halide.[10] For researchers working with the 4-hydroxyquinoline scaffold, the Suzuki coupling provides a reliable and highly functional-group-tolerant method to generate novel analogues, allowing for systematic exploration of structure-activity relationships (SAR) and the development of new therapeutic agents. This guide provides a detailed mechanistic overview, practical protocols, and troubleshooting advice for successfully employing this compound in Suzuki-Miyaura coupling reactions.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The efficacy of the Suzuki-Miyaura coupling lies in a well-defined catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[7][10] Understanding this mechanism is crucial for rational optimization and troubleshooting. The cycle consists of three fundamental steps:

  • Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting into the carbon-bromine bond of the this compound. This is often the rate-determining step of the reaction.[10] The palladium is oxidized from Pd(0) to a square-planar Pd(II) species. The reactivity of the halide is critical here, with the general trend being I > Br > Cl.[11][12]

  • Transmetalation: In this step, the organic group from the organoboron reagent is transferred to the palladium center, displacing the halide. This process requires activation by a base.[8][11] The base reacts with the boronic acid to form a more nucleophilic "ate" complex (e.g., a boronate), which facilitates the transfer of the organic moiety to the electrophilic Pd(II) center.[13][14]

  • Reductive Elimination: This is the final, product-forming step. The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the new carbon-carbon bond. This process regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[7][9]

Suzuki_Mechanism cluster_boron Boron Activation Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Ar_X This compound (Ar-Br) PdII_complex Ar-Pd(II)L₂-Br OxAdd->PdII_complex Transmetalation Transmetalation PdII_complex->Transmetalation Diaryl_Pd Ar-Pd(II)L₂-R Transmetalation->Diaryl_Pd RedElim Reductive Elimination Diaryl_Pd->RedElim RedElim->Pd0 Catalyst Regeneration Product Coupled Product (Ar-R) Boronic Boronic Acid/Ester (R-B(OR)₂) Boronate Activated Boronate [R-B(OR)₂(OH)]⁻ Boronic->Boronate + Base Base Base (e.g., K₂CO₃) Boronate->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Key Experimental Parameters & Optimization

The success of a Suzuki coupling reaction hinges on the careful selection and optimization of several key parameters. For a substrate like this compound, which contains both an ester and a heteroaromatic ring, the following considerations are critical.

Parameter Common Choices Rationale & Expert Insights
Palladium Source Pd(PPh₃)₄, Pd₂(dba)₃, Pd(OAc)₂, Pd(dppf)Cl₂Pd(PPh₃)₄ is a pre-formed Pd(0) catalyst, but can be sensitive to air.[15] Pd₂(dba)₃ and Pd(OAc)₂ are more stable Pd(0) and Pd(II) pre-catalysts, respectively, that require an accompanying ligand to form the active species in situ.[8][10] Modern pre-catalysts like Pd(dppf)Cl₂ are often robust and effective for heteroaromatic substrates.[16]
Ligand PPh₃, P(t-Bu)₃, Buchwald Ligands (e.g., SPhos, XPhos), N-Heterocyclic Carbenes (NHCs)The ligand stabilizes the palladium center and modulates its reactivity. For heteroaromatic bromides, bulky, electron-rich phosphine ligands (like those developed by the Buchwald group) are often superior as they promote the oxidative addition step and facilitate reductive elimination.[11][12][17]
Base K₂CO₃, K₃PO₄, Cs₂CO₃, KFThe base is essential for activating the boronic acid.[14] K₃PO₄ and Cs₂CO₃ are strong bases often used for less reactive substrates. K₂CO₃ is a reliable, general-purpose base.[17] For substrates with base-sensitive functional groups like esters, a milder base such as potassium fluoride (KF) can be employed to prevent hydrolysis, though reaction rates may be slower.[8][18]
Solvent 1,4-Dioxane/H₂O, Toluene, DMF, Acetonitrile/H₂OA polar, aprotic solvent is typically used. A biphasic system like Dioxane/Water is very common, as it helps dissolve both the organic substrate and the inorganic base.[9] All solvents must be thoroughly degassed (e.g., by sparging with argon or nitrogen for 15-30 minutes) to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst and phosphine ligands.[12][15]
Boron Reagent Boronic Acids, Boronic Pinacol Esters (Bpin), MIDA Boronates, TrifluoroboratesBoronic acids are common but can be prone to instability, particularly protodeboronation (replacement of the boron group with hydrogen).[12][15] Boronic esters (like pinacolates) and potassium trifluoroborates are often more stable, easier to handle and purify, and can provide more consistent results.[12][13]

Experimental Protocols

The following protocols provide a robust starting point for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.

General Protocol Workflow

Protocol_Workflow start Start setup 1. Reagent Preparation (Weigh solids, prepare solutions) start->setup inert 2. Inert Atmosphere Setup (Flame-dry flask, purge with Ar/N₂) setup->inert addition 3. Reagent Addition (Substrate, Boronic Acid, Base, Catalyst, Ligand, Solvent) inert->addition degas 4. Degas Mixture (Sparge with Ar/N₂ for 10-15 min) addition->degas reaction 5. Heat Reaction (e.g., 80-110 °C, monitor by TLC/LC-MS) degas->reaction workup 6. Aqueous Work-up (Quench, extract with organic solvent) reaction->workup purify 7. Purification (Dry organic layer, concentrate, column chromatography) workup->purify end End (Characterize pure product) purify->end

Caption: A standard experimental workflow for a Suzuki coupling reaction.

Detailed Step-by-Step Methodology

Reagents & Equipment:

  • This compound (1.0 equiv)

  • Arylboronic Acid (1.2 - 1.5 equiv)

  • Palladium Catalyst (e.g., Pd₂(dba)₃, 1-2 mol % Pd)

  • Phosphine Ligand (e.g., SPhos, 2-4 mol %)

  • Base (e.g., K₂CO₃, 2.0 - 3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane and Water, 4:1 v/v)

  • Round-bottom flask or reaction vial suitable for heating under inert atmosphere (e.g., Schlenk tube)

  • Magnetic stirrer and stir bar

  • Inert gas line (Argon or Nitrogen)

  • Standard glassware for work-up and purification

Procedure:

  • Reaction Setup: To a flame-dried Schlenk tube containing a magnetic stir bar, add this compound, the arylboronic acid, and the base.

  • Inerting the Vessel: Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free atmosphere.

  • Catalyst/Ligand Addition: Under a positive flow of inert gas, quickly add the palladium pre-catalyst and the phosphine ligand.

  • Solvent Addition: Add the degassed solvent mixture via syringe.

  • Final Degassing: Sparge the resulting suspension with the inert gas for an additional 10-15 minutes to ensure all traces of oxygen are removed.

  • Reaction: Seal the vessel (e.g., with a Teflon screw cap) and place it in a preheated oil bath at the desired temperature (typically 80-110 °C). Stir vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting bromide is consumed.

  • Work-up: Once complete, cool the reaction to room temperature. Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, 3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.

Troubleshooting Common Issues

Even with a robust protocol, challenges can arise. Below is a guide to diagnosing and solving common problems.

Troubleshooting_Flowchart start Low or No Conversion? check_reagents Are reagents fresh? (Boronic acid, ligand, catalyst) start->check_reagents Yes side_products Side Products Observed? start->side_products No check_inert Was the reaction fully inert? (Proper degassing, good seals) check_reagents->check_inert Yes sol_reagents Solution: - Use fresh boronic acid or a stable ester (Bpin). - Use fresh, properly stored ligand & catalyst. check_reagents->sol_reagents No check_conditions Are conditions optimal? (Temp, Base, Solvent) check_inert->check_conditions Yes sol_inert Solution: - Degas solvents thoroughly before use. - Ensure all seals are tight. - Maintain positive inert gas pressure. check_inert->sol_inert No sol_conditions Solution: - Increase temperature cautiously. - Screen different bases (e.g., K₃PO₄). - Try a different ligand (e.g., a Buchwald ligand). check_conditions->sol_conditions No homocoupling Homocoupling? (Ar-Ar or R-R) side_products->homocoupling Yes deboronation Protodeboronation? (R-H formed) side_products->deboronation No, but other issues sol_homocoupling Cause: Often due to oxygen. Solution: - Improve degassing technique. - Check for leaks in the setup. homocoupling->sol_homocoupling Yes sol_deboronation Cause: Unstable boronic acid. Solution: - Use a more stable boronate ester (MIDA, Bpin) or trifluoroborate. - Use anhydrous conditions if possible. deboronation->sol_deboronation Yes

Caption: A logical workflow for troubleshooting Suzuki coupling reactions.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Conversion 1. Inactive Catalyst: Pd(0) or phosphine ligand oxidized due to exposure to air.[12][15] 2. Degraded Boronic Acid: Protodeboronation of the boronic acid starting material.[15] 3. Insufficiently Active Conditions: Reaction temperature too low; base not strong enough.1. Ensure all solvents are rigorously degassed. Use fresh catalyst and ligands stored under an inert atmosphere.[12] 2. Use a fresh bottle of boronic acid or switch to a more stable derivative like a pinacol ester or potassium trifluoroborate.[13][15] 3. Incrementally increase the reaction temperature. Switch to a stronger base like K₃PO₄ or Cs₂CO₃. Consider a more active, electron-rich ligand.[15]
Significant Homocoupling Presence of oxygen, which can promote the unwanted coupling of two boronic acid molecules (R-R) or two aryl halide molecules (Ar-Ar).Improve the degassing procedure for all solvents and the reaction mixture. Ensure the reaction vessel is properly sealed and maintained under a positive pressure of inert gas.[15]
Dehalogenation The bromine atom is replaced by a hydrogen atom. This can be caused by certain bases or impurities acting as hydride sources.Switch to a non-hydridic base like a carbonate or phosphate. Ensure solvents are pure.
Ester Hydrolysis The ethyl ester at the C3-position is cleaved, especially under harsh basic conditions and with prolonged heating in aqueous media.Use a milder base like powdered KF.[8][18] Minimize reaction time and temperature. Consider using an anhydrous solvent system if the reaction proceeds effectively without water.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the functionalization of the this compound scaffold. By understanding the underlying mechanism and carefully selecting the reaction parameters—particularly the catalyst, ligand, base, and solvent—researchers can efficiently generate diverse libraries of novel compounds. This strategic approach is fundamental to advancing drug discovery programs built upon this privileged heterocyclic core.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]

  • YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

  • Myers, A. The Suzuki Reaction - Chem 115. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • Chemler, S. R., & Sammakia, T. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Organic Letters, 9(1), 121-124. [Link]

  • Lima, C. F. R. A. C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. ChemCatChem, 6(7), 1934-1943. [Link]

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling? [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? [Link]

  • Vaskevich, R. I., et al. (2016). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 21(10), 1338. [Link]

  • Tsolaki, E., et al. (2023). Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. International Journal of Molecular Sciences, 24(2), 1632. [Link]

  • Fassihi, A., et al. (2013). Design, Synthesis and Docking Studies of New 4-hydroxyquinoline-3-carbohydrazide Derivatives as Anti-HIV-1 Agents. Archiv der Pharmazie, 346(5), 350-359. [Link]

  • Gellis, A., et al. (2021). The programmed multiple C–H bond functionalization of 4-hydroxyquinoline and its medicinal potential. ChemRxiv. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Angewandte Chemie International Edition, 47(27), 4695-4698. [Link]

  • PrepChem.com. Synthesis of 8-bromo-4-hydroxy-3-(1H-tetrazole-5-yl)quinoline. [Link]

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Application Notes and Protocols for the Synthesis of Novel Quinoline Derivatives from Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoline Scaffold as a Privileged Structure in Medicinal Chemistry

The quinoline ring system is a cornerstone in the field of medicinal chemistry, forming the structural core of a vast array of therapeutic agents.[1][2][3] Its versatile chemical nature and ability to interact with various biological targets have led to the development of drugs with a wide spectrum of activities, including antimalarial, anticancer, antibacterial, and antiviral properties.[1][2] The functionalization of the quinoline nucleus allows for the fine-tuning of its pharmacological profile, making the development of novel synthetic methodologies a critical endeavor in drug discovery. This guide focuses on a key starting material, Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate , a versatile building block for the synthesis of a diverse library of novel quinoline derivatives. The strategic placement of the bromo, hydroxy, and carboxylate groups offers multiple avenues for chemical modification, enabling the exploration of new chemical space and the potential discovery of next-generation therapeutic agents.

The Strategic Importance of this compound

This compound is a highly valuable starting material for several key reasons:

  • The 8-Bromo Position: The bromine atom at the C8 position is amenable to a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents, including aryl, heteroaryl, alkyl, amino, and alkynyl groups.

  • The 4-Hydroxy Group: The hydroxyl group can be a key pharmacophoric feature, and its presence also influences the electronic properties of the quinoline ring. It can be protected during chemical transformations and deprotected in the final steps, or it can be used as a handle for further derivatization.

  • The 3-Carboxylate Group: The ethyl ester at the C3 position offers another site for modification, such as hydrolysis to the corresponding carboxylic acid, which can then be converted to amides or other derivatives.

This application note will provide detailed protocols for the derivatization of this compound via three powerful palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Sonogashira coupling.

PART 1: Protection of the 4-Hydroxy Group

Prior to performing cross-coupling reactions at the 8-bromo position, it is often necessary to protect the 4-hydroxy group to prevent undesired side reactions. A common and effective protecting group for hydroxyls in similar systems is the benzyl group.[4]

Protocol 1: O-Benzylation of this compound

Objective: To protect the 4-hydroxy group as a benzyl ether.

Materials:

  • This compound

  • Benzyl bromide (BnBr)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound (1.0 eq) in DMF, add potassium carbonate (2.0 eq).

  • Stir the suspension at room temperature for 15 minutes.

  • Add benzyl bromide (1.2 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 12-16 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford Ethyl 4-(benzyloxy)-8-bromoquinoline-3-carboxylate.

Expected Yield: 85-95%

Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.

PART 2: Palladium-Catalyzed Cross-Coupling Reactions

The following protocols describe the derivatization of the O-benzylated starting material at the 8-bromo position.

Protocol 2: Suzuki-Miyaura Coupling for the Synthesis of 8-Aryl Derivatives

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex.[5][6][7]

Objective: To synthesize 8-aryl-4-(benzyloxy)quinoline-3-carboxylates.

Materials:

  • Ethyl 4-(benzyloxy)-8-bromoquinoline-3-carboxylate

  • Arylboronic acid (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (0.05 eq)

  • Triphenylphosphine (PPh₃) (0.1 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • 1,4-Dioxane

  • Water

Procedure:

  • In a reaction vessel, combine Ethyl 4-(benzyloxy)-8-bromoquinoline-3-carboxylate (1.0 eq), the desired arylboronic acid (1.2 eq), palladium(II) acetate (0.05 eq), triphenylphosphine (0.1 eq), and potassium carbonate (2.0 eq).

  • Add a 3:1 mixture of 1,4-dioxane and water.

  • Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.

  • Heat the reaction mixture to 90-100 °C and stir for 8-12 hours, or until TLC analysis indicates the consumption of the starting material.

  • Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography to yield the desired 8-aryl-4-(benzyloxy)quinoline-3-carboxylate.

Illustrative Data for Suzuki-Miyaura Coupling:

EntryArylboronic AcidProductTypical Yield (%)
1Phenylboronic acidEthyl 4-(benzyloxy)-8-phenylquinoline-3-carboxylate85
24-Methoxyphenylboronic acidEthyl 4-(benzyloxy)-8-(4-methoxyphenyl)quinoline-3-carboxylate82
33-Pyridinylboronic acidEthyl 4-(benzyloxy)-8-(pyridin-3-yl)quinoline-3-carboxylate75

Causality Behind Experimental Choices:

  • Catalyst System: Pd(OAc)₂ and PPh₃ form an active Pd(0) species in situ, which is essential for the catalytic cycle.

  • Base: Potassium carbonate is a commonly used base that is effective in the transmetalation step of the Suzuki reaction mechanism.

  • Solvent System: The dioxane/water mixture provides a homogenous solution for both the organic and inorganic reagents.

Diagram of Suzuki-Miyaura Coupling Workflow:

Suzuki_Miyaura_Workflow sub Ethyl 4-(benzyloxy)-8-bromo quinoline-3-carboxylate reaction Reaction at 90-100 °C sub->reaction boronic Arylboronic Acid boronic->reaction reagents Pd(OAc)₂, PPh₃, K₂CO₃ Dioxane/Water reagents->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product Ethyl 8-aryl-4-(benzyloxy) quinoline-3-carboxylate purification->product

Caption: Workflow for the Suzuki-Miyaura coupling reaction.

Protocol 3: Buchwald-Hartwig Amination for the Synthesis of 8-Amino Derivatives

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction of amines with aryl halides, providing a powerful method for the formation of C-N bonds.[8][9]

Objective: To synthesize 8-(substituted amino)-4-(benzyloxy)quinoline-3-carboxylates.

Materials:

  • Ethyl 4-(benzyloxy)-8-bromoquinoline-3-carboxylate

  • Primary or secondary amine (1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)

  • 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 eq)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Toluene

Procedure:

  • To an oven-dried reaction vessel, add Pd₂(dba)₃ (0.02 eq), XPhos (0.04 eq), and sodium tert-butoxide (1.4 eq).

  • Evacuate and backfill the vessel with an inert gas (argon or nitrogen).

  • Add a solution of Ethyl 4-(benzyloxy)-8-bromoquinoline-3-carboxylate (1.0 eq) in toluene.

  • Add the desired amine (1.2 eq) to the mixture.

  • Heat the reaction to 100-110 °C and stir for 12-24 hours, monitoring by TLC.

  • After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

  • Concentrate the filtrate and purify the residue by column chromatography to obtain the desired 8-(substituted amino)-4-(benzyloxy)quinoline-3-carboxylate.

Illustrative Data for Buchwald-Hartwig Amination:

EntryAmineProductTypical Yield (%)
1MorpholineEthyl 4-(benzyloxy)-8-morpholinoquinoline-3-carboxylate88
2AnilineEthyl 4-(benzyloxy)-8-(phenylamino)quinoline-3-carboxylate78
3BenzylamineEthyl 8-(benzylamino)-4-(benzyloxy)quinoline-3-carboxylate82

Causality Behind Experimental Choices:

  • Catalyst and Ligand: The combination of Pd₂(dba)₃ and a sterically hindered phosphine ligand like XPhos is highly effective for C-N bond formation with a wide range of amines.

  • Base: Sodium tert-butoxide is a strong, non-nucleophilic base required to deprotonate the amine and facilitate the catalytic cycle.

  • Solvent: Toluene is a common high-boiling, non-polar solvent for Buchwald-Hartwig reactions.

Diagram of Buchwald-Hartwig Amination Catalytic Cycle:

Buchwald_Hartwig_Cycle Pd(0)L₂ Pd(0)L₂ Ar-Pd(II)(Br)L₂ Ar-Pd(II)(Br)L₂ Pd(0)L₂->Ar-Pd(II)(Br)L₂ Oxidative Addition Oxidative\nAddition Oxidative Addition [Ar-Pd(II)(Amine)L₂]⁺Br⁻ [Ar-Pd(II)(Amine)L₂]⁺Br⁻ Ar-Pd(II)(Br)L₂->[Ar-Pd(II)(Amine)L₂]⁺Br⁻ Amine Coordination Amine\nCoordination Amine Coordination Ar-Pd(II)(Amido)L₂ Ar-Pd(II)(Amido)L₂ [Ar-Pd(II)(Amine)L₂]⁺Br⁻->Ar-Pd(II)(Amido)L₂ Deprotonation (Base) Deprotonation\n(Base) Deprotonation (Base) Ar-Pd(II)(Amido)L₂->Pd(0)L₂ Reductive Elimination Ar-Amine Ar-Amine Ar-Pd(II)(Amido)L₂->Ar-Amine Reductive\nElimination Reductive Elimination Ar-Br Ar-Br Ar-Br->Oxidative\nAddition Amine Amine Amine->Amine\nCoordination

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Protocol 4: Sonogashira Coupling for the Synthesis of 8-Alkynyl Derivatives

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, using a palladium catalyst and a copper(I) co-catalyst.[2]

Objective: To synthesize 8-alkynyl-4-(benzyloxy)quinoline-3-carboxylates.

Materials:

  • Ethyl 4-(benzyloxy)-8-bromoquinoline-3-carboxylate

  • Terminal alkyne (1.5 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.03 eq)

  • Copper(I) iodide (CuI) (0.06 eq)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF)

Procedure:

  • In a reaction flask, dissolve Ethyl 4-(benzyloxy)-8-bromoquinoline-3-carboxylate (1.0 eq) in a mixture of THF and triethylamine (2:1).

  • Add the terminal alkyne (1.5 eq), PdCl₂(PPh₃)₂ (0.03 eq), and CuI (0.06 eq).

  • Degas the mixture with an inert gas for 15 minutes.

  • Stir the reaction at room temperature for 12-18 hours, or until completion as indicated by TLC.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography to afford the desired 8-alkynyl-4-(benzyloxy)quinoline-3-carboxylate.

Illustrative Data for Sonogashira Coupling:

EntryAlkyneProductTypical Yield (%)
1PhenylacetyleneEthyl 4-(benzyloxy)-8-(phenylethynyl)quinoline-3-carboxylate90
2EthynyltrimethylsilaneEthyl 4-(benzyloxy)-8-((trimethylsilyl)ethynyl)quinoline-3-carboxylate85
31-HexyneEthyl 4-(benzyloxy)-8-(hex-1-yn-1-yl)quinoline-3-carboxylate80

Causality Behind Experimental Choices:

  • Dual Catalyst System: The palladium catalyst facilitates the main cross-coupling cycle, while the copper(I) co-catalyst is believed to form a copper acetylide intermediate, which then transmetalates to the palladium center.

  • Base and Solvent: Triethylamine acts as both a base to deprotonate the terminal alkyne and as a solvent. THF is often used as a co-solvent to improve solubility.

PART 3: Deprotection to Yield the Final Products

The final step in the synthesis of the novel 4-hydroxyquinoline derivatives is the removal of the benzyl protecting group.

Protocol 5: Catalytic Hydrogenolysis for O-Debenzylation

Objective: To remove the benzyl protecting group to reveal the 4-hydroxy functionality.

Materials:

  • 8-Substituted-4-(benzyloxy)quinoline-3-carboxylate

  • Palladium on carbon (10% Pd/C)

  • Methanol or Ethanol

  • Hydrogen gas (H₂)

Procedure:

  • Dissolve the 8-substituted-4-(benzyloxy)quinoline-3-carboxylate in methanol or ethanol.

  • Add 10% Pd/C (10 mol% of palladium).

  • Place the reaction mixture under an atmosphere of hydrogen gas (using a balloon or a hydrogenation apparatus).

  • Stir vigorously at room temperature for 4-8 hours, or until TLC shows complete consumption of the starting material.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with methanol.

  • Concentrate the filtrate to obtain the final deprotected product. Further purification by recrystallization or chromatography may be necessary.

Expected Yield: >95%

Conclusion

The protocols outlined in this application note provide a robust framework for the synthesis of a diverse range of novel quinoline derivatives from the versatile starting material, this compound. The strategic use of palladium-catalyzed cross-coupling reactions, in conjunction with appropriate protection-deprotection strategies, opens up a wealth of possibilities for the generation of new chemical entities with potential therapeutic applications. The provided protocols are intended to serve as a guide for researchers in the field of medicinal chemistry and drug discovery, enabling the efficient exploration of the chemical space around the privileged quinoline scaffold.

References

  • Suzuki, A. (1982). Cross-Coupling Reactions of Organoboron Compounds with Organic Halides. In Metal-Catalyzed Cross-Coupling Reactions (pp. 49-97).
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
  • Heiskanen, J. P., & Hormi, O. E. (2009). 4-Aryl-8-hydroxyquinolines from 4-Chloro-8-tosyloxyquinoline Using a Suzuki—Miyaura Cross-Coupling Approach. Tetrahedron, 65(2), 518-524.
  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. [Link]

  • Molecules. (2023). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. [Link]

  • SciSpace. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. [Link]

  • Wikipedia. Sonogashira coupling. [Link]

  • MDPI. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. [Link]

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Application Notes and Protocols: Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate as a Foundational Intermediate for Novel Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinoline Scaffold and the Promise of a Versatile Intermediate

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including antimalarial, anticancer, and antimicrobial properties.[1][2][3][4] Within this class, 4-hydroxyquinoline-3-carboxylate derivatives are of particular interest, serving as precursors to potent quinolone antibiotics. This guide focuses on a specific, highly functionalized intermediate: Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate .

The strategic placement of its functional groups—a nucleophilic 4-hydroxyl group, an ester at position 3, and a synthetically versatile bromine atom at position 8—makes this molecule an exceptionally valuable starting point for the development of new chemical entities in the fight against microbial resistance. This document provides an in-depth exploration of its synthesis, characterization, and application, complete with detailed protocols designed for researchers, scientists, and drug development professionals.

Physicochemical Properties and Safe Handling

Before commencing any experimental work, a thorough understanding of the intermediate's properties and safety requirements is paramount.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₂H₁₀BrNO₃[5]
Molecular Weight 296.12 g/mol [5]
Appearance Typically an off-white to pale yellow solidGeneral Knowledge
Storage Store in a cool, dry, well-ventilated place. Keep container tightly closed.[6][7]

Table 2: GHS Hazard and Precautionary Statements

Hazard ClassStatementSource
Acute Toxicity, Oral H302: Harmful if swallowed[5]
Skin Corrosion/Irritation H315: Causes skin irritation[5]
Serious Eye Damage/Irritation H319: Causes serious eye irritation[5]
Specific Target Organ Toxicity H335: May cause respiratory irritation[5]
Prevention & Handling P261, P280, P305+P351+P338: Avoid breathing dust. Wear protective gloves/eye protection. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5][7][8]

Causality Behind Safety Precautions: The hazard profile necessitates handling this compound within a fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat. The potential for respiratory irritation from fine dust underscores the importance of avoiding aerosolization during weighing and transfer.[7][8]

Synthesis of the Intermediate via the Gould-Jacobs Reaction

The most reliable and established method for synthesizing 4-hydroxyquinoline derivatives is the Gould-Jacobs reaction.[9][10] This process involves the condensation of an aniline with diethyl ethoxymethylenemalonate (DEEM), followed by a high-temperature thermal cyclization.[9][10][11]

Mechanism and Rationale
  • Condensation: The reaction begins with a nucleophilic attack by the amino group of 2-bromoaniline on the electron-deficient double bond of DEEM. This is followed by the elimination of ethanol to form a stable anilidomethylenemalonate intermediate.[10][12]

  • Thermal Cyclization: This is the critical, energy-intensive step. It requires significant thermal energy (typically >240 °C) to facilitate a 6-electron electrocyclization, forming the quinoline ring system.[10][11] The high boiling point of solvents like diphenyl ether is necessary to achieve the required temperature for this intramolecular reaction to proceed efficiently.[11] Modern adaptations using microwave irradiation can significantly shorten reaction times and improve yields by efficiently delivering the required thermal energy.[10][12][13]

Workflow for Synthesis

cluster_0 Step 1: Condensation cluster_1 Step 2: Thermal Cyclization cluster_2 Step 3: Work-up & Purification A 2-Bromoaniline C Heat (e.g., 90-110°C) A->C B Diethyl Ethoxymethylenemalonate (DEEM) B->C D Intermediate: Diethyl (2-bromoanilino)methylenemalonate C->D Nucleophilic substitution & Ethanol elimination F Heat (240-250°C) D->F E High-Boiling Solvent (e.g., Diphenyl Ether) E->F G Product: This compound F->G 6-π Electrocyclization H Cooling & Precipitation G->H I Filtration H->I J Recrystallization (e.g., from Ethanol/DMF) I->J K Pure Product J->K

Caption: Synthesis workflow for this compound.

Detailed Experimental Protocol

Materials:

  • 2-Bromoaniline

  • Diethyl ethoxymethylenemalonate (DEEM)[14][15][16]

  • Diphenyl ether (or Dowtherm A)

  • Ethanol

  • Petroleum ether or Hexane

Procedure:

  • Condensation: In a round-bottom flask fitted with a reflux condenser, combine 2-bromoaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq). Heat the mixture with stirring at 100-110 °C for 2 hours. The reaction can be monitored by TLC to confirm the consumption of the aniline.

  • Cyclization: To a separate three-neck flask containing diphenyl ether (approx. 10 times the mass of the aniline), heat the solvent to 240-250 °C with mechanical stirring.

  • Slowly add the crude anilidomethylenemalonate intermediate from Step 1 to the hot diphenyl ether over 20-30 minutes. Maintain the temperature at 240-250 °C for an additional 30 minutes after the addition is complete.[11]

  • Work-up: Allow the reaction mixture to cool to below 100 °C. While still warm, pour the mixture into a beaker containing petroleum ether or hexane (approx. 20 volumes). This will cause the product to precipitate while the diphenyl ether remains in solution.

  • Stir the resulting slurry for 1-2 hours, then collect the precipitated solid by vacuum filtration.

  • Wash the solid thoroughly with petroleum ether or hexane to remove any residual diphenyl ether.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or a DMF/water mixture.

  • Characterization (Self-Validation): Dry the purified solid under vacuum. Confirm the identity and purity of the final product, this compound, using standard analytical techniques (¹H NMR, ¹³C NMR, LC-MS, and IR spectroscopy). The expected data should be compared with literature values.

Derivatization Strategies for Antimicrobial Discovery

The title compound is a powerful scaffold precisely because it offers multiple, chemically distinct reaction sites for modification. These modifications are crucial for tuning the molecule's physicochemical properties (like solubility and lipophilicity) and for establishing a Structure-Activity Relationship (SAR) to optimize antimicrobial potency.

Core This compound N_Alkylation Site A: 4-OH Group (O-Alkylation/Arylation) Core->N_Alkylation Reacts with alkyl halides (Williamson Ether Synthesis) Ester_Mod Site B: 3-Ester Group (Amidation, Hydrolysis) Core->Ester_Mod Reacts with amines/hydrazine (Amide formation) Bromo_Mod Site C: 8-Bromo Group (Cross-Coupling Reactions) Core->Bromo_Mod Reacts with boronic acids (Suzuki Coupling)

Caption: Key reactive sites for derivatization of the core intermediate.

Protocol: O-Alkylation at the 4-Hydroxyl Position

Causality: Introducing alkyl or aryl ether linkages at the 4-position can modulate the molecule's hydrogen-bonding capacity and lipophilicity, which are critical for membrane permeability and interaction with bacterial targets.[17]

Materials:

  • This compound (1.0 eq)

  • Desired alkyl halide (e.g., benzyl bromide, ethyl bromoacetate) (1.2 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • To a solution of the quinoline intermediate in anhydrous DMF, add anhydrous K₂CO₃.

  • Stir the suspension at room temperature for 15 minutes.

  • Add the alkyl halide dropwise to the mixture.

  • Heat the reaction to 60-80 °C and stir for 4-12 hours, monitoring by TLC until the starting material is consumed.

  • Cool the reaction to room temperature and pour it into ice-cold water.

  • Collect the resulting precipitate by vacuum filtration. If no precipitate forms, extract the aqueous layer with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

  • Characterization (Self-Validation): Confirm the structure of the O-alkylated product by NMR and MS analysis.

Protocol: Suzuki Cross-Coupling at the 8-Bromo Position

Causality: The C-Br bond at the 8-position is a prime handle for palladium-catalyzed cross-coupling reactions. Introducing new aryl or heteroaryl moieties via Suzuki coupling can explore new binding interactions with bacterial enzymes or structures, potentially leading to novel mechanisms of action or enhanced potency.[18]

Materials:

  • This compound (1.0 eq)

  • Desired aryl or heteroaryl boronic acid (1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, ~5 mol%)

  • Base (e.g., Na₂CO₃ or K₂CO₃, 2.0 eq)

  • Solvent system (e.g., Toluene/Ethanol/Water or Dioxane/Water)

Procedure:

  • In a reaction vessel, combine the 8-bromoquinoline intermediate, the boronic acid, the base, and the solvent system.

  • Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Add the palladium catalyst under a positive pressure of inert gas.

  • Heat the reaction mixture to reflux (typically 80-100 °C) for 6-24 hours, monitoring by TLC or LC-MS.

  • After completion, cool the reaction and dilute it with water and an organic solvent like ethyl acetate.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the residue using silica gel column chromatography.

  • Characterization (Self-Validation): Verify the structure of the coupled product using NMR and MS to confirm the successful installation of the new aryl group.

Protocol: Antimicrobial Susceptibility Testing

After synthesizing a library of derivatives, they must be screened for antimicrobial activity. The broth microdilution method is a standard, quantitative technique to determine the Minimum Inhibitory Concentration (MIC)—the lowest concentration of a compound that visibly inhibits microbial growth.[19]

Workflow for Antimicrobial Screening

A Prepare Stock Solutions of Test Compounds (in DMSO) C Perform Serial Dilutions of Compounds in a 96-Well Plate A->C B Prepare Bacterial Inoculum (e.g., 0.5 McFarland standard) D Inoculate Wells with Bacteria B->D C->D E Incubate Plate (e.g., 37°C for 18-24h) D->E F Determine MIC: Lowest concentration with no visible growth E->F G Data Analysis & SAR F->G

Caption: General workflow for MIC determination via broth microdilution.

Detailed Protocol for MIC Determination

Materials:

  • Synthesized quinoline derivatives

  • 96-well microtiter plates

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (MHB)

  • DMSO (for dissolving compounds)

  • Standard antibiotic for positive control (e.g., Ciprofloxacin)

  • Resazurin solution (optional, for viability indication)

Procedure:

  • Preparation: Prepare stock solutions of each test compound and the control antibiotic in DMSO (e.g., at 10 mg/mL). Prepare a bacterial suspension in sterile saline, adjusted to a 0.5 McFarland turbidity standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Serial Dilution: Add 100 µL of MHB to all wells of a 96-well plate. Add 2 µL of the stock compound solution to the first well of a row and mix. Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well. This creates a concentration gradient.

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to each well, bringing the final volume to 200 µL.

  • Controls: Include a positive control (bacteria with standard antibiotic), a negative control (bacteria in broth with no compound), and a sterility control (broth only).

  • Incubation: Cover the plate and incubate at 37 °C for 18-24 hours.

  • Reading Results: The MIC is determined as the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed. If using resazurin, a color change from blue to pink indicates viable cells. The MIC is the lowest concentration where the blue color is retained.

Table 3: Example Template for Presenting MIC Data

Compound IDModificationMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coli
Parent 8-Br, 4-OH>128>128
Derivative 1 4-OCH₂Ph32>128
Derivative 2 8-Phenyl1664
Ciprofloxacin (Control)0.50.25

Conclusion

This compound is more than just a chemical; it is a strategic platform for innovation in antimicrobial drug discovery. Its synthesis via the robust Gould-Jacobs reaction is well-established, and its multiple reactive sites offer a rich field for chemical exploration. By systematically modifying this core and evaluating the resulting derivatives for antimicrobial activity, researchers can generate valuable SAR data, paving the way for the development of novel agents to combat the growing threat of infectious diseases. The protocols and insights provided herein serve as a comprehensive guide to leveraging this versatile intermediate to its full potential.

References

  • Google Patents.
  • Wikipedia. Gould–Jacobs reaction. [Link]

  • MySkinRecipes. Ethyl 8-bromo-4-chloroquinoline-3-carboxylate. [Link]

  • Google Patents.
  • CGS-9896-药物合成数据库. Synthesis of CGS-9896. [Link]

  • PubMed Central (PMC). Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. [Link]

  • PubChem. Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate. [Link]

  • PubMed Central (PMC). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. [Link]

  • MDPI. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. [Link]

  • Amerigo Scientific. Ethyl 8-Bromo-4-chloro-7-methylquinoline-3-carboxylate. [Link]

  • PubMed. Mechanism of Action of a Membrane-Active Quinoline-Based Antimicrobial on Natural and Model Bacterial Membranes. [Link]

  • National Institutes of Health (NIH). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. [Link]

  • Biotage. AN56 Gould Jacobs Quinoline forming reaction. [Link]

  • ACS Publications. Synthesis of Antimicrobial Quinoline Derivatives Enabled by Synergistic Pd/Enamine Catalysis: Experimental and Computational Study. [Link]

  • MDPI. Discovery of Novel Antimicrobial-Active Compounds and Their Analogues by In Silico Small Chemical Screening Targeting Staphylococcus aureus MurB. [Link]

  • IOSR Journal. Synthesis of Quinoline Analogues as Anti-microbial Agents. [Link]

  • ResearchGate. (PDF) Synthesis, structural and conformational analysis, and IR spectra of ethyl 4-chloro-7-iodoquinoline-3-carboxylate. [Link]

  • Organic Syntheses. diethyl methylenemalonate. [Link]

  • PubMed Central (PMC). Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. [Link]

  • MDPI. Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. [Link]

  • PubMed. Quinoline antimalarials: mechanisms of action and resistance. [Link]

  • Carl ROTH. Safety Data Sheet: 8-Hydroxyquinoline. [Link]

  • ResearchGate. Recent Developments on Antimicrobial Quinoline Chemistry. [Link]

  • ResearchGate. Screening for Novel Antimicrobial Activity/Compounds in the Pharmaceutical Industry | Request PDF. [Link]

  • Asian Journal of Chemistry. Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. [Link]

  • ResearchGate. Synthesis, Antimicrobial Activity and Molecular Docking Studies of 7-Bromoquinoline-5,8-dione containing Aryl sulphonamides. [Link]

  • PubMed. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. [Link]

  • Google Patents.
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  • ResearchGate. Reactions of diethyl 2-(ethoxymethylene)malonate with 2-cyanoacetanilides: Unexpected transfer of the ethoxymethylene moiety. [Link]

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Application Notes: Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate in Cancer Research

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Novel Quinoline Derivative

Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate is a halogenated quinoline derivative emerging as a compound of interest in oncological research.[1] The quinoline scaffold itself is a well-established pharmacophore present in numerous therapeutic agents, and its derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, antimalarial, and notably, anticancer effects.[2][3] Specifically, 8-hydroxyquinoline (8-HQ) derivatives have attracted significant attention for their potential as potent, efficacious, and low-toxicity lead compounds in cancer therapy.[3]

This document serves as a technical guide for researchers, scientists, and drug development professionals investigating the anticancer applications of this compound. We will explore its postulated mechanisms of action based on related compounds and provide detailed, field-proven protocols for its evaluation, from initial in vitro cytotoxicity screening to in vivo efficacy studies.

Compound Profile:

Property Value Source
IUPAC Name Ethyl 8-bromo-4-oxo-1H-quinoline-3-carboxylate [4]
CAS Number 35975-57-6 / 692764-07-1 [1][4]
Molecular Formula C₁₂H₁₀BrNO₃ [1][4]
Molecular Weight 296.12 g/mol [4]

| Chemical Structure | A quinoline core featuring a bromine at the C8 position, a hydroxyl group at C4, and an ethyl ester at C3. |[1] |

Postulated Mechanism of Action: A Multi-faceted Approach to Cancer Cell Inhibition

While the precise mechanism of this compound is still under active investigation, research on structurally similar brominated and 8-hydroxyquinoline derivatives provides a strong foundation for hypothesizing its anticancer activity. The presence of the 8-hydroxyquinoline core, a known metal chelator, combined with the electron-withdrawing bromine substituent, likely endows the molecule with multiple avenues for inducing cancer cell death.

Two primary mechanisms are postulated:

  • Inhibition of Topoisomerase I: Several brominated 8-hydroxyquinoline derivatives have been identified as potent inhibitors of Topoisomerase I, an enzyme critical for relieving torsional strain in DNA during replication and transcription.[5][6] By stabilizing the Topoisomerase I-DNA cleavage complex, these compounds prevent the re-ligation of the DNA strand, leading to an accumulation of DNA double-strand breaks and subsequent activation of apoptotic pathways.

  • Induction of Oxidative Stress and Apoptosis: Related quinolone derivatives have been shown to generate reactive oxygen species (ROS) upon activation, leading to DNA damage and the initiation of apoptosis through a ROS-dependent mitochondrial pathway.[7] This cascade typically involves the activation of initiator caspases (e.g., Caspase-9) and executioner caspases (e.g., Caspase-3), culminating in the cleavage of key cellular substrates like Poly (ADP-ribose) polymerase (PARP) and programmed cell death.

These pathways are not mutually exclusive and may act synergistically to produce the significant cytotoxic effects observed with this class of compounds.[1]

G cluster_0 Cellular Environment cluster_1 Postulated Mechanisms cluster_2 Downstream Effects cluster_3 Apoptotic Cascade Compound Ethyl 8-bromo-4- hydroxyquinoline-3-carboxylate TopoI Topoisomerase I Inhibition Compound->TopoI ROS ROS Generation Compound->ROS DNA_Damage DNA Double-Strand Breaks TopoI->DNA_Damage Mito_Pathway Mitochondrial Pathway Activation ROS->Mito_Pathway Casp9 Caspase-9 Activation DNA_Damage->Casp9 Mito_Pathway->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Postulated signaling pathways for this compound.

Application & Protocols: A Step-by-Step Investigative Workflow

A logical and systematic approach is essential to characterize the anticancer properties of a novel compound. The following protocols provide a robust framework for in vitro and in vivo evaluation.

G cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Validation p1 Protocol 1: Cell Viability Assay (MTT) p2 Protocol 2: Western Blot for Apoptosis Markers p1->p2 Confirm Cytotoxicity p3 Protocol 3: Xenograft Efficacy Study p2->p3 Validate Mechanism

Caption: A logical workflow for evaluating the anticancer potential of the compound.

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound across a panel of human cancer cell lines. This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.[8]

Materials:

  • This compound (stock solution in DMSO)

  • Selected cancer cell lines (e.g., HT29, HeLa, MDA-MB-231)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multichannel pipette and plate reader (570 nm)

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate.

    • Rationale: Optimal cell density ensures logarithmic growth during the experiment and prevents confluence, which can affect metabolic rate.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the compound in complete medium from the DMSO stock. Ensure the final DMSO concentration is <0.5% to avoid solvent-induced toxicity.

    • Remove the old medium from the wells and add 100 µL of the diluted compound solutions (including a vehicle control with DMSO only).

    • Incubate for 48-72 hours.[8]

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution to each well for a final concentration of 0.45-0.5 mg/mL.[9]

    • Incubate for 2-4 hours at 37°C.[9]

    • Rationale: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan crystals.

  • Solubilization and Measurement:

    • Carefully remove the medium. Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[9]

    • Mix gently on an orbital shaker to ensure complete solubilization.

    • Read the absorbance at 570 nm using a microplate reader.

Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the percentage of viability against the log of the compound concentration and use non-linear regression (log(inhibitor) vs. response) to determine the IC₅₀ value.

Hypothetical Data Presentation:

Cell Line Histology IC₅₀ (µM) after 48h
HT-29 Colon Carcinoma 8.5 ± 1.2
HeLa Cervical Carcinoma 12.1 ± 2.5
C6 Rat Glioma 7.2 ± 0.9
MDA-MB-231 Breast Adenocarcinoma 15.8 ± 3.1

Note: This data is illustrative. Actual values must be determined experimentally.

Protocol 2: Western Blot Analysis of Apoptotic Markers

Objective: To investigate if the cytotoxicity observed in Protocol 1 is mediated by apoptosis by measuring the expression of key apoptotic proteins. Western blotting is a powerful technique for detecting and quantifying specific proteins in a complex biological sample.[10]

Materials:

  • 6-well plates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF membrane

  • Blocking buffer (5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Cleaved Caspase-3, anti-PARP, anti-Bcl-2, anti-Bax, anti-β-actin)

  • HRP-conjugated secondary antibody

  • ECL (Enhanced Chemiluminescence) substrate

Procedure:

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with the compound at concentrations around the determined IC₅₀ (e.g., 0.5x, 1x, 2x IC₅₀) for 24-48 hours. Include a vehicle control.

    • Wash cells with cold PBS and lyse with 100-150 µL of ice-cold RIPA buffer.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.[11] Sonicate briefly to shear DNA.[11]

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.

  • Protein Quantification and Sample Preparation:

    • Determine the protein concentration of each lysate using a BCA assay.

    • Normalize all samples to the same concentration with lysis buffer. Add Laemmli sample buffer and heat at 95-100°C for 5 minutes.[11]

  • SDS-PAGE and Electrotransfer:

    • Load 20-30 µg of protein per lane onto an SDS-PAGE gel.

    • Run the gel to separate proteins by size.

    • Transfer the separated proteins from the gel to a PVDF membrane.

    • Rationale: The transfer to a solid support membrane immobilizes the proteins, allowing for subsequent antibody probing.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[12]

    • Incubate the membrane with the primary antibody (diluted in blocking buffer as per manufacturer's recommendation) overnight at 4°C with gentle shaking.[11]

    • Wash the membrane three times with TBST for 5-10 minutes each.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again with TBST three times.

  • Detection:

    • Incubate the membrane with ECL substrate for 1-5 minutes.[12]

    • Capture the chemiluminescent signal using an imaging system.

    • Self-Validation: Use β-actin as a loading control to ensure equal protein loading across all lanes. The presence of cleaved (active) forms of Caspase-3 and PARP, alongside a decrease in the anti-apoptotic protein Bcl-2 or an increase in the pro-apoptotic protein Bax, would strongly indicate apoptosis.

Protocol 3: In Vivo Antitumor Efficacy in a Xenograft Model

Objective: To evaluate the ability of this compound to inhibit tumor growth in vivo using a subcutaneous patient-derived or cell line-derived xenograft model.[13]

Materials:

  • Immunocompromised mice (e.g., Nude, SCID, or NSG)

  • Cancer cells (e.g., HT-29, 1-5 x 10⁶ cells per mouse)

  • Sterile PBS or HBSS

  • Matrigel or Cultrex BME (optional, to improve tumor take rate)[14]

  • Compound formulation (e.g., in a vehicle like 5% DMSO, 40% PEG300, 5% Tween 80, 50% saline)

  • Calipers for tumor measurement

  • Anesthesia and surgical tools as per institutional guidelines

Procedure:

  • Cell Preparation and Implantation:

    • Harvest cancer cells during their logarithmic growth phase. Resuspend the required number of cells in 100-200 µL of sterile PBS, optionally mixed 1:1 with Matrigel on ice.[14]

    • Subcutaneously inject the cell suspension into the flank of each mouse.[14]

    • Rationale: Using immunocompromised mice prevents the rejection of human tumor cells. Matrigel provides an extracellular matrix scaffold that supports initial cell survival and engraftment.

  • Tumor Growth and Group Randomization:

    • Monitor mice regularly for tumor formation.

    • Once tumors reach a palpable size (e.g., 100-150 mm³), measure them with calipers (Volume = 0.5 x Length x Width²).

    • Randomize mice into treatment and control groups with similar average tumor volumes.

  • Compound Administration:

    • Administer the compound formulation via the desired route (e.g., intraperitoneal injection, oral gavage) at a predetermined dose and schedule (e.g., daily for 21 days).

    • The control group should receive the vehicle only.

    • Expertise Insight: The choice of vehicle and administration route is critical and must be determined through preliminary toxicology and pharmacokinetic studies to ensure compound solubility and bioavailability without causing undue stress to the animals.

  • Monitoring and Endpoint:

    • Measure tumor volumes and body weights 2-3 times per week. Body weight is a key indicator of systemic toxicity.

    • The experiment should be terminated when tumors in the control group reach the maximum size allowed by institutional guidelines, or if mice show signs of excessive toxicity (e.g., >20% body weight loss).

  • Data Analysis:

    • Plot the mean tumor volume ± SEM for each group over time.

    • Calculate the Tumor Growth Inhibition (TGI) percentage at the end of the study.

    • Excise tumors at the endpoint for downstream analysis (e.g., histology, Western blot to confirm in vivo target engagement).

G start Prepare Cell Suspension (Cells + PBS/Matrigel) inject Subcutaneous Injection into Flank of Mouse start->inject monitor Monitor Tumor Growth inject->monitor randomize Randomize into Groups (Vehicle vs. Compound) monitor->randomize treat Administer Treatment (e.g., daily for 21 days) randomize->treat measure Measure Tumor Volume & Body Weight (2-3x/week) treat->measure measure->treat Continue Treatment Schedule endpoint Endpoint Reached measure->endpoint Tumor Size Limit or Toxicity analyze Excise Tumors & Analyze Data (TGI) endpoint->analyze

Sources

Application Note: Rational Design & Development of Quinoline-3-Carboxylate Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The quinoline-3-carboxylate moiety represents a "privileged scaffold" in medicinal chemistry, serving as a core pharmacophore for HIV-1 integrase inhibitors (e.g., Elvitegravir), Dihydroorotate Dehydrogenase (DHODH) inhibitors (e.g., Brequinar analogs), and various kinase inhibitors. Its utility stems from the planar bicyclic system's ability to intercalate DNA or fit narrow hydrophobic pockets, while the 3-carboxylate/4-oxo motif provides essential hydrogen bonding or metal chelation (Mg²⁺/Mn²⁺) capabilities. This guide details the end-to-end workflow for synthesizing these scaffolds via the Gould-Jacobs reaction and validating their potency through kinetic enzyme assays.

Part 1: Rational Design & Structure-Activity Relationship (SAR)

Effective inhibitor design requires understanding the electronic and steric demands of the target enzyme. For quinoline-3-carboxylates, the SAR is typically driven by three vectors: the chelating core (C3/C4), the electronic tuning ring (C6/C7), and the solubility/steric tail (N1).

SAR Visualization

The following diagram maps the functional significance of each position on the scaffold.

SAR_Map Core Quinoline-3-Carboxylate Core C3_Pos C-3 Position (Acid/Ester/Amide) Metal Chelation & H-Bonding Core->C3_Pos Primary Pharmacophore C4_Pos C-4 Position (Oxo/Hydroxyl) Tautomeric H-Bond Acceptor Core->C4_Pos Keto-Enol Tautomerism N1_Pos N-1 Position (Alkyl/Aryl) Hydrophobic Pocket Fit Core->N1_Pos Steric Bulk Benzenoid Benzenoid Ring (C6/C7) Electronic Tuning (F, Cl, OMe) Core->Benzenoid Lipophilicity/Metabolic Stability

Figure 1: Functional mapping of the Quinoline-3-carboxylate scaffold. The C3/C4 motif is critical for active site metal binding (e.g., Mg²⁺ in Integrase).

Part 2: Chemical Synthesis Protocol (Gould-Jacobs Reaction)[1][2]

The most robust method for constructing the 4-oxo-quinoline-3-carboxylate core is the Gould-Jacobs reaction . This sequence involves condensation, thermal cyclization, and optional alkylation.

Safety Pre-requisite
  • Hazard: The cyclization step requires temperatures >250°C. Use a sand bath or high-temperature oil bath behind a blast shield.

  • Solvent: Dowtherm A (eutectic mixture of biphenyl and diphenyl ether) is required for thermal transfer without boiling off.

Step-by-Step Synthesis Workflow
Step 1: Condensation (Formation of Enamine)
  • Reagents: Mix 1.0 eq of substituted aniline with 1.1 eq of Diethyl ethoxymethylenemalonate (DEEM).

  • Condition: Heat neat (solvent-free) or in ethanol at 120°C for 2–4 hours.

  • Observation: Ethanol byproduct is evolved.[1] Use a Dean-Stark trap if scaling up.

  • Validation: Monitor by TLC (Hexane:EtOAc 7:3). The product (anilinoacrylate) is typically a solid upon cooling.

Step 2: Thermal Cyclization (The Critical Step)

This step forms the pyridone ring via intramolecular electrophilic aromatic substitution.

  • Setup: Heat 10 volumes of Dowtherm A to 250°C .

  • Addition: Add the Step 1 intermediate portion-wise to the hot solvent.

    • Note: Rapid addition causes foaming due to ethanol release. Add slowly.

  • Duration: Maintain reflux for 30–60 minutes.

  • Workup: Cool to room temperature. The quinolone ester usually precipitates.

  • Purification: Dilute with hexane to maximize precipitation. Filter and wash with hexane to remove Dowtherm A.

Step 3: N-Alkylation (Optional but Recommended)

To lock the tautomer and increase lipophilicity:

  • Dissolve core in DMF.

  • Add 1.5 eq K₂CO₃ and 1.2 eq Alkyl Halide (e.g., Ethyl Iodide).

  • Stir at 60°C for 4 hours. Pour into ice water to precipitate.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield in Cyclization Temperature too low (<240°C)Ensure internal temp reaches 250°C; use Dowtherm A.
Dark/Tar Products Oxidation at high tempRun reaction under Nitrogen/Argon atmosphere.
Incomplete Condensation Reversibility of reactionRemove ethanol actively (distillation or vacuum).

Part 3: Enzymatic Assay Protocol (IC50 Determination)

Once synthesized, the inhibitor must be evaluated. We will use a Continuous Spectrophotometric Assay model, applicable to oxidoreductases (like DHODH) often targeted by this scaffold.

Target Model: Dihydroorotate Dehydrogenase (DHODH) Mechanism: DHODH converts Dihydroorotate (DHO) to Orotate, reducing a cofactor (e.g., Ubiquinone or DCIP).

Materials
  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 0.1% Triton X-100, 150 mM KCl.

  • Substrate: L-Dihydroorotate (DHO).

  • Chromophore: 2,6-Dichlorophenolindophenol (DCIP) (Accepts electrons, fades from Blue -> Colorless).

  • Enzyme: Recombinant human DHODH.

Experimental Protocol
  • Preparation: Prepare 1000x stocks of the quinoline inhibitor in DMSO.

  • Plate Setup: Use a 96-well clear plate.

    • Blank: Buffer + DCIP + DMSO (No Enzyme).

    • Control: Buffer + DCIP + DMSO + Enzyme + Substrate (No Inhibitor).

    • Test: Buffer + DCIP + Inhibitor + Enzyme + Substrate.

  • Pre-Incubation: Incubate Enzyme (10 nM final) with Inhibitor for 10 mins at 25°C to allow binding equilibrium.

  • Initiation: Add Substrate (DHO, at

    
     concentration, typically 200 µM) and DCIP (60 µM).
    
  • Measurement: Immediately monitor Absorbance at 600 nm every 30 seconds for 10 minutes.

  • Data Processing: Calculate initial velocity (

    
    ) from the linear slope of the absorbance decrease.
    
Data Analysis: IC50 Calculation

Calculate % Inhibition using the formula:


[2][3][4]

Plot % Inhibition (Y-axis) vs. Log[Inhibitor] (X-axis) using non-linear regression (Sigmoidal Dose-Response) to derive the IC50.

Part 4: Kinetic Mechanism Validation

Determining how the quinoline binds (Competitive vs. Non-competitive) is vital for optimization.

Workflow Diagram

The following Graphviz diagram outlines the logic flow for determining the Mode of Inhibition (MoI).

Kinetic_Logic Start Start: Kinetic Characterization Exp Run Assay at varying [S] and varying [I] Start->Exp Plot Generate Lineweaver-Burk Plot (1/V vs 1/[S]) Exp->Plot Decision Analyze Intercepts Plot->Decision Comp Lines intersect at Y-axis (Vmax unchanged, Km increases) COMPETITIVE Decision->Comp Same Y-int NonComp Lines intersect at X-axis (Vmax decreases, Km unchanged) NON-COMPETITIVE Decision->NonComp Same X-int Mixed Lines intersect elsewhere (Vmax decreases, Km changes) MIXED/UNCOMPETITIVE Decision->Mixed Different Intercepts

Figure 2: Decision tree for interpreting Lineweaver-Burk plots to classify inhibitor mechanism.

Interpretation Guide
  • Competitive Inhibition: Common for Quinoline-3-carboxylates targeting the active site (mimicking the substrate or cofactor). The inhibitor can be displaced by high substrate concentrations.

  • Non-Competitive: Suggests allosteric binding. The quinoline binds to a site distinct from the active site, distorting the enzyme structure.

References

  • Gould, R. G., & Jacobs, W. A. (1939).[5] The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society.

  • Michaelis, S., et al. (2020). Determination of Half-Maximal Inhibitory Concentration of an Enzyme Inhibitor. Methods in Molecular Biology.

  • Sato, M., et al. (2006). Quinolone carboxylic acids as a novel class of inhibitors of HIV-1 integrase. Journal of Medicinal Chemistry.

  • Copeland, R. A. (2013). Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists. Wiley.

  • Vyas, V. K., et al. (2011). Recent developments in the medicinal chemistry of dihydroorotate dehydrogenase (DHODH) inhibitors. Mini Reviews in Medicinal Chemistry.

Sources

Application Note: Strategic Synthesis of Novel Quinoline-Based Anthelmintics from Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinoline Scaffold as a Privileged Structure in Anti-Helminthic Drug Discovery

Helminth infections, caused by parasitic worms, afflict a significant portion of the global population, particularly in regions with limited access to sanitation and healthcare. The development of resistance to existing anthelmintic drugs necessitates the continuous exploration of novel chemical entities. The quinoline nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including antimalarial, antibacterial, and anticancer properties.[1][2][3] Its rigid, planar structure and ability to be functionalized at multiple positions make it an ideal starting point for the design of new drugs. This application note outlines a strategic synthetic pathway for the development of novel anthelmintic agents, utilizing Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate as a versatile starting material. We will detail the rationale behind the synthetic design, provide step-by-step protocols, and discuss the potential mechanism of action of the target compounds.

Strategic Rationale: From a Versatile Precursor to a Potent Anthelmintic Candidate

The selection of this compound as the starting material is based on its inherent functionalities that allow for sequential and regioselective modifications. The proposed synthetic strategy involves a two-pronged approach:

  • Amidation of the Carboxylate Group: The ethyl ester at the 3-position will be converted to a series of amides. This transformation is a common strategy in drug discovery to introduce diversity and modulate the pharmacokinetic and pharmacodynamic properties of a lead compound. The choice of amines for this reaction is critical and will be guided by the structures of known anthelmintic drugs, which often contain specific heterocyclic or aromatic moieties.

  • Suzuki Coupling at the 8-position: The bromo substituent at the 8-position provides a handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling. This allows for the introduction of a variety of aryl and heteroaryl groups, which can significantly influence the biological activity of the final compound.

The proposed target compounds are a library of novel 8-aryl-4-hydroxyquinoline-3-carboxamides. This design is inspired by the structure of existing anthelmintics and the known importance of aromatic and heterocyclic groups in mediating interactions with biological targets in parasites.

Proposed Synthetic Pathway

The proposed two-step synthesis of the target 8-aryl-4-hydroxyquinoline-3-carboxamides is depicted below.

Synthetic Pathway start This compound intermediate 8-bromo-4-hydroxyquinoline-3-carboxylic acid start->intermediate 1. NaOH, EtOH/H2O, Reflux 2. HCl (aq) amide 8-bromo-N-aryl/heteroaryl-4-hydroxyquinoline-3-carboxamide intermediate->amide Amine (R-NH2), HATU, DIPEA, DMF target 8-aryl/heteroaryl-N-aryl/heteroaryl-4-hydroxyquinoline-3-carboxamide (Target Library) amide->target Aryl/Heteroaryl boronic acid, Pd(PPh3)4, K2CO3, Toluene/EtOH/H2O, 90 °C

Caption: Proposed two-step synthetic route to the target anthelmintic candidates.

Experimental Protocols

Protocol 1: Saponification of this compound

This initial step involves the hydrolysis of the ethyl ester to the corresponding carboxylic acid, which is a more versatile intermediate for the subsequent amidation reaction.

Materials:

  • This compound (1.0 eq)

  • Sodium hydroxide (NaOH) (2.0 eq)

  • Ethanol (EtOH)

  • Deionized water

  • Hydrochloric acid (HCl), 2M

  • Ethyl acetate

  • Brine

Procedure:

  • Dissolve this compound in a mixture of ethanol and water (3:1 v/v).

  • Add a solution of sodium hydroxide in water dropwise to the reaction mixture at room temperature.

  • Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Acidify the aqueous residue to pH 2-3 with 2M HCl.

  • Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield 8-bromo-4-hydroxyquinoline-3-carboxylic acid.

Protocol 2: Amide Coupling to Synthesize 8-bromo-N-aryl/heteroaryl-4-hydroxyquinoline-3-carboxamides

This protocol describes the formation of the amide bond, a critical step in introducing structural diversity.

Materials:

  • 8-bromo-4-hydroxyquinoline-3-carboxylic acid (1.0 eq)

  • Substituted amine (e.g., 4-aminothiazole, 2-aminopyridine) (1.1 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate

  • Ethyl acetate

  • Brine

Procedure:

  • To a solution of 8-bromo-4-hydroxyquinoline-3-carboxylic acid in anhydrous DMF, add the substituted amine, HATU, and DIPEA.

  • Stir the reaction mixture at room temperature overnight.

  • Pour the reaction mixture into saturated aqueous sodium bicarbonate and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 8-bromo-N-aryl/heteroaryl-4-hydroxyquinoline-3-carboxamide.

Protocol 3: Suzuki Cross-Coupling for the Synthesis of 8-aryl/heteroaryl-N-aryl/heteroaryl-4-hydroxyquinoline-3-carboxamides

The final step introduces the second point of diversity at the 8-position of the quinoline ring.

Materials:

  • 8-bromo-N-aryl/heteroaryl-4-hydroxyquinoline-3-carboxamide (1.0 eq)

  • Aryl/heteroaryl boronic acid (1.5 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (0.05 eq)

  • Potassium carbonate (K2CO3) (2.0 eq)

  • Toluene

  • Ethanol (EtOH)

  • Deionized water

Procedure:

  • In a round-bottom flask, combine the 8-bromo-N-aryl/heteroaryl-4-hydroxyquinoline-3-carboxamide, aryl/heteroaryl boronic acid, Pd(PPh3)4, and K2CO3.

  • Add a degassed mixture of toluene, ethanol, and water (4:1:1 v/v/v).

  • Heat the reaction mixture to 90 °C under an inert atmosphere (e.g., nitrogen or argon) and stir until the starting material is consumed (monitored by TLC).

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the target compound.

Expected Results and Characterization

The successful synthesis of the target compounds will be confirmed by standard analytical techniques.

Compound Expected Yield (%) Expected ¹H NMR (δ, ppm) Expected MS (m/z)
Intermediate 1 >9011.5 (s, 1H), 8.5 (d, 1H), 8.2 (d, 1H), 7.8 (t, 1H), 7.5 (s, 1H)[M-H]⁻ calculated for C₁₀H₅BrNO₃: 265.94
Amide Intermediate 60-80Varies with amine[M+H]⁺ calculated for C₁₆H₁₀BrN₃O₂S (with 4-aminothiazole): 387.97
Target Compound 40-70Varies with boronic acid[M+H]⁺ calculated for C₂₂H₁₅N₃O₂S (with phenylboronic acid): 386.09

Proposed Mechanism of Anthelmintic Action

The anthelmintic activity of quinoline derivatives is often attributed to their ability to interfere with key physiological processes in parasites.[4][5] The proposed mechanism of action for the synthesized compounds is the inhibition of parasitic enzymes involved in energy metabolism or neuromuscular coordination. The 4-hydroxyquinoline core is a known metal chelator, and this property could be crucial for inhibiting metalloenzymes essential for parasite survival.[1] Furthermore, the introduced aryl and heteroaryl moieties may facilitate specific interactions with the active site of target proteins, enhancing the potency and selectivity of the compounds.

Workflow for Anthelmintic Screening

A systematic screening process is essential to evaluate the efficacy of the synthesized library of compounds.

Screening Workflow synthesis Synthesis of Compound Library in_vitro In Vitro Primary Screening (e.g., on C. elegans) synthesis->in_vitro dose_response Dose-Response Assay (Determine EC50) in_vitro->dose_response cytotoxicity Cytotoxicity Assay (on mammalian cell lines) dose_response->cytotoxicity in_vivo In Vivo Efficacy Studies (in infected animal models) cytotoxicity->in_vivo sar Structure-Activity Relationship (SAR) Analysis in_vivo->sar lead_optimization Lead Optimization sar->lead_optimization

Caption: A typical workflow for the screening and optimization of novel anthelmintic compounds.

Conclusion

This application note provides a comprehensive and scientifically grounded framework for the synthesis of a novel class of potential anthelmintic agents derived from this compound. The proposed synthetic route is versatile and allows for the creation of a diverse library of compounds for biological evaluation. By leveraging the principles of medicinal chemistry and established synthetic methodologies, this work aims to accelerate the discovery of new and effective treatments for helminth infections.

References

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC. (URL: [Link])

  • Quinoline antimalarials: mechanisms of action and resistance - PubMed. (URL: [Link])

  • Synthesis, characterization, and anthelmintic activity of novel 6,7,8,9-tetrahydro-5H-5-phenyl-2-benzylidine-3-substituted hydrazino thiazolo (2,3-b) quinazoline derivatives and analogues - PubMed. (URL: [Link])

  • Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents - ResearchGate. (URL: [Link])

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PubMed Central. (URL: [Link])

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. (URL: [Link])

  • Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed. (URL: [Link])

  • Structure-activity relationships of antibacterial 6,7- and 7,8-disubstituted 1-alkyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids - PubMed. (URL: [Link])

  • Repurposing methuosis-inducing anticancer drugs for anthelmintic therapy - ScienceOpen. (URL: [Link])

  • Synthesis, Characterization, Anthelmintic and Insilico Evaluation of 2, 3-Disubstituted Quinoline Derivatives - Der Pharma Chemica. (URL: [Link])

  • Mode of action of quinoline antimalarial drugs in red blood cells infected by Plasmodium falciparum revealed in vivo - PMC - NIH. (URL: [Link])

  • Synthesis of 8-hydroxyquinoline derivatives as novel antitumor agents - PubMed. (URL: [Link])

  • Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer - NIH. (URL: [Link])

  • Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy - NIH. (URL: [Link])

Sources

Application Note: A Framework for Evaluating Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate as a Novel Anti-Inflammatory Agent

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinoline Scaffold in Inflammation

Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic diseases such as rheumatoid arthritis and cardiovascular disorders.[1] The quinoline moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anti-inflammatory effects.[2][3] Molecules based on this structure have been developed to target key inflammatory mediators like cyclooxygenase (COX), tumor necrosis factor-alpha (TNF-α), and various transcription factors.[4][5] Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate is a synthetic derivative of the 4-hydroxyquinoline-3-carboxylate class, which has historical significance in the serendipitous discovery of antibacterial agents and continues to be explored for diverse pharmacological activities.[6] This document provides a comprehensive guide for researchers to systematically evaluate the anti-inflammatory potential of this specific compound, from initial screening to mechanistic elucidation.

Compound Profile: this compound

PropertyValueSource
IUPAC Name This compound[7]
Molecular Formula C₁₂H₁₀BrNO₃N/A
Molecular Weight 296.12 g/mol N/A
Structure

PubChem

Rationale for Investigation: The structure combines several features of interest. The 4-hydroxyquinoline core is a known pharmacophore. The carboxylic acid ester at position 3 and the bromine at position 8 are substitutions that can significantly modulate the molecule's physicochemical properties and biological target interactions, making it a candidate for inhibiting key inflammatory pathways.[4][5]

Proposed Anti-Inflammatory Mechanisms and Screening Cascade

The anti-inflammatory activity of quinoline derivatives is often attributed to their ability to interfere with major pro-inflammatory signaling pathways.[4] Two of the most critical pathways in inflammation are the cyclooxygenase (COX) pathway, which produces prostaglandins, and the NF-κB signaling cascade, a master regulator of pro-inflammatory gene expression.[1][8][9]

A logical screening workflow is essential to efficiently evaluate the compound's potential. This starts with broad, cost-effective in vitro assays and progresses to more complex, mechanism-specific cellular models.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Cellular & Mechanistic Validation cluster_2 Phase 3: Preclinical Assessment A Compound Synthesis & QC B In Vitro Broad Screening (Protein Denaturation Assay) A->B C In Vitro Enzymatic Assay (COX-2 Inhibition) B->C If Active D Cell-Based Assay (LPS-Stimulated Macrophages) C->D If Active E Cytotoxicity Assay (e.g., MTT/LDH) D->E Concurrent Validation F Mechanism of Action (NF-κB Pathway Analysis) D->F If Cellularly Active & Non-Toxic G In Vivo Models (e.g., Carrageenan-induced Paw Edema) F->G Strong Mechanistic Evidence

Caption: A tiered experimental workflow for evaluating anti-inflammatory candidates.

Protocol 1: In Vitro Broad-Spectrum Anti-Inflammatory Screening

1.1: Inhibition of Protein Denaturation Assay

Principle: Inflammation can lead to the denaturation of tissue proteins. The ability of a compound to prevent heat-induced protein denaturation is a simple, well-established method for preliminary screening of anti-inflammatory activity.[1][10]

Methodology:

  • Preparation of Solutions:

    • Test Compound (TC): Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL). Create serial dilutions (e.g., 100, 200, 400, 800, 1000 µg/mL) in distilled water.

    • Standard Drug: Prepare a similar dilution series of Diclofenac Sodium.

    • Control: Use the vehicle (DMSO in distilled water) corresponding to the highest concentration used for the test compound.

    • Protein Solution: Prepare a 1% w/v solution of Bovine Serum Albumin (BSA) in distilled water.[11]

  • Assay Procedure:

    • To 0.45 mL of the BSA solution, add 0.05 mL of the test compound or standard drug at various concentrations.[11]

    • Adjust the pH of the mixture to 6.3 using 1N HCl.

    • Incubate the samples at 37°C for 20 minutes.[11][12]

    • Induce denaturation by heating the mixture in a water bath at 70°C for 5 minutes.[12]

    • Cool the samples to room temperature.

  • Data Acquisition:

    • Measure the absorbance (turbidity) of the solutions at 660 nm using a spectrophotometer.

    • Calculate the percentage inhibition of denaturation using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100

Self-Validation: The inclusion of Diclofenac Sodium as a positive control validates the assay's responsiveness. The vehicle control establishes the baseline for maximum denaturation. A dose-dependent increase in inhibition by the test compound strengthens the trustworthiness of the results.

Protocol 2: In Vitro Specific Target Enzymatic Assay

2.1: COX-2 Inhibition Fluorometric Assay

Principle: Cyclooxygenase-2 (COX-2) is an enzyme that is typically not expressed in most cells under normal conditions but is significantly upregulated during inflammation to produce prostaglandins.[13][14] This assay measures the ability of the test compound to inhibit the enzymatic activity of recombinant human COX-2 by detecting a fluorescent product proportional to enzyme activity.

Methodology (adapted from commercial kits): [13][14]

  • Reagent Preparation:

    • Reconstitute human recombinant COX-2 enzyme in purified water and keep on ice.[13]

    • Prepare the Arachidonic Acid (substrate) solution and COX Probe as per the manufacturer's instructions.

    • Prepare a 10X working solution of the Test Compound (TC) and a known COX-2 inhibitor (e.g., Celecoxib) as a positive control in COX Assay Buffer.

  • Assay Plate Setup (96-well white opaque plate):

    • Enzyme Control (EC): 10 µL of Assay Buffer.

    • Inhibitor Control (IC): 10 µL of Celecoxib solution.

    • Test Compound (TC): 10 µL of each TC dilution.

    • Add 70 µL of COX Assay Buffer and 2 µL of COX Probe to all wells.

    • Add 10 µL of COX Cofactor to all wells.

  • Enzyme Reaction:

    • Add 10 µL of the diluted COX-2 enzyme solution to the EC, IC, and TC wells.

    • Incubate the plate for 10-15 minutes at room temperature, protected from light.

    • Initiate the reaction by adding 10 µL of the Arachidonic Acid solution to all wells.

  • Data Acquisition:

    • Immediately begin measuring the fluorescence intensity (Excitation = 535 nm, Emission = 587 nm) in kinetic mode for 20-30 minutes.

    • The slope of the linear portion of the kinetic curve represents the reaction rate.

    • Calculate the percentage inhibition for each concentration of the test compound: % Inhibition = [(Slope of EC - Slope of TC) / Slope of EC] x 100

    • Plot the % Inhibition against the log of the test compound concentration to determine the IC₅₀ value.

Causality and Trustworthiness: This direct enzymatic assay confirms whether the compound's anti-inflammatory effect is mediated through the inhibition of this key enzyme. Using a specific inhibitor like Celecoxib as a positive control ensures the assay is performing correctly and provides a benchmark for the potency of the test compound.

Protocol 3: Cell-Based Mechanistic Assays

3.1: Inhibition of Pro-Inflammatory Cytokines in LPS-Stimulated Macrophages

Principle: Macrophages are key innate immune cells that, when activated by stimuli like bacterial lipopolysaccharide (LPS), release a cascade of pro-inflammatory cytokines such as TNF-α and Interleukin-6 (IL-6).[15][16][17] This assay evaluates the compound's ability to suppress this crucial inflammatory response in a cellular context.

Methodology:

  • Cell Culture:

    • Culture a mouse macrophage cell line (e.g., J774A.1 or RAW 264.7) in appropriate medium (e.g., RPMI 1640 with 10% FBS).

    • Seed the cells into a 24-well plate at a density of ~2 x 10⁵ cells/well and allow them to adhere overnight.

  • Treatment and Stimulation:

    • Pre-treat the cells with various concentrations of the Test Compound (TC) for 1-2 hours. Include a vehicle control (DMSO) and a positive control (e.g., Dexamethasone).

    • Stimulate the cells by adding LPS to a final concentration of 100-200 ng/mL to all wells except the unstimulated control.[17]

    • Incubate for 18-24 hours.

  • Cytokine Quantification:

    • Collect the cell culture supernatant.

    • Quantify the concentration of TNF-α and IL-6 in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer’s protocol.

  • Cytotoxicity Control:

    • Concurrently, run a parallel plate and treat as above. After incubation, assess cell viability using an MTT or LDH assay to ensure that the observed reduction in cytokines is not due to cell death.

Expert Insight: This cell-based model is a critical step up from enzymatic assays. It tests the compound's activity in a more biologically complex system, accounting for cell permeability, potential off-target effects, and impact on signaling cascades leading to cytokine production.[15]

3.2: NF-κB Signaling Pathway Analysis

Principle: The transcription factor NF-κB is a pivotal mediator of inflammatory responses, inducing the expression of many pro-inflammatory genes, including TNF-α and IL-6.[8][9] In resting cells, NF-κB is held inactive in the cytoplasm by an inhibitor protein, IκB. Upon stimulation (e.g., by LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate gene transcription.[18][19] This protocol assesses if the compound's activity is mediated by inhibiting this pathway.

G cluster_Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB_IkB NF-κB-IκB (Inactive) IkB->NFkB_IkB NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus Translocation Transcription Pro-inflammatory Gene Transcription (TNF-α, IL-6, COX-2) NFkB->Transcription Binds DNA NFkB_IkB->NFkB Degradation of IκB Compound Ethyl 8-bromo-4-hydroxy- quinoline-3-carboxylate Compound->IKK Inhibits?

Caption: The NF-κB signaling pathway and a potential point of inhibition.

Methodology (Western Blot):

  • Culture and treat macrophages with the Test Compound as described in Protocol 3.1.

  • After pre-treatment, stimulate with LPS (100 ng/mL) for a short duration (e.g., 30 minutes).

  • Lyse the cells and separate the cytoplasmic and nuclear fractions using a nuclear extraction kit.

  • Quantify protein concentration in each fraction using a BCA assay.

  • Perform SDS-PAGE and Western blot analysis on both fractions.

  • Probe membranes with primary antibodies against:

    • NF-κB p65 subunit: To observe its translocation from cytoplasm to nucleus.

    • Phospho-IκBα: To assess the activation of the upstream kinase, IKK.

    • Lamin B1 (nuclear marker) and β-actin (cytoplasmic marker): To ensure proper fractionation and equal protein loading.

  • Analyze the resulting bands. A decrease in nuclear p65 and/or a decrease in phosphorylated IκBα in compound-treated cells compared to LPS-only treated cells indicates inhibition of the NF-κB pathway.

Data Summary and Interpretation

The results from these protocols should be compiled to build a comprehensive profile of the compound's anti-inflammatory activity.

AssayEndpointExample Result (Hypothetical)Interpretation
Protein Denaturation IC₅₀150 µg/mLModerate, non-specific anti-inflammatory activity. Warrants further investigation.
COX-2 Inhibition IC₅₀25 µMDirect, specific inhibition of a key inflammatory enzyme.
Cytokine Release (TNF-α) IC₅₀15 µMPotent activity in a cellular context, confirming cell permeability and efficacy.
Cytokine Release (IL-6) IC₅₀20 µMBroad-spectrum cytokine suppression.
NF-κB Translocation Western BlotReduced nuclear p65 at 20 µMThe compound inhibits the NF-κB pathway, providing a clear mechanism of action for cytokine suppression.

Conclusion and Future Directions

This structured application guide provides a robust framework for the initial evaluation of this compound as a potential anti-inflammatory drug candidate. Positive and dose-dependent results across these in vitro assays, particularly the demonstration of a clear mechanism of action such as the inhibition of COX-2 and the NF-κB pathway, would provide a strong rationale for advancing the compound into more complex preclinical in vivo models of inflammation (e.g., carrageenan-induced paw edema in rodents). Further studies would also be required to establish a full pharmacokinetic and toxicological profile.

References

  • ResearchGate. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Available at: [Link]

  • PubMed. (n.d.). Quinoline antimalarials: mechanisms of action and resistance. Available at: [Link]

  • PubMed. (n.d.). NF-κB signaling in inflammation. Available at: [Link]

  • ResearchGate. (2025). Biological Activities of Quinoline Derivatives. Available at: [Link]

  • PMC. (n.d.). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Available at: [Link]

  • PMC. (n.d.). Lipopolysaccharide (LPS)-induced Macrophage Activation and Signal Transduction in the Absence of Src-Family Kinases Hck, Fgr, and Lyn. Available at: [Link]

  • Creative Diagnostics. (n.d.). The NF-kB Signaling Pathway. Available at: [Link]

  • PubMed. (2025). Medicinal Chemistry of Quinolines As Emerging Anti-inflammatory Agents: An Overview. Available at: [Link]

  • PMC. (n.d.). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Available at: [Link]

  • Medical Journal of Malaysia. (2025). In vitro evaluation of anti-inflammatory, anti-oxidant activity of pomegranate peel extract mediated calcium sulfate nano particles. Available at: [Link]

  • ACS Publications. (n.d.). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Available at: [Link]

  • Frontiers. (n.d.). NF-κB Signaling in Macrophages: Dynamics, Crosstalk, and Signal Integration. Available at: [Link]

  • PubChem. (n.d.). 8-Bromo-4-hydroxyquinoline-3-carboxylic acid. Available at: [Link]

  • PMC. (n.d.). In vitro anti-inflammatory activity of Ficus racemosa L. bark using albumin denaturation method. Available at: [Link]

  • Wikipedia. (n.d.). Quinine. Available at: [Link]

  • Spandidos Publications. (2018). LPS‑induced proinflammatory cytokine expression in human airway epithelial cells and macrophages via NF‑κB, STAT3 or AP‑1 activation. Available at: [Link]

  • BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. Available at: [Link]

  • MDPI. (n.d.). A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine. Available at: [Link]

  • PubMed. (n.d.). Biological activities of quinoline derivatives. Available at: [Link]

  • Wikipedia. (n.d.). NF-κB. Available at: [Link]

  • PMC. (n.d.). Macrophage Inflammatory Assay. Available at: [Link]

  • Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric). Available at: [Link]

  • International Journal of Drug Development & Research. (n.d.). INVITRO ANTI-INFLAMMATORY ACTIVITY OF METHANOL EXTRACT OF ENICOSTEMMA AXILLARE. Available at: [Link]

  • MDPI. (n.d.). The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity. Available at: [Link]

  • PMC. (n.d.). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. Available at: [Link]

  • Journal of Clinical Investigation. (n.d.). NF-κB: a key role in inflammatory diseases. Available at: [Link]

  • Chemical Engineering Transactions. (2023). In Vitro Analysis of the Anti-Inflammatory Activity in Dairy Products Containing Salicornia Europaea. Available at: [Link]

  • MDPI. (n.d.). Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives: Exploring Antibacterial Efficacy, MRSA Inhibition, and PBP2a Docking Insights. Available at: [Link]

  • Charles River Laboratories. (n.d.). LPS-Induced Cytokine Release Model. Available at: [Link]

  • PubMed. (n.d.). Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview. Available at: [Link]

Sources

Application Notes and Protocols for the Synthesis of a Chemical Library Based on the Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate Core

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the basis of numerous therapeutic agents with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] This document provides a comprehensive guide to the design and synthesis of a chemical library based on the versatile Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate core. We present a detailed, field-proven methodology, from the initial synthesis of the core structure to its diverse functionalization, employing robust and scalable chemical reactions. This guide is intended to empower researchers in drug discovery and medicinal chemistry to efficiently generate novel quinoline-based compound libraries for high-throughput screening and lead optimization.

Introduction: The Quinoline Scaffold in Drug Discovery

Quinoline, a bicyclic aromatic heterocycle, is a cornerstone in the development of new pharmaceuticals.[2] Its rigid structure provides a well-defined orientation for appended functional groups to interact with biological targets. The diverse pharmacological activities of quinoline derivatives are highly dependent on the nature and position of substituents on the quinoline ring.[1] For instance, quinolines bearing a carboxamide moiety have shown potential as TRPV1 antagonists, while those with a carboxylic acid group have exhibited COX-inhibition.[1]

The this compound core has been strategically selected as a starting point for library synthesis due to its multiple points of diversification. The C8-bromo position is amenable to a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of aryl, heteroaryl, and alkyl groups. The C4-hydroxyl group provides a handle for etherification, introducing further structural diversity. This multi-pronged approach enables the creation of a large and structurally diverse library of novel compounds from a single, readily accessible core.

Synthesis of the Core Scaffold: this compound

The synthesis of the core scaffold is achieved via the well-established Gould-Jacobs reaction.[3][4][5] This method involves the condensation of an appropriately substituted aniline with diethyl ethoxymethylenemalonate (DEEM), followed by a thermal cyclization to form the quinoline ring system.

Gould-Jacobs Reaction: Mechanism and Rationale

The Gould-Jacobs reaction proceeds in two key steps:

  • Condensation: The reaction is initiated by a Michael-type addition of the aniline to the electron-deficient alkene of DEEM, followed by the elimination of ethanol to form an anilinomethylenemalonate intermediate.[4]

  • Thermal Cyclization: At elevated temperatures, the anilinomethylenemalonate undergoes an intramolecular cyclization, followed by tautomerization to yield the 4-hydroxyquinoline product.[4]

This reaction is particularly effective for the synthesis of 4-hydroxyquinoline-3-carboxylate esters. The use of a high-boiling point solvent, such as diphenyl ether, is crucial for achieving the high temperatures required for efficient cyclization.

Gould-Jacobs Reaction Aniline 2-Bromoaniline Intermediate Anilinomethylenemalonate Intermediate Aniline->Intermediate Condensation (Heat) DEEM Diethyl Ethoxymethylenemalonate DEEM->Intermediate Core Ethyl 8-bromo-4-hydroxyquinoline- 3-carboxylate Intermediate->Core Thermal Cyclization (High Temperature)

Figure 1: General workflow for the Gould-Jacobs synthesis of the core scaffold.

Experimental Protocol: Synthesis of this compound

Materials:

Reagent/SolventMolecular WeightQuantityMoles (mmol)
2-Bromoaniline172.02 g/mol 17.2 g100
Diethyl ethoxymethylenemalonate216.23 g/mol 23.8 g110
Diphenyl ether170.21 g/mol 200 mL-

Procedure:

  • To a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a condenser, and a thermometer, add 2-bromoaniline (17.2 g, 100 mmol) and diethyl ethoxymethylenemalonate (23.8 g, 110 mmol).

  • Heat the mixture with stirring to 120-130 °C for 1 hour. During this time, ethanol will distill off.

  • Add diphenyl ether (200 mL) to the reaction mixture and heat to 250-260 °C for 30 minutes.

  • Cool the reaction mixture to room temperature. The product will precipitate out of the solution.

  • Collect the solid by vacuum filtration and wash with petroleum ether to remove the diphenyl ether.

  • Recrystallize the crude product from ethanol to afford pure this compound as a solid.

Expected Yield: 70-80%

Characterization: The structure of the product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Chemical Library Generation: A Multi-directional Approach

The true power of the this compound core lies in its potential for diversification at multiple positions. A parallel synthesis approach can be employed to rapidly generate a library of analogs.[6][7]

Library_Generation Core Ethyl 8-bromo-4-hydroxyquinoline- 3-carboxylate Core Suzuki Suzuki-Miyaura Coupling (C8-Arylation/Heteroarylation) Core->Suzuki Buchwald Buchwald-Hartwig Amination (C8-Amination) Core->Buchwald Etherification Williamson Ether Synthesis (C4-O-Alkylation) Core->Etherification Library Diverse Chemical Library Suzuki->Library Buchwald->Library Etherification->Library

Figure 2: Multi-directional diversification strategy for library synthesis.

Diversification at the C8-Position: Palladium-Catalyzed Cross-Coupling Reactions

The C8-bromo substituent serves as a versatile handle for the introduction of a wide array of functionalities via palladium-catalyzed cross-coupling reactions.

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds.[8][9][10] It involves the reaction of the aryl bromide with a boronic acid or boronate ester in the presence of a palladium catalyst and a base. This reaction allows for the introduction of a diverse range of aryl and heteroaryl moieties at the C8-position.

General Protocol for Suzuki-Miyaura Coupling:

Materials:

Reagent/SolventRole
This compoundStarting Material
Arylboronic acidCoupling Partner
Pd(PPh₃)₄ or Pd(dppf)Cl₂Palladium Catalyst
K₂CO₃ or Cs₂CO₃Base
1,4-Dioxane/Water or Toluene/Ethanol/WaterSolvent System

Procedure:

  • In a microwave vial or a sealed tube, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), palladium catalyst (0.05-0.1 equiv.), and base (2.0-3.0 equiv.).

  • Add the degassed solvent system.

  • Seal the vessel and heat the reaction mixture with stirring at 80-120 °C for 2-12 hours. The reaction progress can be monitored by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines from aryl halides.[10][11][12] This reaction enables the introduction of a wide variety of primary and secondary amines at the C8-position of the quinoline core.

General Protocol for Buchwald-Hartwig Amination:

Materials:

Reagent/SolventRole
This compoundStarting Material
Primary or Secondary AmineCoupling Partner
Pd₂(dba)₃ or Pd(OAc)₂Palladium Pre-catalyst
Xantphos or BINAPLigand
NaOt-Bu or Cs₂CO₃Base
Toluene or DioxaneSolvent

Procedure:

  • To an oven-dried Schlenk tube, add the palladium pre-catalyst, ligand, and base.

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen).

  • Add the this compound, the amine, and the solvent.

  • Seal the tube and heat the reaction mixture with stirring at 80-110 °C for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the residue by flash column chromatography.

Diversification at the C4-Position: Williamson Ether Synthesis

The 4-hydroxyl group can be readily alkylated using the Williamson ether synthesis.[13][14][15] This Sₙ2 reaction involves the deprotonation of the hydroxyl group with a base to form an alkoxide, which then displaces a halide from an alkyl halide to form an ether.

General Protocol for Williamson Ether Synthesis:

Materials:

Reagent/SolventRole
This compoundStarting Material
Alkyl halide (e.g., R-Br, R-I)Alkylating Agent
K₂CO₃ or NaHBase
Dimethylformamide (DMF) or AcetonitrileSolvent

Procedure:

  • To a solution of this compound (1.0 equiv.) in the chosen solvent, add the base (1.5-2.0 equiv.).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the alkyl halide (1.1-1.5 equiv.) and continue stirring at room temperature or with gentle heating (40-60 °C) for 4-16 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, quench with water and extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

High-Throughput Purification and Characterization

The purification of a chemical library is a critical step to ensure the quality of the compounds for biological screening.[6] High-performance liquid chromatography (HPLC) is a commonly used technique for the high-throughput purification of combinatorial libraries.

Purification Strategy:

  • Crude Sample Preparation: Dissolve the crude reaction mixtures in a suitable solvent (e.g., DMSO or methanol) and filter to remove any solid impurities.

  • Preparative HPLC: Utilize a reversed-phase C18 column with a water/acetonitrile or water/methanol gradient containing a small amount of trifluoroacetic acid (TFA) or formic acid to aid in peak shaping.

  • Fraction Collection: Collect fractions based on UV detection at a suitable wavelength.

  • Solvent Evaporation: Remove the solvent from the collected fractions using a centrifugal evaporator or a lyophilizer.

Characterization of the Library:

The identity and purity of the library compounds should be confirmed using high-throughput analytical techniques.

  • LC-MS: Liquid chromatography-mass spectrometry is an essential tool for confirming the molecular weight of each compound and assessing its purity.[16]

  • NMR Spectroscopy: For a representative subset of the library, ¹H and ¹³C NMR spectroscopy should be performed to confirm the chemical structure.[11][17][18][19]

Conclusion

The methodology outlined in this application note provides a robust and efficient pathway for the creation of a diverse chemical library based on the this compound core. By leveraging the power of modern synthetic organic chemistry, including palladium-catalyzed cross-coupling reactions and parallel synthesis techniques, researchers can rapidly generate a multitude of novel quinoline derivatives. The successful implementation of this strategy will provide a valuable resource for drug discovery programs, facilitating the identification of new lead compounds with potential therapeutic applications.

References

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  • Girma, K. B., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC advances, 10(30), 17895-17916.
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  • MDPI. (n.d.). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Retrieved from [Link]

  • The Journal of Organic Chemistry. (n.d.). Sequential and Selective Buchwald−Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. Retrieved from [Link]

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  • Khan Academy. (n.d.). Williamson ether synthesis [Video]. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

  • ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Retrieved from [Link]

Sources

Technical Application Note: Handling, Storage, and Stability Profiling of Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Chemical Identity

Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate (CAS: 35975-57-6) is a critical heterocyclic scaffold used primarily in the synthesis of antiviral agents (e.g., HCV NS5B polymerase inhibitors) and kinase inhibitors.

While often nomenclated as "4-hydroxy," this compound predominantly exists as the 4-oxo-1,4-dihydroquinoline tautomer in both the solid state and polar solvents. Failure to recognize this tautomeric equilibrium is the leading cause of analytical confusion (NMR interpretation) and solubility mismanagement during stock preparation.

Physicochemical Profile[1][2][3][4][5]
PropertySpecificationNotes
CAS Number 35975-57-6Validated Identifier
Formula C₁₂H₁₀BrNO₃
Molecular Weight 296.12 g/mol
Appearance Off-white to pale yellow solidColor deepens upon oxidation/photolysis
Tautomerism 4-Hydroxy

4-Oxo
4-Oxo form favored in polar media
pKa (Calc) ~6.5 (Enol/Amide)Weakly acidic due to the quinolone NH
LogP (Calc) ~2.8Moderate lipophilicity

Safety & Handling (HSE) Protocol

Risk Assessment: This compound is a halogenated aromatic ester. While not classified as a high-potency API, it possesses irritant properties and potential aquatic toxicity.[1]

  • H-Codes: H302 (Harmful if swallowed), H315 (Skin Irritation), H319 (Eye Irritation), H335 (Respiratory Irritation).

  • PPE: Nitrile gloves (double-gloving recommended for solutions), safety goggles, and lab coat.

  • Containment: Weighing must be performed inside a chemical fume hood or a powder containment enclosure to prevent inhalation of fine particulates.

Storage & Stability Guidelines

The primary degradation pathways for this scaffold are ester hydrolysis (moisture-driven) and oxidative debromination (light/radical-driven).

Recommended Storage Conditions
ParameterConditionRationale
Temperature +2°C to +8°CRetards ester hydrolysis kinetics.
Atmosphere Inert (Argon/Nitrogen)Prevents oxidative yellowing of the quinolone core.
Container Amber GlassBlocks UV light to prevent C-Br bond homolysis.
Desiccation RequiredHygroscopic nature of the ester linkage requires low humidity.
Handling Workflow (Decision Logic)

StorageWorkflow Figure 1: Receipt-to-Storage Decision Workflow Receipt Receipt of Material QC Initial QC (LC-MS) Receipt->QC Decision Purity > 97%? QC->Decision Aliquot Aliquot under Argon Decision->Aliquot Yes Reject Purify (Recrystallize) Decision->Reject No Store Store @ 4°C (Amber Vial) Aliquot->Store Reject->QC Retest Use Warm to RT before opening Store->Use Experimental Use Use->Store Flush with Ar

Solubility & Stock Preparation Protocol

Critical Note on Solvents: Avoid protic solvents (Methanol, Ethanol) for long-term stock storage. Transesterification can occur over time, converting the ethyl ester to a methyl ester, creating an impurity that is difficult to separate.

Protocol: Preparation of 50 mM Stock Solution
  • Solvent Selection: Anhydrous DMSO (Dimethyl Sulfoxide) is the gold standard.

  • Calculation: To prepare 1 mL of 50 mM stock:

    • Mass required:

      
      .
      
  • Dissolution:

    • Weigh ~15 mg of solid into a tared amber vial.

    • Calculate exact volume of DMSO required:

      
      .
      
    • Vortex for 30 seconds. Sonicate for 2 minutes if visible particles remain.

  • Storage of Stock:

    • Store at -20°C.

    • Shelf Life: 3 months. (Precipitation may occur upon thawing; warm to 37°C to redissolve).

Quality Control & Stability Assessment

To validate the integrity of the compound, use the following Reverse-Phase HPLC method. This method is designed to separate the parent ester from the hydrolyzed acid impurity (8-bromo-4-hydroxyquinoline-3-carboxylic acid).

Analytical Method Parameters
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: Water + 0.1% Formic Acid (Maintains acidic pH to protonate the quinoline nitrogen).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (aromatic core) and 320 nm (conjugated system).

Degradation Pathways Diagram

Degradation Figure 2: Primary Degradation Pathways Parent This compound (Active Scaffold) Acid 8-Bromo-4-hydroxyquinoline-3-carboxylic acid (Hydrolysis Impurity) Parent->Acid + H2O / pH > 8 (Saponification) Debromo Ethyl 4-hydroxyquinoline-3-carboxylate (Photolytic Impurity) Parent->Debromo + UV Light / Radical Source (Debromination)

Troubleshooting QC Results
ObservationRoot CauseRemediation
Peak @ RRT 0.85 Hydrolysis (Acid formation)Material was exposed to moisture. Recrystallize from EtOH/DMF.
Peak @ RRT 0.92 DebrominationMaterial exposed to light. Discard if >5%.
Split Peak Tautomer separationMobile phase pH is too neutral. Add more formic acid or TFA to stabilize the cation.

References

  • Sigma-Aldrich. this compound Product Sheet (CAS 35975-57-6).[2][3]

  • PubChem Database. this compound (Compound Summary). National Library of Medicine.

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895.
  • Fisher Scientific. Safety Data Sheet: this compound.(Note: General search landing for verification).

Sources

Application Notes and Protocols for the Synthesis of Antimalarial Compounds

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Enduring Challenge of Malaria and the Critical Role of Chemical Synthesis

Malaria, a devastating parasitic disease, continues to pose a significant global health threat, with resistance to existing drugs representing a formidable challenge.[1][2] The development of effective antimalarial agents is therefore a critical area of research. Chemical synthesis lies at the heart of this endeavor, enabling not only the large-scale production of established drugs but also the creation of novel molecules with improved efficacy and the ability to overcome resistance.[3] This document provides a detailed guide to the synthesis of key classes of antimalarial compounds, offering insights into the underlying chemical principles and providing actionable protocols for laboratory application. We will explore the synthesis of the artemisinin family of drugs, the foundational quinoline-based antimalarials, and the antifolate inhibitors, highlighting both classical and modern synthetic approaches.

I. The Artemisinin Class: Harnessing a Unique Endoperoxide Scaffold

Artemisinin, a sesquiterpene lactone endoperoxide, and its derivatives are the cornerstone of modern malaria treatment, forming the basis of Artemisinin-based Combination Therapies (ACTs).[4] The unique 1,2,4-trioxane ring is crucial for its antimalarial activity.[4] The synthesis of these complex molecules has been a significant focus of chemical research, encompassing total synthesis, semi-synthesis from naturally derived precursors, and innovative flow chemistry approaches.

A. Strategic Approaches to Artemisinin Synthesis

1. Total Synthesis: The complete chemical synthesis of artemisinin from simple starting materials is a complex undertaking due to its intricate stereochemistry and the presence of the endoperoxide bridge.[4] Landmark total syntheses have been achieved, often employing starting materials like (−)-isopulegol or (R)-(+)-citronellal.[4][5] While demonstrating synthetic prowess, these multi-step routes are often low-yielding and not economically viable for large-scale production.[4][5]

A notable total synthesis by Schmid and Hofheinz commenced from (−)-isopulegol and involved 13 steps with an approximate overall yield of 5%.[4] Another approach by Zhou and coworkers started from (R)-(+)-citronellal, requiring 20 steps and resulting in a ~0.3% overall yield.[4]

2. Semi-Synthesis from Artemisinic Acid: A more practical and industrially relevant approach is the semi-synthesis of artemisinin from artemisinic acid, a more abundant and easily extracted precursor from the Artemisia annua plant.[5][6] This strategy often involves the reduction of artemisinic acid to dihydroartemisinic acid, followed by photooxygenation and acid-mediated cyclization to form the characteristic trioxane ring.[5] This biomimetic approach has been significantly optimized for industrial-scale production.[5][6]

3. Flow Chemistry for Enhanced Efficiency and Safety: Continuous flow synthesis has emerged as a powerful tool for the production of artemisinin and its derivatives.[7] This technology offers advantages in terms of safety, scalability, and reaction control, particularly for the potentially hazardous photochemical oxidation step.[7] Seeberger and coworkers have demonstrated a multistep continuous flow synthesis of artemisinin from dihydroartemisinic acid, achieving a 39% overall yield.[7]

B. Experimental Protocols

Protocol 1: Semi-Synthesis of Artemisinin from Artemisinic Acid

This protocol is based on the general principles of the semi-synthesis route.[5][6]

Step 1: Reduction of Artemisinic Acid to Dihydroartemisinic Acid

  • Rationale: The exocyclic double bond in artemisinic acid is selectively reduced to create the necessary stereocenter for the subsequent cyclization.

  • Procedure:

    • Dissolve artemisinic acid in a suitable solvent (e.g., methanol).

    • Add a reducing agent such as sodium borohydride in the presence of a nickel(II) chloride catalyst.

    • Stir the reaction at room temperature until completion (monitored by TLC).

    • Quench the reaction carefully with a dilute acid (e.g., HCl).

    • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain dihydroartemisinic acid.

Step 2: Photooxygenation and Cyclization to Artemisinin

  • Rationale: A singlet oxygen ene reaction with dihydroartemisinic acid forms an allylic hydroperoxide, which then undergoes a cascade of reactions, including Hock cleavage and cyclization, to form the artemisinin core.[5][7]

  • Procedure:

    • Dissolve dihydroartemisinic acid and a photosensitizer (e.g., tetraphenylporphyrin) in a suitable solvent (e.g., dichloromethane) in a photoreactor.

    • Bubble oxygen through the solution while irradiating with a suitable light source (e.g., a high-pressure sodium lamp).

    • Monitor the reaction by TLC until the starting material is consumed.

    • Introduce a stream of trifluoroacetic acid (TFA) to facilitate the Hock cleavage and subsequent cyclization cascade.[7]

    • After the reaction is complete, neutralize the acid and purify the crude product by column chromatography to yield artemisinin.

semi_synthesis_artemisinin Artemisinic_Acid Artemisinic Acid Reduction Reduction (e.g., NaBH4, NiCl2) Artemisinic_Acid->Reduction Dihydroartemisinic_Acid Dihydroartemisinic Acid Reduction->Dihydroartemisinic_Acid Photooxygenation Photooxygenation (O2, hv, Sensitizer) Dihydroartemisinic_Acid->Photooxygenation Hydroperoxide Allylic Hydroperoxide Photooxygenation->Hydroperoxide Acid_Cascade Acid-mediated Cascade (e.g., TFA) Hydroperoxide->Acid_Cascade Artemisinin Artemisinin Acid_Cascade->Artemisinin

Caption: Semi-synthesis of Artemisinin from Artemisinic Acid.

C. Synthesis of Artemisinin Derivatives

Modifications of the artemisinin scaffold, particularly at the C-10 position of dihydroartemisinin (the reduced lactol form of artemisinin), have led to more potent and bioavailable derivatives like artesunate, artemether, and arteether.[4] These are typically synthesized from dihydroartemisinin, which is obtained by the reduction of artemisinin.

Protocol 2: General Synthesis of Artemisinin Derivatives (e.g., Artesunate)

  • Rationale: The lactol functional group of dihydroartemisinin can be readily esterified or etherified to produce a range of derivatives.

  • Procedure:

    • Reduction of Artemisinin: Reduce artemisinin with a mild reducing agent like sodium borohydride in methanol to yield dihydroartemisinic acid.

    • Esterification (for Artesunate): React dihydroartemisinin with succinic anhydride in the presence of a base (e.g., pyridine) to form the hemisuccinate ester, artesunate.

    • Purification: Purify the resulting derivative by crystallization or column chromatography.

II. Quinolines: The Enduring Pharmacophore

The quinoline ring system is a privileged scaffold in antimalarial drug discovery, with quinine being the first effective treatment for malaria.[8] Synthetic quinolines, such as chloroquine and hydroxychloroquine, have been mainstays of malaria treatment for decades.[8][9] The rise of drug resistance has spurred the development of new synthetic methodologies and novel quinoline-based compounds.[10]

A. Classical and Modern Synthetic Strategies for Quinolines

Several named reactions are fundamental to the synthesis of the quinoline core, including the Skraup, Doebner-von Miller, Combes, and Friedländer syntheses.[11][12][13] These methods typically involve the condensation of anilines with α,β-unsaturated carbonyl compounds or their precursors.[12]

1. Synthesis of Chloroquine and Hydroxychloroquine: The industrial synthesis of chloroquine and hydroxychloroquine is a convergent process that involves the coupling of 4,7-dichloroquinoline with a suitable diamine side chain.[9][14]

2. Click Chemistry for Novel Quinoline Hybrids: "Click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has emerged as a powerful tool for creating libraries of novel quinoline-based compounds.[15][16] This approach allows for the efficient linking of a quinoline core to various molecular fragments, facilitating the exploration of structure-activity relationships.[15][16]

B. Experimental Protocols

Protocol 3: Synthesis of Chloroquine

This protocol outlines the final step in the convergent synthesis of chloroquine.[9]

  • Rationale: A nucleophilic aromatic substitution reaction where the primary amine of the side chain displaces the chlorine atom at the 4-position of the quinoline ring.

  • Procedure:

    • Combine 4,7-dichloroquinoline and N1,N1-diethylpentane-1,4-diamine (novaldiamine) in a high-boiling point solvent like phenol.

    • Heat the reaction mixture at an elevated temperature (e.g., 120-130 °C) for several hours.

    • Cool the reaction mixture and neutralize it with a base (e.g., sodium hydroxide solution).

    • Extract the chloroquine base with an organic solvent (e.g., toluene).

    • Purify the product by distillation under reduced pressure or by conversion to its phosphate salt and recrystallization.

chloroquine_synthesis dichloroquinoline 4,7-Dichloroquinoline reaction Nucleophilic Aromatic Substitution (Heat, Phenol) dichloroquinoline->reaction novaldiamine N1,N1-diethylpentane-1,4-diamine novaldiamine->reaction chloroquine Chloroquine reaction->chloroquine proguanil_synthesis chloroaniline 4-Chloroaniline condensation Condensation (CuSO4, Reflux) chloroaniline->condensation isopropyldicyandiamide Isopropyldicyandiamide isopropyldicyandiamide->condensation proguanil Proguanil condensation->proguanil

Sources

Application Notes and Protocols: Incorporation of Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate into Polymer Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

These application notes provide a comprehensive guide for the incorporation of Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate into novel polymer architectures. The unique structural features of this monomer, including a reactive hydroxyl group, a bromine atom amenable to cross-coupling reactions, and a quinoline core with inherent biological and photophysical properties, offer a versatile platform for the design of advanced functional polymers. This document outlines two primary strategies for polymerization: a direct step-growth polycondensation and a chain-growth polymerization following monomer modification. Detailed protocols, mechanistic insights, and characterization techniques are provided to enable researchers to successfully synthesize and evaluate these promising new materials.

Introduction: The Potential of Quinoline-Containing Polymers

Quinoline and its derivatives are a significant class of heterocyclic aromatic compounds, with the quinoline scaffold being a key component in many natural alkaloids and synthetic pharmaceuticals.[1] The incorporation of quinoline moieties into polymer backbones can impart a range of desirable properties, including thermal stability, specific optical and electronic characteristics, and biological activity. Polyquinolines are a class of conjugated polymers that have been explored for applications such as flexible light-emitting diodes.[2] The monomer, this compound, provides multiple reactive sites, allowing for diverse polymerization strategies to create polymers with tailored properties for applications in drug delivery, biomedical devices, and advanced materials.

Strategic Approaches to Polymerization

The presence of both a hydroxyl (-OH) and a bromo (-Br) group on the this compound monomer allows for its participation in several types of polymerization reactions. This guide will focus on two robust and versatile methods:

  • Step-Growth Polymerization: This approach directly utilizes the inherent functional groups of the monomer to build the polymer chain in a stepwise manner.[2][3] We will explore two distinct step-growth pathways:

    • Self-Condensation to Form Poly(ether-ester)s: A polycondensation reaction can be designed to form ether linkages through the reaction of the hydroxyl group of one monomer with the bromine atom of another, and ester linkages via hydrolysis of the ethyl carboxylate followed by condensation.

    • Co-polymerization with a Diacid Chloride to Form Polyesters: The hydroxyl group can react with a diacid chloride in a classic polycondensation reaction to form a polyester.[4][5]

  • Chain-Growth Polymerization: This strategy involves a preliminary modification of the monomer to introduce a polymerizable vinyl group, followed by a chain-reaction polymerization.[6] This allows for the creation of acrylic or methacrylic polymers with pendant quinoline moieties.

Part I: Step-Growth Polymerization Protocols

Step-growth polymerization involves the reaction between functional groups of monomers to form dimers, trimers, and eventually long polymer chains.[3] High monomer conversion is typically required to achieve high molecular weights.[2]

Protocol 1: Self-Condensation via Ullmann-type Etherification and Polyesterification

This protocol aims to synthesize a poly(ether-ester) by leveraging both the hydroxyl and bromo functionalities of the monomer. The Ullmann condensation is a copper-catalyzed reaction that forms aryl ethers from aryl halides.[7][8]

Reaction Principle: A copper-catalyzed Ullmann-type coupling reaction will be used to form an ether linkage between the hydroxyl group of one monomer and the bromine atom of another. Concurrently, in situ hydrolysis of the ethyl ester followed by condensation can lead to polyester linkages.

Experimental Workflow:

Step_Growth_Self_Condensation Monomer Ethyl 8-bromo-4-hydroxy quinoline-3-carboxylate Reaction Reaction Vessel Inert Atmosphere (N2 or Ar) High Temperature (e.g., 180-210 °C) Monomer->Reaction Solvent High-boiling polar solvent (e.g., NMP, DMF) Solvent->Reaction Catalyst Copper Catalyst (e.g., CuI) + Ligand (e.g., L-proline) Catalyst->Reaction Base Base (e.g., K2CO3) Base->Reaction Workup Work-up (Precipitation, Filtration, Washing) Reaction->Workup Polymerization Polymer Poly(ether-ester) Workup->Polymer Purification

Caption: Workflow for the self-condensation of this compound.

Step-by-Step Protocol:

  • Monomer Preparation: Ensure the this compound monomer is pure and dry.

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stirrer and a reflux condenser, add the monomer, potassium carbonate (K₂CO₃, 2 equivalents), copper(I) iodide (CuI, 0.1 equivalents), and L-proline (0.2 equivalents).

  • Solvent Addition: Add a high-boiling polar solvent such as N-methyl-2-pyrrolidone (NMP) or dimethylformamide (DMF) under an inert atmosphere (N₂ or Ar).

  • Polymerization: Heat the reaction mixture to 180-210 °C with vigorous stirring. Monitor the reaction progress by periodically taking small aliquots and analyzing them by thin-layer chromatography (TLC) to observe the disappearance of the monomer.

  • Polymer Isolation: After 24-48 hours, cool the reaction mixture to room temperature. Precipitate the polymer by pouring the viscous solution into a large volume of methanol or water.

  • Purification: Filter the precipitated polymer and wash it extensively with methanol and water to remove any unreacted monomer, catalyst, and salts.

  • Drying: Dry the polymer in a vacuum oven at 60-80 °C until a constant weight is achieved.

Quantitative Data Summary:

ReagentMolar Ratio (to monomer)Purpose
This compound1.0Monomer
Potassium Carbonate (K₂CO₃)2.0Base to deprotonate the hydroxyl group
Copper(I) Iodide (CuI)0.1Catalyst for Ullmann coupling
L-proline0.2Ligand to stabilize the copper catalyst
N-methyl-2-pyrrolidone (NMP)-High-boiling polar solvent
Protocol 2: Co-polymerization with a Diacid Chloride to Form a Polyester

This protocol describes the synthesis of a polyester by reacting the hydroxyl group of the monomer with a diacid chloride.[4][5]

Reaction Principle: This is a classic example of step-growth polycondensation where the hydroxyl groups of the quinoline monomer react with the acyl chloride groups of a diacid chloride to form ester linkages, with the elimination of HCl.[9]

Experimental Workflow:

Step_Growth_Copolymerization Monomer1 Ethyl 8-bromo-4-hydroxy quinoline-3-carboxylate Reaction Reaction Vessel Inert Atmosphere (N2 or Ar) Low Temperature (0 °C to RT) Monomer1->Reaction Monomer2 Diacid Chloride (e.g., Terephthaloyl chloride) Monomer2->Reaction Solvent Anhydrous aprotic solvent (e.g., Dichloromethane, THF) Solvent->Reaction Base Acid Scavenger (e.g., Pyridine) Base->Reaction Workup Work-up (Precipitation, Filtration, Washing) Reaction->Workup Polycondensation Polymer Aromatic Polyester Workup->Polymer Purification

Caption: Workflow for the co-polymerization of this compound with a diacid chloride.

Step-by-Step Protocol:

  • Monomer and Reagent Preparation: Ensure all monomers, solvents, and reagents are anhydrous. The diacid chloride should be freshly purified if necessary.

  • Reaction Setup: Dissolve the this compound monomer and pyridine (as an acid scavenger) in an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) in a flame-dried Schlenk flask under an inert atmosphere.

  • Monomer Addition: Cool the solution to 0 °C in an ice bath. Slowly add a solution of the diacid chloride (e.g., terephthaloyl chloride) in the same solvent to the stirred monomer solution.

  • Polymerization: Allow the reaction to warm to room temperature and stir for 12-24 hours. The formation of a precipitate (pyridinium hydrochloride) may be observed.

  • Polymer Isolation: Precipitate the polymer by pouring the reaction mixture into a non-solvent such as methanol.

  • Purification: Filter the polymer and wash it thoroughly with methanol to remove any unreacted monomers and pyridine hydrochloride.

  • Drying: Dry the resulting polyester in a vacuum oven at a moderate temperature (e.g., 50-60 °C).

Quantitative Data Summary:

ReagentMolar Ratio (to quinoline monomer)Purpose
This compound1.0Monomer (diol component)
Diacid Chloride (e.g., Terephthaloyl chloride)1.0Co-monomer (diacid component)
Pyridine2.0Acid scavenger
Dichloromethane (DCM)-Anhydrous aprotic solvent

Part II: Chain-Growth Polymerization Protocol

Chain-growth polymerization involves the sequential addition of monomers to a growing polymer chain with a reactive center.[6] This approach requires the initial modification of the this compound monomer to introduce a polymerizable double bond.

Protocol 3: Synthesis of a Methacrylate Monomer and Subsequent Free-Radical Polymerization

Part A: Monomer Modification - Synthesis of 2-((8-bromo-3-(ethoxycarbonyl)quinolin-4-yl)oxy)ethyl methacrylate

Reaction Principle: The hydroxyl group of the quinoline derivative is reacted with methacryloyl chloride in the presence of a base to form a methacrylate ester.[10]

Experimental Workflow:

Monomer_Modification StartMonomer Ethyl 8-bromo-4-hydroxy quinoline-3-carboxylate Reaction Reaction Vessel Inert Atmosphere (N2 or Ar) Low Temperature (0 °C) StartMonomer->Reaction Reagent Methacryloyl Chloride Reagent->Reaction Base Base (e.g., Triethylamine) Base->Reaction Solvent Anhydrous aprotic solvent (e.g., THF) Solvent->Reaction Workup Work-up (Extraction, Drying, Purification) Reaction->Workup Esterification NewMonomer Quinoline Methacrylate Monomer Workup->NewMonomer Purification

Caption: Workflow for the synthesis of the quinoline methacrylate monomer.

Step-by-Step Protocol:

  • Reaction Setup: Dissolve this compound and triethylamine (1.2 equivalents) in anhydrous THF in a round-bottom flask under an inert atmosphere.

  • Reagent Addition: Cool the solution to 0 °C and add methacryloyl chloride (1.1 equivalents) dropwise with stirring.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.

  • Work-up: Filter the reaction mixture to remove triethylamine hydrochloride. The filtrate is then concentrated under reduced pressure. The residue is redissolved in a suitable solvent like ethyl acetate and washed with saturated sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography on silica gel.

Part B: Free-Radical Polymerization

Reaction Principle: The newly synthesized quinoline methacrylate monomer is polymerized using a free-radical initiator.[11][12]

Experimental Workflow:

Chain_Growth_Polymerization Monomer Quinoline Methacrylate Monomer Reaction Reaction Vessel Inert Atmosphere (N2 or Ar) Elevated Temperature (e.g., 70 °C) Monomer->Reaction Initiator Free-Radical Initiator (e.g., AIBN) Initiator->Reaction Solvent Anhydrous Solvent (e.g., Toluene, DMF) Solvent->Reaction Workup Work-up (Precipitation, Filtration, Washing) Reaction->Workup Polymerization Polymer Poly(quinoline methacrylate) Workup->Polymer Purification

Caption: Workflow for the free-radical polymerization of the quinoline methacrylate monomer.

Step-by-Step Protocol:

  • Reaction Setup: Place the quinoline methacrylate monomer and a free-radical initiator such as azobisisobutyronitrile (AIBN) (0.5-1 mol%) in a Schlenk tube.

  • Degassing: Add an anhydrous solvent (e.g., toluene or DMF), and degas the solution by several freeze-pump-thaw cycles.

  • Polymerization: Heat the reaction mixture to 70-80 °C for 24 hours under an inert atmosphere.

  • Polymer Isolation: Cool the solution and precipitate the polymer by pouring it into a non-solvent like methanol or hexane.

  • Purification: Filter the polymer and redissolve it in a small amount of a good solvent (e.g., THF or chloroform) and re-precipitate it to ensure the removal of unreacted monomer and initiator fragments.

  • Drying: Dry the purified polymer in a vacuum oven at 50-60 °C.

Quantitative Data Summary:

ReagentMolar Ratio (to monomer)Purpose
Quinoline Methacrylate Monomer1.0Monomer
Azobisisobutyronitrile (AIBN)0.005 - 0.01Free-radical initiator
Toluene or DMF-Anhydrous solvent

Characterization of the Synthesized Polymers

A thorough characterization of the synthesized polymers is crucial to confirm their structure, molecular weight, and thermal properties.

Structural Characterization:

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present in the monomer and the resulting polymer.[13][14] For polyesters, the appearance of a strong ester carbonyl (C=O) peak and the disappearance of the hydroxyl (-OH) peak are indicative of successful polymerization. For the poly(methacrylate), the disappearance of the vinyl C=C stretching vibration confirms polymerization.[15]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the polymer structure.[13][16] For step-growth polymers, the disappearance of monomer-specific signals and the appearance of new signals corresponding to the polymer backbone confirm the structure. In chain-growth polymers, the disappearance of the vinyl proton signals is a key indicator of polymerization.[15]

Molecular Weight Determination:

  • Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): GPC/SEC is the primary technique for determining the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the polymers.[17][18][19]

Thermal Properties:

  • Thermogravimetric Analysis (TGA): TGA is used to evaluate the thermal stability of the polymers by measuring their weight loss as a function of temperature. This helps to determine the decomposition temperature.[20]

  • Differential Scanning Calorimetry (DSC): DSC is employed to determine the glass transition temperature (Tg) and melting temperature (Tm) of the polymers, providing insights into their amorphous or crystalline nature and their processing window.[20][21]

Potential Applications and Future Directions

The synthesized quinoline-containing polymers are expected to exhibit interesting properties making them suitable for a variety of applications:

  • Drug Delivery: The quinoline moiety can be a source of biological activity, and the polymer backbone can be designed for controlled drug release.

  • Biomedical Materials: The polymers could be used as coatings for medical devices due to the potential antimicrobial properties of quinoline derivatives.

  • Optoelectronic Materials: The conjugated aromatic structure of the poly(ether-ester)s may lead to interesting photophysical properties, making them candidates for organic light-emitting diodes (OLEDs) or sensors.[2]

Future work should focus on a detailed evaluation of the biological and photophysical properties of these novel polymers. The synthetic protocols can be further optimized to control the molecular weight and architecture of the polymers, for instance, by employing controlled/"living" polymerization techniques for the chain-growth approach.

References

  • Current time information in Pasuruan, ID. (n.d.). Google.
  • Step-growth polymerization. (2024, January 22). In Wikipedia. [Link]

  • Polymerization Mechanisms: A Comprehensive Review of Step-Growth and Chain-Growth Pathways. (2023).
  • Classes of Step-Growth Polymers. (2021, September 29). Chemistry LibreTexts. [Link]

  • Preparation of bromine-containing hydroxy-functional copolymers. (n.d.). Google Patents.
  • Goran, D., et al. (2012). Novel High-Temperature Aromatic Copolyester Thermosets: Synthesis, Characterization, and Physical Properties. Macromolecules, 45(1), 149-157.
  • Synthesis of new quinoline derivatives based on mono-functional polybenzoxazines for oil-water separation, anti-corrosion and antibacterial applications. (n.d.).
  • Synthesis and characterization of 2-methyl-8-hydroxyquinoline gallium acrylate and methyl methacrylate copolymers. (n.d.).
  • The use of FTIR and NMR spectroscopies to study prepolymerisation interactions in nitrogen heterocycles. (n.d.).
  • Free radical polymerization of vinyl monomers. (n.d.).
  • Analysis of Polymers by GPC/SEC. (n.d.). Agilent.
  • Nonstoichiometric Suzuki–Miyaura Polycondensation for the Synthesis of Aromatic Polymers. (n.d.).
  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. (2022). Molecules, 27(11), 3503.
  • Synthesis and properties of aromatic polyesters and brominated polyesters derived from α,α'-bis(4-hydroxyphenyl)-1,4(or 1,3)-diisopropylbenzene. (n.d.).
  • Bromination of hydroxy aromatic compounds and conversion to dihydroxy... (n.d.).
  • Free Radical Vinyl Polymerization. (n.d.). Polymer Science Learning Center.
  • Suzuki–Miyaura Coupling of Halophenols and Phenol Boronic Acids: Systematic Investigation of Positional Isomer Effects and Conclusions for the Synthesis of Phytoalexins from Pyrinae. (2018). The Journal of Organic Chemistry, 83(15), 8086-8097.
  • GPC Basic Chemistry. (n.d.).
  • Binary copolymerizations of 8-methacryloxy-quinoline with methyl methacrylate, methyl acrylate, styrene and acrylonitrile. (n.d.).
  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (2024). RSC Advances, 14(40), 28803-28807.
  • Comprehensive review on current developments of quinoline-based anticancer agents. (2018). Bioorganic & Medicinal Chemistry, 26(10), 2493-2508.
  • Bio-Based Degradable Poly(ether-ester)s from Melt-Polymerization of Aromatic Ester and Ether Diols. (2023). Polymers, 15(1), 1.
  • Monomers used for the polycondensation reactions. Oil-based (top, red... (n.d.).
  • Spectroscopic Studies of Styrylquinoline Copolymers with Different Substituents. (2022).
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  • Gel permeation chromatography. (2024, January 15). In Wikipedia. [Link]

  • The use of FTIR and NMR spectroscopies to study prepolymerisation interactions in nitrogen heterocycles. (n.d.). South East Technological University.
  • Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines. (2023). ACS Omega, 8(7), 6937-6947.
  • Suzuki Polycondensation toward High Molecular Weight Poly(m-phenylene)s: Mechanistic Insights and End-Functionalization. (n.d.).
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  • Tricyclodecanyl (meth)acrylates and their preparation. (n.d.).
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  • Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. (2024). Organic & Biomolecular Chemistry, 22(1), 21-43.
  • Sustainable aromatic polyesters with 1,5-disubstituted indole units. (2021). Polymer Chemistry, 12(20), 2993-3003.
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Troubleshooting & Optimization

common side products in the synthesis of Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during this common synthetic procedure. As Senior Application Scientists, we aim to combine technical precision with practical, field-tested insights to ensure your experimental success.

Introduction to the Synthesis

The synthesis of this compound is most commonly achieved through the Gould-Jacobs reaction. This reaction involves the condensation of 2-bromoaniline with diethyl ethoxymethylenemalonate (DEEM), followed by a high-temperature thermal cyclization.[1][2][3] The resulting quinoline derivative is a valuable intermediate in the synthesis of various pharmaceutical compounds, including antimalarial and anticancer agents. While the reaction is robust, several side products can form, impacting yield and purity. This guide will address these challenges in a practical, question-and-answer format.

Troubleshooting Guide: Common Issues and Solutions

Question 1: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?

Answer:

Low yields in the Gould-Jacobs synthesis of this compound can stem from several factors, primarily related to incomplete reactions or degradation of the product.

Potential Causes & Solutions:

  • Incomplete Condensation: The initial reaction between 2-bromoaniline and diethyl ethoxymethylenemalonate (DEEM) to form the enamine intermediate, diethyl 2-[(2-bromoanilino)methylidene]malonate, is crucial.

    • Troubleshooting: Ensure a slight excess of DEEM (1.0-1.2 equivalents) is used to drive the reaction to completion.[4] Monitor the reaction by Thin Layer Chromatography (TLC) to confirm the consumption of the starting aniline. The condensation is typically heated at 100-130°C for 1-2 hours, and removing the ethanol byproduct under reduced pressure can help shift the equilibrium forward.[4]

  • Insufficient Cyclization Temperature: The key step, the thermal cyclization of the enamine intermediate, requires high temperatures, typically around 250°C.

    • Troubleshooting: The use of a high-boiling inert solvent like diphenyl ether or Dowtherm A is essential to reach and maintain the required temperature for vigorous reflux.[4] Insufficient heating will lead to a significant amount of unreacted enamine intermediate. Microwave-assisted synthesis can be an effective alternative, often leading to shorter reaction times and improved yields.[4][5] Studies have shown that temperatures around 300°C for short durations (e.g., 5 minutes) can significantly improve yields.[5]

  • Product Degradation: Prolonged exposure to very high temperatures can lead to the degradation of the desired product.

    • Troubleshooting: It is a delicate balance. While high temperatures are necessary, extended reaction times at these temperatures can be detrimental.[5] Optimization of the reaction time is critical. For thermal cyclization, 30-60 minutes at reflux is a good starting point.[4] In microwave synthesis, a time-temperature matrix experiment is recommended to find the optimal conditions that maximize yield while minimizing degradation.[5]

  • Premature Hydrolysis or Decarboxylation: Although less common at this stage, the presence of water or acidic/basic impurities at high temperatures could potentially lead to the hydrolysis of the ethyl ester to the corresponding carboxylic acid, which might then decarboxylate.

    • Troubleshooting: Ensure all reagents and solvents are dry. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions.

Visualizing the Main Reaction Pathway

The following diagram illustrates the key steps in the Gould-Jacobs synthesis of this compound.

Gould_Jacobs_Synthesis cluster_0 Step 1: Condensation cluster_1 Step 2: Thermal Cyclization 2-Bromoaniline 2-Bromoaniline Enamine_Intermediate Diethyl 2-[(2-bromoanilino)methylidene]malonate 2-Bromoaniline->Enamine_Intermediate + DEEM (100-130°C) DEEM Diethyl ethoxymethylenemalonate DEEM->Enamine_Intermediate Product Ethyl 8-bromo-4-hydroxy- quinoline-3-carboxylate Enamine_Intermediate->Product High Temp. (~250°C)

Caption: The Gould-Jacobs reaction pathway for this compound synthesis.

Question 2: I am observing multiple spots on my TLC plate after the reaction, apart from the starting material and the desired product. What are these side products?

Answer:

The formation of multiple side products is a common challenge. Understanding their origin is key to minimizing their formation and simplifying purification.

Common Side Products and Their Formation:

Side ProductFormation MechanismHow to Minimize
Unreacted Enamine Intermediate Incomplete thermal cyclization due to insufficient temperature or reaction time.Increase cyclization temperature to ~250°C or use microwave synthesis. Ensure adequate reaction time (30-60 min).[4][5]
8-Bromo-4-hydroxyquinoline-3-carboxylic acid Hydrolysis of the ethyl ester group of the final product. This can be caused by moisture in the reaction or during work-up.Use anhydrous reagents and solvents. Perform the reaction under an inert atmosphere. Control pH during work-up.
8-Bromo-4-hydroxyquinoline Decarboxylation of the carboxylic acid side product upon prolonged heating. Can also occur directly from the product under harsh conditions.Avoid excessive heating times. Optimize the cyclization step to be as short as possible while ensuring complete conversion of the intermediate.[5]
Polymeric/Tarry Materials Self-condensation or polymerization of starting materials or intermediates at high temperatures.Maintain a clean reaction setup. Ensure proper stirring to avoid localized overheating. Use of an appropriate high-boiling solvent can help dissipate heat.
5-Bromo Isomer While the 8-bromo isomer is the expected product from 2-bromoaniline, trace amounts of other isomers could potentially form depending on the purity of the starting aniline.Use high-purity 2-bromoaniline.

Visualizing Side Product Formation

This diagram illustrates the pathways leading to the formation of common side products from the desired product.

Side_Products Product Ethyl 8-bromo-4-hydroxy- quinoline-3-carboxylate Hydrolysis_Product 8-Bromo-4-hydroxyquinoline -3-carboxylic acid Product->Hydrolysis_Product Hydrolysis (H₂O, Heat) Decarboxylation_Product 8-Bromo-4-hydroxyquinoline Hydrolysis_Product->Decarboxylation_Product Decarboxylation (Heat)

Caption: Formation pathways of major side products from the target molecule.

Frequently Asked Questions (FAQs)

Q1: What is the role of the high-boiling point solvent in the cyclization step?

A1: The high-boiling solvent, such as diphenyl ether, serves as a heat transfer medium. It allows the reaction mixture to reach the high temperatures (around 250°C) required for the intramolecular cyclization to occur, a temperature that is often above the boiling points of the reactants themselves.[4]

Q2: Can I perform this reaction without a solvent?

A2: While some Gould-Jacobs reactions can be performed neat, especially with microwave heating, using a high-boiling solvent is generally recommended for thermal heating to ensure even temperature distribution and prevent charring or polymerization of the reactants.[5]

Q3: How can I effectively purify the final product?

A3: After cooling the reaction mixture, the product often precipitates from the high-boiling solvent and can be collected by filtration.[4][5] Washing the crude solid with a non-polar solvent like hexane or ether can remove residual high-boiling solvent. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol, acetonitrile, or a mixture of DMF and water. Column chromatography can also be employed if recrystallization is insufficient to remove persistent impurities.

Q4: My product appears to be the keto tautomer, ethyl 8-bromo-4-oxo-1,4-dihydroquinoline-3-carboxylate. Is this correct?

A4: Yes, this is expected. The 4-hydroxyquinoline core exists in a tautomeric equilibrium with its 4-oxo (or 4-quinolone) form.[1][4] The keto form is often the more stable tautomer, and it is common to see this represented in analytical data. For naming and structural representation, both forms are generally acceptable.

Q5: Are there any specific safety precautions I should take?

A5: Yes. 2-Bromoaniline is toxic and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood. The high temperatures involved in the cyclization step pose a burn risk. Diethyl ethoxymethylenemalonate can be irritating. Always consult the Safety Data Sheet (SDS) for all reagents before starting the experiment.

Experimental Protocols

Protocol: Classical Thermal Synthesis of this compound

Step 1: Condensation

  • In a round-bottom flask, combine 2-bromoaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).

  • Heat the mixture with stirring at 110-120°C for 1.5 hours.

  • Apply a vacuum to the flask while maintaining the temperature to remove the ethanol byproduct.

  • The resulting crude enamine intermediate can be used directly in the next step.

Step 2: Thermal Cyclization

  • To the flask containing the enamine intermediate, add a high-boiling solvent like diphenyl ether (approximately 5-10 mL per gram of intermediate).

  • Equip the flask with a reflux condenser and heat the solution to a vigorous reflux (around 250°C) for 45 minutes.

  • Cool the reaction mixture to room temperature. The product should precipitate.

  • Collect the solid product by vacuum filtration and wash it with cold hexane or diethyl ether to remove the solvent.

  • Recrystallize the crude product from ethanol or another suitable solvent to obtain pure this compound.

References

  • Gould–Jacobs reaction. (n.d.). In Wikipedia. Retrieved February 11, 2026, from [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (n.d.). IIP Series. Retrieved February 11, 2026, from [Link]

  • Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. (n.d.). Biotage. Retrieved February 11, 2026, from [Link]

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). RSC Publishing. Retrieved February 11, 2026, from [Link]

  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. (2018). Molecules. Retrieved February 11, 2026, from [Link]

  • Diethyl 2-[(4-bromoanilino)methylidene]malonate. (2012). Acta Crystallographica Section E. Retrieved February 11, 2026, from [Link]

  • Decarboxylation. (n.d.). Organic Chemistry Portal. Retrieved February 11, 2026, from [Link]

Sources

purification challenges of crude Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification & Isolation Troubleshooting Ticket ID: #Q3-BR-PUR-001 Support Level: Tier 3 (Senior Application Scientist)[1]

Introduction: The "Brick Dust" Challenge

Welcome to the technical support hub for Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate . If you are here, you are likely struggling with the classic "Gould-Jacobs" post-cyclization nightmare: a product that is insoluble in most organic solvents, trapped in high-boiling oil (Dowtherm/Diphenyl ether), or appearing as an intractable "black tar."[1]

This molecule is not just a standard intermediate; it is a thermodynamic sink .[1] The 4-hydroxyquinoline scaffold (technically a 4-pyridone tautomer) possesses high lattice energy due to strong intermolecular hydrogen bonding.[1] The 8-bromo substituent adds lipophilicity but also steric bulk, often complicating standard recrystallization protocols.[1]

Below are the three most common "Failure Modes" reported by our users, accompanied by self-validating solution protocols.

Module 1: Isolation from High-Boiling Media (The "Tar" Issue)

User Issue: "I ran the cyclization in Dowtherm A (Diphenyl ether) at 250°C. Upon cooling, I have a black sludge/tar. Filtration is impossible, and the oil won't wash away."

Root Cause Analysis: The cyclization requires extreme heat (


250°C), which degrades trace impurities into oligomeric tars.[1] Upon cooling, the product crystallizes inside the viscous diphenyl ether matrix. Standard filtration fails because the oil occludes the crystals, and the tar acts as a binder.

The Solution: The "Hot Hydrocarbon" Displacement Do not attempt to filter the reaction mixture directly at room temperature. You must displace the high-boiling solvent with a low-boiling non-solvent before the tar hardens.[1]

Protocol: Solvent Displacement Workup
  • Cooling Phase: Allow the reaction mixture (Dowtherm/Diphenyl ether) to cool to roughly 80–90°C . Do not cool to room temperature yet.

  • Dilution: Add Toluene (approx. 1:1 volume ratio to the reaction solvent) slowly with vigorous stirring.

    • Why: Toluene is miscible with diphenyl ether but is a poor solvent for the quinoline product. It lowers the viscosity of the oil.

  • Precipitation: Allow the mixture to cool to Room Temperature (RT). Then, add Hexanes (or Heptane) (approx. 2:1 ratio to Toluene).[1]

    • Why: This drastically reduces the solubility of the quinoline, forcing it to crash out as a solid, while the diphenyl ether remains in the Toluene/Hexane mother liquor.

  • Filtration: Filter the solids using a coarse sintered glass funnel.

  • The "Digestion" Wash (Critical):

    • The filter cake will still be brown/sticky. Transfer it to a clean flask.

    • Suspend the solid in hot Ethyl Acetate or Acetone (reflux for 15 mins).

    • Mechanism:[1][2][3][4] The product is sparingly soluble, but the tar and residual diphenyl ether are highly soluble. This "digests" the surface impurities.

    • Filter while hot.[1] The resulting solid should be off-white to pale beige.[1]

Module 2: The Solubility Paradox (Recrystallization)

User Issue: "The crude solid is >90% pure but colored. It won't dissolve in boiling Ethanol, but if I use DMF, it won't crystallize back out."

Root Cause Analysis: The 4-hydroxyquinoline moiety creates a strong H-bond network (mp >250°C).[1] Ethanol cannot overcome this lattice energy.[1] DMF/DMSO dissolve it too well (high solubility) and have high boiling points, making recovery difficult.[1]

The Solution: Glacial Acetic Acid Recrystallization Acetic acid disrupts the intermolecular H-bonds of the quinoline dimer (acting as a proton donor/acceptor) without being as "sticky" as DMSO.

Protocol: The Acetic Acid Reflux
StepActionObservation/Note
1 Suspend crude solid in Glacial Acetic Acid (AcOH) .Ratio: ~10 mL AcOH per 1 g solid.[1]
2 Heat to reflux (118°C).[1]The solid should dissolve completely. If not, add small aliquots of AcOH.
3 Hot Filtration (Optional but recommended).[1]Remove insoluble inorganic salts or carbonized particles.
4 Slow Cooling.[1]Turn off heat. Let the flask sit in the oil bath as it cools to RT.
5 The "Crash" (If needed). If yield is low at RT, add Water dropwise until turbidity persists, then cool to 4°C.
6 Wash.Filter and wash with cold Water (to remove acid) followed by cold Methanol (to dry).[1]

Module 3: Impurity Profiling & Tautomerism

User Issue: "My NMR shows broad peaks, and I see a persistent impurity at R_f ~0.6 that won't wash away."

Technical Insight:

  • Tautomerism: 4-Hydroxyquinolines exist in equilibrium with the 4-quinolone (keto) form.[1] In

    
    , this exchange is intermediate on the NMR timescale, causing peak broadening.
    
    • Fix: Run NMR in DMSO-d6 or add a drop of TFA-d to lock the tautomer.[1]

  • The "Enamine" Impurity: The precursor (from aniline + EMME) often co-precipitates if the cyclization wasn't finished.

    • Detection: Look for a vinyl proton doublet around 8.5 ppm (distinct from the aromatic region).[1]

    • Removal: The enamine is significantly more soluble in Ethanol than the cyclized product. A simple reflux in EtOH (without dissolving the product) will leach this impurity out.[1]

Visual Workflow: Purification Decision Tree

The following logic gate helps you decide the correct purification path based on the physical state of your crude material.

PurificationLogic Start Crude Reaction Mixture (Post-Cyclization) StateCheck State of Mixture? Start->StateCheck Liquid Hot Liquid/Oil (Dowtherm/Diphenyl Ether) StateCheck->Liquid High Temp Solid Solid Cake (Precipitated) StateCheck->Solid Cooled TolueneHex Add Toluene (Hot) then Hexanes (Cold) Liquid->TolueneHex Displace Solvent Solid->TolueneHex Resuspend Filter1 Filter Solids TolueneHex->Filter1 Digestion Solvent Digestion (Reflux in Acetone/EtOAc) Filter1->Digestion Remove Tars Filter2 Filter Hot Digestion->Filter2 PurityCheck Purity Acceptable? Filter2->PurityCheck Recryst Recrystallize from Glacial Acetic Acid PurityCheck->Recryst No (Color/Impurities) Final Pure Ethyl 8-bromo-4-hydroxy quinoline-3-carboxylate PurityCheck->Final Yes (>95%) Wash Wash: H2O then MeOH Recryst->Wash Wash->Final

Caption: Figure 1.[1] Decision matrix for isolating 4-hydroxyquinolines from high-boiling reaction media.

Summary Data: Solvent Selection Guide

Solvent SystemRoleProsCons
Diphenyl Ether (Dowtherm A) Reaction SolventAllows high temp (250°C) for cyclization.[1]Extremely hard to remove; occludes crystals.[1]
Toluene/Hexane (1:2) PrecipitationExcellent for crashing out product while keeping Dowtherm dissolved.[1]Product may trap some toluene.[1]
Acetone (Hot) Trituration/DigestionDissolves tars and unreacted enamine; product is insoluble.[1]Flammable; requires hot filtration.[1]
Glacial Acetic Acid RecrystallizationGold Standard. High solubility at boil, low at RT.[1]Corrosive; requires thorough water wash to remove trace acid.[1]
DMF/Water RecrystallizationGood for very stubborn batches.[1]DMF is hard to dry; traces affect biological assays.[1]

References

  • Gould, R. G., & Jacobs, W. A. (1939).[1][5] The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society.[5] (The foundational text for the synthesis route).

    • [1]

  • Organic Syntheses, Coll.[1][5] Vol. 3. (1955).[1] 4,7-Dichloroquinoline (Demonstrates the Dowtherm A cyclization and workup procedures analogous to the 8-bromo derivative).

    • [1]

  • National Center for Biotechnology Information (PubChem). Ethyl 4-hydroxyquinoline-3-carboxylate Compound Summary.[1] (Physicochemical properties and solubility data).

    • [1]

  • Mettler Toledo. Recrystallization Guide: Solvents and Methods.[1] (General principles for selecting solvents like Acetic Acid for polar heterocycles).

Sources

identifying and removing impurities from Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Impurity Identification & Remediation Guide

Reference ID: TSC-Qzn-8Br-001 Status: Active Last Updated: 2025-05-20

Executive Summary & Molecule Profile

Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate is a critical scaffold in the synthesis of antibacterial fluoroquinolones. Its purity is paramount because the 8-bromo position is often a handle for subsequent palladium-catalyzed cross-couplings or nucleophilic substitutions. Impurities here can poison catalysts or lead to difficult-to-separate regioisomers in later steps.

Chemical Context:

  • Core Structure: 4-hydroxyquinoline (exists predominantly as the 4-quinolone tautomer).[1]

  • Key Reactivity: The C-3 ester is electrophilic; the C-4 carbonyl is tautomeric; the C-8 bromine is a deactivating group on the benzene ring.

  • Primary Synthesis Route: Gould-Jacobs Reaction (Condensation of 2-bromoaniline + Diethyl ethoxymethylenemalonate).

Diagnostic Hub: "What is in my flask?"

Before attempting purification, you must identify the specific impurity profile. Use this decision matrix to interpret your analytical data.

Impurity Identification Workflow

ImpurityID Start Crude Product Analysis (HPLC / TLC / NMR) CheckTLC TLC Observation (Hexane:EtOAc 1:1) Start->CheckTLC SpotHigh High Rf Spot (>0.8) Yellow/Orange CheckTLC->SpotHigh Fast moving SpotMid Mid Rf Spot (~0.5) UV Active CheckTLC->SpotMid Main Product SpotBase Baseline Spot Streaking CheckTLC->SpotBase Polar/Salts CheckNMR 1H NMR Check (DMSO-d6) SpotHigh->CheckNMR SpotMid->CheckNMR SigAniline Signal: Broad singlet ~5.5 ppm (NH2) CheckNMR->SigAniline SigEnamine Signal: Doublet ~11.0 ppm (NH) Doublet ~8.5 ppm (Vinyl) CheckNMR->SigEnamine SigDecarb Signal: Loss of Ethyl peaks (4.2 & 1.3 ppm) CheckNMR->SigDecarb Result1 Impurity: 2-Bromoaniline (Unreacted Starting Material) SigAniline->Result1 Result2 Impurity: Enamine Intermediate (Incomplete Cyclization) SigEnamine->Result2 Result3 Impurity: 4-Hydroxyquinoline (Decarboxylated Byproduct) SigDecarb->Result3

Figure 1: Diagnostic logic for identifying common impurities based on TLC and NMR signatures.

Spectral Fingerprint Table (1H NMR in DMSO-d6)
ComponentKey Diagnostic Signal (ppm)MultiplicityStructural Origin
Target Product 12.0 - 12.5 Broad SingletNH (Quinolone tautomer)
8.6 - 8.8 SingletC2-H (Aromatic)
4.2 (q) & 1.3 (t)Quartet/TripletEthyl Ester group
Impurity A: Enamine10.8 - 11.2Doublet (

Hz)
NH (H-bonded enamine)
8.4 - 8.5Doublet (

Hz)
Vinyl CH
Impurity B: 2-Bromoaniline5.0 - 6.0Broad SingletNH2 (Aniline protons)
6.5 - 7.5MultipletsUpfield aromatic protons
Impurity C: DecarboxylatedMissing-Absence of Ethyl signals
~6.0DoubletC3-H (Quinoline ring)

Technical Note: The target molecule exists primarily as the 4-quinolone tautomer, not the 4-hydroxyquinoline. Do not look for a sharp phenolic -OH peak. You will see a broad NH signal downfield (12+ ppm) due to hydrogen bonding [1].

Remediation Protocols

Choose the protocol matching your identified impurity.

Protocol A: The "Thermal Gradient" Recrystallization

Best for: Removing unreacted Enamine (Impurity A) and general purification.

The Logic: The target quinolone ester has a high crystal lattice energy due to intermolecular H-bonding (dimer formation). It is sparingly soluble in ethanol but soluble in hot DMF or Acetic Acid. The enamine intermediate is much more soluble in ethanol.

Step-by-Step:

  • Dissolution: Suspend the crude solid in DMF (Dimethylformamide) . Use approximately 5-7 mL of DMF per gram of crude.

  • Heating: Heat to 100-110°C. The solution should become clear.

    • Critical Check: If solids remain at 110°C, filter hot to remove inorganic salts or polymers.

  • Antisolvent Addition: Slowly add Ethanol (or Methanol) to the hot solution until a persistent turbidity (cloudiness) just appears.

    • Ratio: Typically 1:1 to 1:2 (DMF:Ethanol).

  • Cooling: Allow the flask to cool to room temperature slowly (wrap in foil/towel). Then chill on ice for 2 hours.

  • Filtration: Filter the white/off-white needles. Wash the cake with cold Ethanol.

Why this works: The enamine impurity remains dissolved in the ethanol-rich mother liquor, while the quinolone crystallizes out due to its planar stacking preference [2].

Protocol B: The "Acid Scrub"

Best for: Removing unreacted 2-Bromoaniline (Impurity B).

The Logic: 2-bromoaniline is a weak base. The target quinolone is amphoteric but much less basic than the aniline. A mild acid wash can protonate and solubilize the aniline without dissolving the quinolone ester.

Step-by-Step:

  • Suspension: Suspend the crude solid in Diethyl Ether or Dichloromethane (the product will likely not dissolve fully; this is a slurry wash).

  • Acid Wash: Add 1M HCl (aqueous) and stir vigorously for 15 minutes.

  • Separation:

    • If using a biphasic solvent (DCM): Separate the layers. The aniline goes into the aqueous HCl layer.

    • If the product is solid in the organic layer: Filter the solid. The aniline is in the filtrate.

  • Neutralization (Optional): If you filtered the solid, wash it with water to remove residual acid, then dry.

Troubleshooting & FAQs

Q1: My product is grey or brown, not white. Is it ruined?

  • Diagnosis: This is likely oxidative degradation of trace unreacted aniline or oligomerization of the EMME reagent.

  • Solution: Perform Protocol A (Recrystallization). If color persists, add activated charcoal to the hot DMF solution, stir for 10 mins, and filter through Celite before adding the ethanol antisolvent.

Q2: I see two sets of ethyl peaks in the NMR. Is it a mixture?

  • Diagnosis: If the shifts are very close, this might be rotamers (rare for this rigid system) or, more likely, a mixture of the Enamine Intermediate and the Cyclized Product .

  • Check: Look at the 8.5 ppm region. If you see a doublet (Enamine vinyl) vs a singlet (Quinolone C2), reaction cyclization was incomplete.

  • Fix: You can re-subject the mixture to the cyclization conditions (Diphenyl ether / Dowtherm A at 250°C) to drive it to completion, or recrystallize (Protocol A).

Q3: The yield is very low (<30%). Where did it go?

  • Diagnosis: The Gould-Jacobs cyclization requires high temperatures (>250°C).

    • If the temperature was too low: You have mostly Enamine (stays in mother liquor).

    • If the temperature was too high/long: You caused decarboxylation (Impurity C) or polymerization.

  • Adjustment: Ensure you are using a high-boiling solvent like Diphenyl Ether or Dowtherm A and that the reaction temperature is monitored internally, not just the bath temperature [3].

Q4: Why can't I just use Column Chromatography?

  • Reasoning: 4-hydroxyquinolines are notoriously difficult to chromatograph. They streak/tail on silica gel due to the acidic enol/phenolic proton interacting with the silica silanols.

  • Workaround: If you must column, use 1-5% Methanol in Dichloromethane with 1% Acetic Acid added to the mobile phase to suppress ionization and reduce streaking.

Visualizing the Purification Logic

PurificationLogic Crude Crude Mixture SolubilityCheck Is it soluble in hot Ethanol? Crude->SolubilityCheck YesSol Yes (Likely Enamine rich) SolubilityCheck->YesSol NoSol No (Likely Product rich) SolubilityCheck->NoSol Action2 Resubject to Heat (250°C) YesSol->Action2 Incomplete Cyclization Action1 Recrystallize from DMF/EtOH NoSol->Action1 Final Pure this compound Action1->Final Action2->Final After Workup

Figure 2: Decision tree for selecting the correct remediation pathway based on solubility behavior.

References

  • Tautomerism in Quinolones: Gould, R. G.; Jacobs, W. A. "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society, 1939 , 61(10), 2890–2895. Link

  • Purification Methodologies: Grohe, K.; Heitzer, H. "Cycloacylation of Enamines. I. Synthesis of 4-Quinolone-3-carboxylic Acids." Liebigs Annalen der Chemie, 1987 , 1987(10), 871–879. Link

  • High-Temp Cyclization Protocols: Riegel, B. et al. "The Synthesis of some 4-Quinolinols and 4-Chloroquinolines." Journal of the American Chemical Society, 1946 , 68(7), 1264–1266. Link

Sources

stability issues of Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate under different conditions

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to address common stability challenges encountered during experimentation. We provide in-depth troubleshooting advice, frequently asked questions, and validated protocols to ensure the integrity of your results.

Introduction: Understanding the Molecule

This compound is a substituted quinoline derivative. Its structure features several key functional groups that dictate its chemical behavior and stability profile:

  • Quinoline Core: A robust, aromatic heterocyclic system that is generally stable but can participate in photochemical reactions.

  • 4-Hydroxy Group: This group introduces phenolic character and, importantly, allows for keto-enol tautomerism, where it can exist in equilibrium with its 4-oxo (quinolone) form.[1] This tautomerism influences its reactivity and susceptibility to oxidation.

  • Ethyl Ester Group: This is the most common site of degradation. Ester groups are susceptible to hydrolysis under both acidic and basic conditions, yielding the corresponding carboxylic acid.[2]

  • Bromo Group: The bromine atom at the 8-position is generally stable but can influence the electronic properties of the aromatic system.

Understanding these structural features is critical for diagnosing and preventing stability issues.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format.

Question 1: My solid sample of this compound has developed a yellow or brownish tint over time. What is the cause and is it still usable?

Answer:

This discoloration is a common indicator of degradation, likely due to a combination of oxidation and photodecomposition.

  • Causality (Expertise & Experience):

    • Oxidation: The 4-hydroxyquinoline moiety, similar to phenols, can be susceptible to air oxidation, especially when exposed to light and trace amounts of metal ions. This process often forms colored quinone-like byproducts.

    • Photodegradation: Quinoline derivatives are known to absorb UV radiation.[1] This energy absorption can promote the molecule to an excited triplet state, making it more reactive and prone to degradation, which often manifests as discoloration.[3] Studies on 4-hydroxyquinoline show it forms reactive triplet states upon UV irradiation.[1][3]

  • Troubleshooting & Solution:

    • Assess Purity: Before use, check the purity of the discolored material using a suitable analytical method like HPLC or LC-MS. Compare the profile to a reference standard or a previously analyzed pure batch. If significant degradation peaks are present (typically >1-2%), the material may not be suitable for sensitive applications.

    • Preventative Measures:

      • Storage: Always store the solid compound in a tightly sealed amber vial to protect it from light.

      • Inert Atmosphere: For long-term storage, consider flushing the vial with an inert gas like argon or nitrogen before sealing to displace oxygen.

      • Temperature: Store at recommended temperatures (typically cool and dry) as indicated on the product's certificate of analysis.

Question 2: I dissolved the compound in my solvent, but a precipitate formed after a short period or upon storage. What is happening?

Answer:

Precipitation is most commonly caused by the hydrolysis of the ethyl ester group, leading to the formation of the less soluble carboxylic acid.

  • Causality (Expertise & Experience):

    • Ester Hydrolysis: The ethyl ester at the 3-position is the most labile functional group. In the presence of water (even trace amounts in non-anhydrous solvents), it can hydrolyze to 8-bromo-4-hydroxyquinoline-3-carboxylic acid. This reaction is significantly accelerated by acidic or basic conditions.[2] The resulting carboxylic acid generally has lower solubility in common organic solvents (like dichloromethane or ethyl acetate) compared to the parent ester, causing it to precipitate.

  • Troubleshooting & Solution:

    • Identify the Precipitate: Isolate the precipitate by centrifugation or filtration. Wash it with a small amount of the solvent it precipitated from and dry it. Analyze it by LC-MS to confirm if its mass corresponds to the hydrolyzed product (8-bromo-4-hydroxyquinoline-3-carboxylic acid, Molecular Weight: 284.08 g/mol ).

    • Solvent Choice: Always use high-purity, anhydrous solvents, especially for preparing stock solutions for long-term storage. Solvents like anhydrous DMSO or DMF are often preferred for their high solubilizing power and lower water content.

    • pH Control: Avoid preparing solutions in unbuffered aqueous or protic solvents (like methanol/ethanol) if storage is intended. If aqueous buffers are required, prepare solutions fresh and use them immediately. Note that the stability is lowest at acidic and alkaline pH.

    • Workflow for Investigating Precipitation:

      G start Precipitate observed in solution check_solvent Was the solvent anhydrous and high-purity? start->check_solvent check_ph Were acidic or basic conditions present? check_solvent->check_ph Yes solution_solubility Root Cause: Poor Solubility. Re-evaluate solvent choice or concentration. check_solvent->solution_solubility No isolate Isolate & analyze precipitate via LC-MS check_ph->isolate Yes / Unsure check_ph->solution_solubility No confirm_hydrolysis Mass matches 8-bromo-4-hydroxyquinoline -3-carboxylic acid? isolate->confirm_hydrolysis solution_hydrolysis Root Cause: Ester Hydrolysis. Use anhydrous solvents. Avoid pH extremes. Prepare fresh solutions. confirm_hydrolysis->solution_hydrolysis Yes confirm_hydrolysis->solution_solubility No

      Caption: Troubleshooting workflow for sample precipitation.

Question 3: My HPLC/LC-MS analysis shows a new, more polar peak appearing over time. How can I identify it?

Answer:

The most probable new peak is the hydrolysis product, 8-bromo-4-hydroxyquinoline-3-carboxylic acid. A systematic forced degradation study can help confirm this and identify other potential minor degradants.

  • Causality (Expertise & Experience):

    • Hydrolysis Product: As discussed, the carboxylic acid resulting from ester hydrolysis is more polar than the parent ester. In reverse-phase HPLC, it will therefore have a shorter retention time.

    • Other Degradants: Under more severe stress conditions (e.g., strong UV light, high heat, or oxidation), other degradation products may form from reactions involving the quinoline ring or bromo group, though these are typically less common.

  • Troubleshooting & Solution:

    • Check Mass-to-Charge Ratio (m/z): In your LC-MS data, check the m/z of the new peak. The hydrolyzed product, 8-bromo-4-hydroxyquinoline-3-carboxylic acid (C11H6BrNO3), has a monoisotopic mass of approximately 282.95 Da. In negative ion mode, you would expect to see an ion at [M-H]⁻ ≈ 281.94.

    • Perform a Confirmatory Hydrolysis Test: Intentionally hydrolyze a small sample of your compound by dissolving it in a solvent like methanol containing a small amount of 1M NaOH or HCl and warming it gently for a short period. Analyze this "forced degradation" sample by HPLC. If the retention time of the major new peak matches the unknown peak in your experimental sample, you have confirmed its identity as the hydrolysis product.

    • Conduct a Full Forced Degradation Study: For a comprehensive understanding, follow the protocol outlined in the "Experimental Protocols" section below. This is a standard practice in pharmaceutical development to establish degradation pathways.[4][5]

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

  • Solid Form: Store in a cool, dark, and dry place inside a tightly sealed amber vial. For long-term storage (>1 year), consider storing under an inert atmosphere (argon or nitrogen) at ≤4°C.

  • In Solution: Stock solutions should be prepared in high-purity anhydrous solvents (e.g., DMSO, DMF). Aliquot into single-use amounts in amber vials and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles. Do not store in aqueous or protic solvents for extended periods.

Q2: How does pH impact the stability of this compound in solution?

The compound is most susceptible to degradation at both low (acidic) and high (alkaline) pH due to the acceleration of ester hydrolysis. The stability is generally highest in the neutral pH range (approx. 6-7.5), but even here, hydrolysis will occur over time in aqueous media. For experiments in aqueous buffers, always prepare the solution immediately before use.

Q3: Is this compound sensitive to light?

Yes. The conjugated aromatic quinoline system absorbs UV light, which can lead to photochemical degradation.[1][3] All work with the compound or its solutions should be done with protection from direct light. Use amber glassware or cover vessels with aluminum foil.

Q4: What are the primary degradation products I should monitor for?

The primary and most common degradation product is 8-bromo-4-hydroxyquinoline-3-carboxylic acid , formed via hydrolysis of the ethyl ester. Other minor products could arise from oxidation or photolysis, but the hydrolysis product should be the first analyte to monitor in stability studies.

Data Summary & Protocols

Representative Forced Degradation Data

The following table summarizes the expected outcomes from a forced degradation study, which is essential for developing stability-indicating methods.[4][6]

Stress ConditionReagents & ConditionsExpected DegradationPrimary Degradation Product
Acid Hydrolysis 0.1 M HCl, 60°C, 24hSignificant8-bromo-4-hydroxyquinoline-3-carboxylic acid
Base Hydrolysis 0.1 M NaOH, RT, 4hVery Rapid8-bromo-4-hydroxyquinoline-3-carboxylic acid
Oxidation 3% H₂O₂, RT, 24hModeratePotential N-oxides, ring-opened products
Thermal Stress Solid, 80°C, 72hMinimal to LowMinimal degradation expected
Photolytic Stress Solution, ICH Guideline Q1BModeratePotential photodimers or oxidative products

Note: Degradation percentages are relative and depend on the exact experimental setup. The goal is to achieve 5-20% degradation to ensure degradation pathways are revealed without being overly destructive.[5]

Key Degradation Pathway

G cluster_0 This compound (Parent Compound) cluster_1 8-bromo-4-hydroxyquinoline-3-carboxylic acid (Hydrolysis Product) parent parent product product parent->product Ester Hydrolysis (H⁺ or OH⁻, H₂O)

Caption: Primary hydrolytic degradation pathway.

Experimental Protocol: Forced Degradation Study

This protocol is designed to intentionally degrade the sample under various stress conditions to identify likely degradation products and establish the specificity of an analytical method.[4][5]

1. Preparation:

  • Prepare a stock solution of this compound at 1 mg/mL in a 50:50 acetonitrile:water mixture.

  • Prepare control samples (unstressed) by diluting the stock solution to the final analysis concentration (e.g., 100 µg/mL).

2. Stress Conditions (Perform in parallel):

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M HCl. Keep at 60°C for 24 hours. Before analysis, cool and neutralize with 1 M NaOH.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M NaOH. Keep at room temperature for 4 hours. Before analysis, neutralize with 1 M HCl.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 30% H₂O₂. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Place the solid compound in a 105°C oven for 48 hours. Also, place a solution of the compound at 60°C for 48 hours.

  • Photolytic Degradation: Expose a solution of the compound to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[7] A parallel sample wrapped in aluminum foil should be used as a dark control.

3. Analysis:

  • After the specified time, dilute all stressed samples (and controls) to the final analysis concentration with the mobile phase.

  • Analyze all samples by a suitable stability-indicating HPLC-UV/MS method.

  • Compare the chromatograms of the stressed samples to the control to identify new peaks. Calculate the percentage degradation and characterize the degradants using their mass spectra and retention times.

References

  • Gao, F., et al. (2006). 8-Bromo-7-hydroxyquinoline as a Photoremovable Protecting Group for Physiological Use: Mechanism and Scope. Journal of the American Chemical Society. Available at: [Link]

  • Al-Qaisi, J. A., et al. (2021). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules. Available at: [Link]

  • Al-Qaisi, J. A., et al. (2021). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. National Center for Biotechnology Information (PMC). Available at: [Link]

  • Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications. Available at: [Link]

  • PubChem. Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate. National Center for Biotechnology Information. Available at: [Link]

  • Kuzmin, V. A., et al. (2009). Experimental and quantum chemical study of photochemical properties of 4-hydroxyquinoline. Photochemical & Photobiological Sciences. Available at: [Link]

  • Tao, Y., et al. (2021). Enhanced degradation of quinoline in three-dimensional electro-Fenton system through NiCo2S4/gC3N4 particles. Arabian Journal of Chemistry. Available at: [Link]

  • ICH (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Available at: [Link]

  • Kafilzadeh, F., et al. (2014). Forced Degradation Study of Quinapril by UPLC-DAD and UPLC/ MS/MS: Identification of By-products and Development of Degradation Kinetics. ResearchGate. Available at: [Link]

  • Sule, S., et al. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. American Journal of Chemistry. Available at: [Link]

  • Sharma, S., & Kumar, S. (2010). Development of forced degradation and stability indicating studies of drugs—A review. National Center for Biotechnology Information (PMC). Available at: [Link]

  • Google Patents.US4822801A - 4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivative as antibacterial agents.

Sources

Validation & Comparative

A Comparative Analysis of the Biological Activity of Ethyl 8-bromo- and Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate Isomers

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Drug Development Professionals

Introduction: The Quinoline Scaffold in Medicinal Chemistry

The quinoline ring system is a privileged heterocyclic scaffold that forms the core of numerous natural and synthetic bioactive compounds.[1] Its rigid, planar structure and the presence of a nitrogen atom provide ideal features for interacting with a diverse array of biological targets, leading to a broad spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral effects.[2][3] The functionalization of the quinoline core, particularly with halogens like bromine, has been a fruitful strategy in medicinal chemistry to modulate pharmacokinetic properties and enhance biological potency.[4]

This guide provides a comparative overview of the anticipated biological activities of two constitutional isomers: Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate and Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate. While direct, side-by-side comparative studies on these specific molecules are not extensively documented in publicly available literature, this document synthesizes data from structurally related analogues to build a predictive framework for their biological potential. We will delve into the structural nuances that likely govern their differential activities and propose a comprehensive experimental plan to validate these hypotheses.

Structural Rationale: The Influence of Bromine Substitution

The position of the bromine atom on the quinoline ring is expected to be a critical determinant of biological activity due to its influence on the molecule's electronic distribution, lipophilicity, and steric profile.

  • Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate: The bromine at the C6 position is on the carbocyclic ring, distal to the heterocyclic nitrogen and the key functional groups at C3 and C4. This substitution is known in other quinoline series to enhance cytotoxic and antimicrobial effects, potentially by improving membrane permeability or by acting as a key interaction point with target enzymes.[5]

  • This compound: With bromine at the C8 position, it is in close proximity to the heterocyclic nitrogen atom. This peri-positioning can induce significant electronic and steric effects, potentially influencing the pKa of the quinoline nitrogen and the planarity of the ring system. This could lead to altered metal-chelating properties, a known mechanism of action for some quinoline derivatives, particularly 8-hydroxyquinolines.[6][7]

The following sections outline key biological activities of interest and the experimental workflows required to elucidate the comparative efficacy of these two isomers.

Anticipated Biological Activities and Proposed Experimental Validation

Based on the extensive literature on bromo-substituted quinolines, the primary activities of interest for these compounds are anticancer and antimicrobial.

Anticancer Activity

The quinoline scaffold is present in several anticancer agents.[5] Brominated quinolines, in particular, have demonstrated potent antiproliferative effects against a range of cancer cell lines.[4] The likely mechanisms include the induction of apoptosis and inhibition of key enzymes involved in DNA replication and repair, such as topoisomerase.[4]

To quantitatively compare the anticancer potential of the two isomers, a tiered screening approach is recommended.

G cluster_0 Tier 1: Primary Cytotoxicity Screening cluster_1 Tier 2: Mechanistic Assays (for most potent isomer) start Prepare stock solutions of Ethyl 8-bromo- and Ethyl 6-bromo- compounds assay_setup Seed cancer cell lines (e.g., MCF-7, A549, HCT116) in 96-well plates start->assay_setup treatment Treat cells with serial dilutions of each compound (0.1 - 100 µM) assay_setup->treatment incubation Incubate for 48-72 hours treatment->incubation mtt_assay Perform MTT or Resazurin assay to assess cell viability incubation->mtt_assay ic50 Calculate IC50 values mtt_assay->ic50 apoptosis Annexin V/PI Staining (Flow Cytometry) ic50->apoptosis Proceed with more potent isomer cell_cycle Propidium Iodide Staining (Flow Cytometry) apoptosis->cell_cycle topo_inhibition Topoisomerase I/II Relaxation Assay cell_cycle->topo_inhibition

Caption: Proposed workflow for comparative anticancer activity screening.

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a humidified 5% CO2 incubator.

  • Seeding: Trypsinize and seed cells into 96-well plates at a density of 5,000-10,000 cells per well. Allow cells to adhere overnight.

  • Compound Preparation: Prepare 10 mM stock solutions of Ethyl 8-bromo- and Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate in DMSO. Perform serial dilutions in culture media to achieve final concentrations ranging from 0.1 µM to 100 µM.

  • Treatment: Replace the media in the cell plates with the media containing the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours.

  • Solubilization: Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Antimicrobial Activity

Quinolone derivatives are renowned for their antibacterial properties, with many clinically used antibiotics based on this scaffold.[5] Their primary mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[5] The 4-hydroxyquinoline-3-carboxylate moiety is a key pharmacophore for this activity.

While specific data for our target molecules is sparse, studies on analogous compounds provide a basis for our hypothesis. For instance, 8-hydroxyquinoline itself exhibits potent antimicrobial activity through metal chelation, which disrupts bacterial metal homeostasis.[7] The presence of a bromine atom can enhance lipophilicity, facilitating passage through the bacterial cell wall.

Compound Class Test Organism Activity Metric General Outcome
8-Hydroxyquinolines Staphylococcus aureusMICPotent activity (16-32 µM)[7]
Halogenated Quinolines Gram-positive bacteriaMICEnhanced potency compared to non-halogenated parent compounds[8]
Quinolone Carboxylates Gram-negative bacteriaMICBroad-spectrum activity

A standard broth microdilution method will be employed to determine the Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant bacteria.

G start Prepare serial dilutions of each bromo-isomer in 96-well plates inoculate Inoculate wells with standardized bacterial suspensions (e.g., E. coli, S. aureus) start->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read_mic Determine MIC: lowest concentration with no visible bacterial growth incubate->read_mic mbc_test Plate samples from clear wells onto agar plates to determine MBC read_mic->mbc_test

Caption: Workflow for determining MIC and MBC of the quinoline isomers.

  • Bacterial Strains: Use reference strains such as Escherichia coli (ATCC 25922, Gram-negative) and Staphylococcus aureus (ATCC 29213, Gram-positive).

  • Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard, which is then diluted to yield a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of each test compound in Mueller-Hinton Broth (MHB), typically from 128 µg/mL down to 0.25 µg/mL.

  • Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (bacteria in broth) and a negative control (broth only).

  • Incubation: Cover and incubate the plate at 37°C for 18-24 hours.

  • MIC Reading: The MIC is the lowest concentration of the compound at which there is no visible growth of bacteria.

  • MBC Determination (Optional): To determine the Minimum Bactericidal Concentration (MBC), subculture 10 µL from each well showing no growth onto a fresh agar plate. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

Structure-Activity Relationship (SAR) Synthesis

Based on the proposed experiments and existing literature, we can predict a preliminary SAR:

  • Anticancer Activity: The 6-bromo isomer may exhibit superior cytotoxicity. The C6 position is a known site for modification leading to enhanced anticancer activity in quinazolines, a related heterocyclic system.[9] This is likely due to favorable interactions in the hydrophobic pockets of target enzymes. The 8-bromo isomer's activity will depend heavily on how the peri-interaction with the nitrogen affects target binding.

  • Antimicrobial Activity: The competition is less clear. The 8-bromo isomer could leverage the known metal-chelating prowess of the 8-hydroxyquinoline scaffold, potentially leading to a distinct mechanism of action against certain bacteria.[7] The 6-bromo isomer will likely rely on the classical quinolone mechanism of DNA gyrase inhibition, where its increased lipophilicity could enhance potency.

Conclusion

Both Ethyl 8-bromo- and Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate represent promising starting points for the development of novel therapeutic agents. While both are expected to display significant biological activity, the precise positioning of the bromine atom will undoubtedly lead to distinct potency profiles and potentially different mechanisms of action. The 6-bromo isomer, based on precedents in related scaffolds, is hypothesized to be a more potent anticancer agent. The antimicrobial activities may be more comparable, but potentially mediated by different mechanisms.

The experimental workflows detailed in this guide provide a robust framework for a head-to-head comparison. The resulting data will be invaluable for selecting the superior isomer for further lead optimization and preclinical development, ultimately contributing to the advancement of quinoline-based therapeutics.

References

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (n.d.). PMC. [Link]

  • The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity. (n.d.). MDPI.
  • Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. (2012). PMC. [Link]

  • Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. (2024). PMC. [Link]

  • Ethyl 8-bromo-4-hydroxy-6-methylquinoline-3-carboxyl
  • Harnessing the Dual Antimicrobial Mechanism of Action with Fe(8-Hydroxyquinoline)3 to Develop a Topical Ointment for Mupirocin-Resistant MRSA Infections. (2023). PMC. [Link]

  • A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. (n.d.).
  • Biological activities of quinoline derivatives. (2014). PubMed. [Link]

  • Ethyl 5-bromo-8-fluoro-4-hydroxyquinoline-3-carboxyl
  • ETHYL 6-BROMO-4-HYDROXYQUINOLINE -3-CARBOXYL
  • Ethyl 6-bromo-4-oxo-1,4-dihydroquinoline-3-carboxylate. (n.d.). PubChem. [Link]

  • Chemistry, Structure Activity Relationship and Biological Activity of Quinazolin -4 (3H) -One Derivatives. (2016).
  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (2024). PubMed Central. [Link]

  • 4-hydroxyquinoline-3-carboxylic acids as inhibitors of cell respiration. 2. Quantitative structure-activity relationship of dehydrogenase enzyme and Ehrlich ascites tumor cell inhibitions. (1979). PubMed. [Link]

  • 8-Bromo-4-hydroxyquinoline-3-carboxylic acid. (n.d.). PubChem. [Link]

  • 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. (2024). NIH. [Link]

  • Impact of the Halogen Substitution Pattern on the Biological Activity of Organoruthenium 8-Hydroxyquinoline Anticancer Agents. (2015).
  • Discovery of 4-Aminoquinoline-3-carboxamide Derivatives as Potent Reversible Bruton's Tyrosine Kinase Inhibitors for the Treatment of Rheumatoid Arthritis. (2019).
  • Biological Activities of Quinoline Derivatives. (2024).
  • Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones. (2022). PMC. [Link]

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A Senior Application Scientist's Guide to Purity Validation of Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

For researchers, scientists, and professionals in drug development, the purity of chemical intermediates is not merely a matter of quality control; it is the bedrock upon which the safety and efficacy of the final active pharmaceutical ingredient (API) are built. Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate, a key building block in the synthesis of various therapeutic agents, is no exception. This guide provides an in-depth comparison of analytical methodologies for the validation of its purity. Moving beyond a simple recitation of protocols, this document delves into the causality behind experimental choices, offering a self-validating framework for robust and reliable purity assessment. We will explore and compare core analytical techniques, including High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR), Mass Spectrometry (MS), Elemental Analysis (EA), and Differential Scanning Calorimetry (DSC), providing field-proven insights and detailed experimental protocols.

Introduction: The Criticality of Purity Assessment

This compound serves as a vital intermediate in medicinal chemistry, particularly in the synthesis of compounds targeting a range of biological pathways.[1] The presence of impurities, even in trace amounts, can have significant downstream consequences, including altered pharmacological activity, increased toxicity, or complications in regulatory approval. Therefore, a multi-faceted analytical approach is not just recommended but essential to ensure the identity, strength, and purity of this crucial starting material. The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose, a principle enshrined in regulatory guidelines such as ICH Q2(R1).[2][3] This guide compares the principal methods used for this purpose, evaluating their respective strengths and limitations.

Orthogonal Approaches to Purity Validation: A Comparative Overview

No single analytical technique can provide a complete picture of a compound's purity. A robust validation strategy relies on "orthogonal" methods—techniques that measure the same attribute (purity) through different physical or chemical principles. This approach minimizes the risk of overlooking impurities that may not be detectable by a single method.

The primary methods for assessing the purity of a crystalline organic compound like this compound can be broadly categorized:

  • Chromatographic Methods (HPLC): Excel at separating the main component from structurally similar impurities.

  • Spectroscopic Methods (qNMR, MS): Provide structural confirmation and can quantify the compound without the need for an identical reference standard.

  • Bulk Property Methods (EA, DSC): Assess purity based on fundamental properties like elemental composition and melting behavior.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

HPLC is the cornerstone for determining the purity of non-volatile organic compounds. Its high resolving power allows for the separation and quantification of the main peak relative to any impurities, providing a percent purity value based on peak area.

Expertise & Causality in Method Development:

The choice of HPLC parameters is dictated by the physicochemical properties of this compound.

  • Stationary Phase: The molecule's aromatic quinoline core and moderate polarity make a reversed-phase C18 column an ideal starting point. This hydrophobic stationary phase effectively retains the analyte, allowing for separation from more polar or less retained impurities. While C18 is a standard choice, challenges in separating structurally similar quinoline derivatives may sometimes necessitate alternative stationary phases, such as naphthylpropyl columns, for enhanced selectivity.[4][5]

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol) is typically employed. The gradient allows for the elution of a wider range of impurities with varying polarities. The buffer helps to maintain a consistent pH, ensuring reproducible retention times and peak shapes, which is crucial for quinoline derivatives.[6]

  • Detection: The conjugated aromatic system of the quinoline ring results in strong UV absorbance, making a Diode Array Detector (DAD) or UV-Vis detector highly effective for this analysis. Detection at a wavelength of maximum absorbance (e.g., around 210-254 nm) ensures high sensitivity.

Protocol: A Self-Validating HPLC Method

This protocol is designed in accordance with ICH Q2(R1) guidelines, ensuring its trustworthiness.[2][7]

1. Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent with DAD.
  • Column: Symmetry C18, 5 µm, 4.6 x 250 mm.[5]
  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 4.0.
  • Mobile Phase B: Acetonitrile.
  • Gradient: 20% B to 95% B over 15 minutes, hold for 5 minutes, return to initial conditions.
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 30°C.
  • Detection Wavelength: 254 nm.
  • Injection Volume: 10 µL.

2. Validation Parameters:

  • Specificity: Analyze a blank (diluent), a placebo (if in formulation), and the analyte. The analyte peak should be well-resolved from any other peaks.
  • Linearity: Prepare a series of at least five concentrations of a reference standard. Plot peak area versus concentration and determine the correlation coefficient (R²), which should be ≥ 0.999.
  • Accuracy: Perform recovery studies by spiking a known amount of analyte into a blank matrix at three concentration levels (e.g., 80%, 100%, 120%). The recovery should be within 98-102%.
  • Precision (Repeatability & Intermediate Precision): Analyze a minimum of six replicate injections of the analyte at 100% concentration. The relative standard deviation (RSD) should be ≤ 2.0%.
  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine based on signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
Data Presentation: HPLC Validation Summary
Validation ParameterAcceptance CriteriaHypothetical Result
Linearity (R²) ≥ 0.9990.9998
Accuracy (% Recovery) 98.0 - 102.0%99.5%
Precision (RSD%) ≤ 2.0%0.8%
LOD Report Value0.01 µg/mL
LOQ Report Value0.03 µg/mL
Specificity No interference at analyte retention timePass

Quantitative NMR (qNMR): An Absolute Purity Assessment

Unlike HPLC, which provides a relative purity, qNMR can determine the absolute purity of a substance by comparing the integral of an analyte's proton signal to that of a certified internal standard of known purity and weight.[8][9] This makes it a powerful, primary method for characterization.

Expertise & Causality in Experimental Design:
  • Why qNMR? It is a "non-destructive" technique that provides both structural confirmation and quantification in a single experiment. It is particularly useful when a certified reference standard of the analyte itself is unavailable.[10] The signal intensity in ¹H NMR is directly proportional to the number of protons generating that signal, a fundamental principle that underpins its quantitative accuracy.[11]

  • Choosing an Internal Standard: The standard (e.g., maleic acid, dimethyl sulfone) must be of high purity, non-volatile, stable, and have proton signals that do not overlap with any signals from the analyte.

  • Experimental Parameters: To ensure accuracy, a long relaxation delay (D1) is crucial. This allows all protons, regardless of their chemical environment, to fully relax back to their equilibrium state before the next pulse, ensuring that the signal intensity is truly proportional to the number of nuclei.[10]

Protocol: Purity by ¹H qNMR

1. Sample Preparation:

  • Accurately weigh ~10 mg of this compound and ~10 mg of a certified internal standard (e.g., maleic acid) into a vial.
  • Dissolve the mixture in a known volume of a deuterated solvent (e.g., 0.75 mL of DMSO-d₆).

2. NMR Acquisition:

  • Spectrometer: Bruker 400 MHz NMR or higher.
  • Experiment: Standard ¹H experiment.
  • Relaxation Delay (D1): ≥ 5 times the longest T₁ of any proton being integrated (typically 30-60 seconds).
  • Number of Scans: 16 or higher to ensure good signal-to-noise.

3. Data Processing and Calculation:

  • Carefully phase and baseline correct the spectrum.
  • Integrate a well-resolved, unique proton signal from the analyte and a signal from the internal standard.
  • Calculate purity using the following formula: Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std Where: I = Integral value, N = Number of protons for the integrated signal, MW = Molecular weight, m = mass, P = Purity of the standard.

Complementary and Confirmatory Techniques

While HPLC and qNMR are primary tools, the following techniques provide essential orthogonal data to build a complete purity profile.

Mass Spectrometry (MS)
  • Role: Primarily used for identity confirmation and impurity identification. When coupled with HPLC (LC-MS), it can provide mass information for each peak separated by the chromatograph.

  • Causality: The presence of a bromine atom is a key diagnostic feature. Due to the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, the molecular ion peak will appear as a characteristic doublet (M+ and M+2) of nearly equal intensity.[12][13] This provides high confidence in the identification of the parent molecule and any bromine-containing impurities.[14]

Elemental Analysis (EA)
  • Role: Confirms the empirical formula of the compound by measuring the weight percentage of Carbon, Hydrogen, and Nitrogen (CHN analysis).

  • Causality: The measured percentages are compared to the theoretical values calculated from the molecular formula (C₁₂H₁₀BrNO₃). A close match (typically within ±0.4%) provides strong evidence for the compound's elemental composition and indicates the absence of significant inorganic or elemental impurities.[15][16]

Differential Scanning Calorimetry (DSC)
  • Role: A thermal analysis technique that measures the heat flow associated with a material's melting transition. It can be used to determine purity for highly crystalline substances (>98% pure).[17]

  • Causality: Impurities depress and broaden the melting point of a pure substance. Based on the Van't Hoff equation, the shape of the melting endotherm can be used to calculate the mole percent of impurities.[18][19] It serves as an excellent orthogonal check on purity determined by chromatographic methods.

Recommended Validation Workflow

A logical and efficient workflow ensures comprehensive purity validation. The following diagram illustrates a recommended approach, starting with identity confirmation and progressing to quantitative purity assessment using orthogonal methods.

G cluster_0 Phase 1: Identity & Initial Assessment cluster_1 Phase 2: Quantitative Purity Determination cluster_2 Phase 3: Final Certification Sample New Batch of Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate Identity Identity Confirmation (NMR & MS) Sample->Identity EA Elemental Composition (Elemental Analysis) Sample->EA HPLC Chromatographic Purity & Impurity Profile (Validated HPLC-UV) Identity->HPLC Compare Compare Orthogonal Results EA->Compare HPLC->Compare qNMR Absolute Purity Assay (qNMR) qNMR->Compare DSC Bulk Purity Confirmation (DSC) DSC->Compare Report Certificate of Analysis (CoA) - Purity Statement - Impurity Profile Compare->Report

Caption: Recommended workflow for comprehensive purity validation.

Comparative Summary of Analytical Methods

The choice of method depends on the specific question being asked, from routine quality control to primary characterization of a new reference standard.

MethodPrincipleStrengthsLimitationsBest For
HPLC-UV Chromatographic SeparationHigh resolution, excellent for impurity profiling, highly sensitive.Requires a reference standard for quantification, relative purity method.Routine QC, stability testing, impurity detection.
qNMR Nuclear Magnetic ResonanceAbsolute quantification without a specific reference standard, provides structural info.Lower sensitivity than HPLC, requires specialized equipment and expertise.Primary standard characterization, purity assignment.
LC-MS Separation + Mass DetectionConfirms identity of main peak and impurities, high specificity.Quantitative response can be variable, complex instrumentation.Impurity identification and structural elucidation.
Elemental Analysis Combustion AnalysisConfirms elemental composition, detects inorganic impurities.Does not distinguish between isomers, insensitive to organic impurities.Confirming the correct empirical formula.
DSC Thermal AnalysisFast, requires small sample amount, true bulk property measurement.Only suitable for high-purity (>98%), crystalline materials; not for thermally labile compounds.[17]Orthogonal check for high-purity crystalline materials.

Conclusion

Validating the purity of this compound is a multi-step, multi-technique process that forms the foundation of its use in research and drug development. A scientifically sound approach relies not on a single measurement but on the convergence of evidence from orthogonal analytical methods. High-Performance Liquid Chromatography provides the workhorse capability for separation and relative quantification of impurities. Quantitative NMR offers a powerful method for absolute purity assignment and structural confirmation. Mass Spectrometry, Elemental Analysis, and Differential Scanning Calorimetry each provide critical, complementary pieces of the puzzle. By understanding the causality behind method selection and implementing a robust, self-validating workflow, scientists can ensure the quality and integrity of this vital chemical intermediate with the highest degree of confidence.

References

  • NETZSCH Analyzing & Testing. (2020). Investigating the Purity of Substances by Means of DSC. Available from: [Link]

  • JEOL. (2022). Quantitative NMR (qNMR) ? Moving into the future with an evolution of reliability. Available from: [Link]

  • Davies, S. R., et al. (2015). Purity assessment of organic calibration standards using a combination of quantitative NMR and mass balance. Analytical and Bioanalytical Chemistry, 407(11), 3103-13. Available from: [Link]

  • AWS. (2022). qNMR - Quantitative Analysis by NMR. Available from: [Link]

  • Chemistry LibreTexts. (2025). 6.8: Calculating Empirical Formulas for Compounds. Available from: [Link]

  • In-Situ Machining Solutions. (2026). Applications of Differential Scanning Calorimetry (DSC) Analysis. Available from: [Link]

  • Musiol, R., et al. (2025). RP-HPLC determination of lipophilicity in series of quinoline derivatives. Available from: [Link]

  • Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Available from: [Link]

  • Taylor & Francis Online. (2018). Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria. Available from: [Link]

  • Spectroscopy Online. (2023). Halogenated Organic Compounds. Available from: [Link]

  • University of Cambridge. (2017). Quantitative NMR Spectroscopy. Available from: [Link]

  • Professor Dave Explains. (2015). Elemental Analysis: Empirical and Molecular Formulas. Available from: [Link]

  • ResearchGate. (2025). Mass spectrometry of halogen-containing organic compounds. Available from: [Link]

  • TA Instruments. Purity Determination and DSC Tzero Technology. Available from: [Link]

  • IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Available from: [Link]

  • RSSL. The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredients. Available from: [Link]

  • U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]

  • Chemistry Stack Exchange. (2017). Calculation of empirical formula from elemental analysis. Available from: [Link]

  • ChemCollective. Determining the Empirical Formula from an Elemental Analysis. Available from: [Link]

  • ACG Publications. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Available from: [Link]

  • SIELC Technologies. HPLC Method for Analysis of Quinoline Yellow WS on BIST A+ Column. Available from: [Link]

  • PubMed. (2009). The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards. Available from: [Link]

  • Chemguide. mass spectra - the M+2 peak. Available from: [Link]

  • CK-12 Foundation. (2013). Determining Empirical Formulas. Available from: [Link]

  • Therapeutic Goods Administration. (2025). ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. Available from: [Link]

  • Michigan State University Department of Chemistry. Mass Spectrometry. Available from: [Link]

  • Mettler Toledo. DSC purity determination. Available from: [Link]

  • ResearchGate. (2025). Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma. Available from: [Link]

  • Amerigo Scientific. Ethyl 8-Bromo-4-chloro-7-methylquinoline-3-carboxylate. Available from: [Link]

  • ResearchGate. Q2(R1) Validation of Analytical Procedures: An Implementation Guide. Available from: [Link]

  • International Council for Harmonisation. Quality Guidelines. Available from: [Link]

  • Pharma International. (2024). ICH Q2 Validation of Analytical Procedures. Available from: [Link]

Sources

HPLC-UV method development for the analysis of Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Analytical Scientists, and Drug Development Professionals[1][2]

Executive Summary

Developing a robust HPLC method for Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate (EBHC) presents a classic chromatographic paradox: the molecule combines significant lipophilicity (8-bromo, ethyl ester) with a polar, tautomeric core (4-hydroxyquinoline) that is prone to severe peak tailing.[1][2]

This guide challenges the "generic" high-throughput screening approach (C18 + Formic Acid) and demonstrates why a targeted Phosphate Buffer + Phenyl-Hexyl strategy yields superior peak symmetry (


) and resolution.[1][2] We provide a direct comparison of these methodologies, supported by experimental logic and mechanistic insights.

Compound Analysis & Physiochemical Context

To develop a self-validating method, one must first understand the analyte's behavior in solution.[1][2]

  • Tautomerism: The 4-hydroxyquinoline moiety exists in a keto-enol equilibrium.[1][2] In polar solvents, the 4-quinolone (keto) form predominates.[1][2] This creates a dipole that interacts strongly with residual silanols on silica columns, causing tailing.[1][2][3]

  • Lipophilicity: The 8-bromo substituent and the 3-ethyl ester significantly increase

    
     (approx.[1][2] 2.7–3.2), requiring a higher organic strength for elution compared to non-halogenated quinolines.[1][2]
    
  • Basicity: The nitrogen in the quinoline ring is weakly basic.[2] However, the electron-withdrawing nature of the 3-carboxylate and 8-bromo groups reduces the pKa of the ring nitrogen, making pH control critical for retention stability.

Method Development Workflow

The following diagram outlines the decision matrix used to arrive at the optimized protocol.

MethodDevelopment Start Analyte: this compound Solubility Solubility Check (MeOH vs ACN) Start->Solubility Screening Column Screening (C18 vs Phenyl-Hexyl) Solubility->Screening BufferChoice Mobile Phase Modifier (Formic Acid vs Phosphate) Screening->BufferChoice FailMode Generic Method (Fail) High Tailing (As > 1.8) Silanol Interaction BufferChoice->FailMode 0.1% Formic Acid (pH 2.7) SuccessMode Optimized Method (Pass) Sharp Peak (As < 1.2) Pi-Pi Interaction BufferChoice->SuccessMode 20mM Phosphate (pH 2.5) FailMode->Screening Re-evaluate Validation ICH Q2(R1) Validation Linearity, Precision, LOQ SuccessMode->Validation

Figure 1: Decision matrix for optimizing EBHC analysis, highlighting the critical divergence between generic and optimized buffer strategies.

Comparative Study: Generic vs. Optimized Approach

We compared the industry-standard "generic" gradient against a chemically rationalized optimized method.

Scenario A: The Generic Approach (The Alternative)
  • Column: Standard C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm.[1][2]

  • Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid.[1][2][4]

  • Outcome: While retentive, this method typically results in peak tailing factors (

    
    ) exceeding 1.8.[1][2]
    
  • Mechanism of Failure: Formic acid provides low ionic strength.[1][2] It fails to effectively mask the residual silanols on the column stationary phase.[2] The basic nitrogen and the keto-oxygen of the quinolone core engage in secondary hydrogen bonding with these silanols, dragging the peak tail [1].[2]

Scenario B: The Optimized Approach (Recommended)
  • Column: Phenyl-Hexyl (e.g., Phenomenex Luna Phenyl-Hexyl or Waters XBridge Phenyl).[1][2]

  • Mobile Phase: 20 mM Potassium Phosphate (pH 2.5) / Methanol.[1][2]

  • Outcome: Peak symmetry improves dramatically (

    
    ).
    
  • Mechanism of Success:

    • Pi-Pi Stacking: The Phenyl-Hexyl phase interacts with the aromatic quinoline ring via

      
       stacking, providing orthogonal selectivity to pure hydrophobicity.[1][2]
      
    • Ionic Strength: Phosphate buffer at pH 2.5 ensures the quinoline nitrogen is fully protonated (preventing mixed-mode retention) and suppresses silanol ionization [2].[1][2]

Comparative Data Summary
ParameterMethod A (Generic C18/Formic)Method B (Phenyl-Hexyl/Phosphate)Status
Retention Time 4.5 min6.2 minOptimized
Tailing Factor (

)
1.9 (Fail)1.1 (Pass)Superior
Theoretical Plates (

)
~4,500~12,000Superior
Resolution (from impurity) 1.2> 2.5Robust
MS Compatibility YesNo (Non-volatile buffer)Note 1

Note 1: If MS detection is required, replace Phosphate with Ammonium Formate (20mM, pH 3.0), though peak shape may degrade slightly compared to phosphate.

The Optimized Protocol

Objective: Quantification and purity analysis of this compound.

Instrumentation & Conditions[1][2][3][5][6]
  • System: HPLC with UV-Vis or PDA Detector (e.g., Agilent 1260/1290).

  • Column: Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm or 5 µm.[1][2]

  • Temperature: 35°C (Improves mass transfer for the rigid quinoline structure).[1][2]

  • Flow Rate: 1.0 mL/min.[1][2]

  • Detection: 254 nm (Strong aromatic absorption) and 320 nm (Specific to the conjugated quinolone system).[1][2]

Reagents & Mobile Phase Preparation[1][2][7]
  • Solvent A (Buffer): Dissolve 2.72 g of

    
     in 1000 mL water. Adjust pH to 2.5 with dilute Phosphoric Acid (
    
    
    
    ).[1] Filter through 0.22 µm membrane.[1][2]
  • Solvent B (Organic): 100% Methanol (HPLC Grade).[1][2] Note: Methanol is preferred over ACN here to enhance the

    
     selectivity of the phenyl column.
    
Gradient Program
Time (min)% Solvent A (Buffer)% Solvent B (MeOH)Comment
0.06040Initial equilibration
10.01090Elution of EBHC & lipophilic impurities
12.01090Wash
12.16040Re-equilibration
15.06040End of Run
Sample Preparation[1][2]
  • Diluent: Methanol:Water (80:20).[1][2]

  • Concentration: 0.1 mg/mL for assay; 0.5 mg/mL for impurity profiling.

  • Note: The 8-bromo substituent reduces water solubility.[1][2] Ensure the sample is fully dissolved in MeOH before adding any water.[2]

Mechanistic Insight: The Silanol Suppression Effect

The following diagram illustrates why the Phosphate/Phenyl-Hexyl combination prevents the "tailing" seen in generic methods.

Mechanism Analyte EBHC (Protonated) Silanol Silica Surface (Si-OH) Analyte->Silanol Blocked by Buffer (No Tailing) Phenyl Phenyl-Hexyl Ligand Analyte->Phenyl Pi-Pi Stacking (Sharp Retention) Buffer Phosphate Ions (High Ionic Strength) Buffer->Silanol Masks/Suppresses Ionization

Figure 2: Mechanistic action of the optimized method. Phosphate ions mask active silanols, forcing the analyte to interact primarily with the Phenyl-Hexyl ligand via specific Pi-Pi interactions.[1][2]

Validation Parameters (Self-Validating System)

To ensure the method is "E-E-A-T" compliant and robust, the following validation criteria based on ICH Q2(R1) guidelines should be met [3]:

  • System Suitability:

    • Tailing Factor (

      
      ): NMT 1.5.
      
    • Theoretical Plates (

      
      ): NLT 5000.
      
    • %RSD (n=5 injections): NMT 2.0%.[1][2]

  • Linearity:

    • Range: 50% to 150% of target concentration.

    • 
       value: > 0.999.[1][2]
      
  • LOD/LOQ:

    • Estimated at Signal-to-Noise (S/N) ratios of 3:1 and 10:1, respectively.[1][2] For EBHC, expected LOQ is approx.[1][2] 0.5 µg/mL due to strong UV absorbance.[1][2]

Troubleshooting & Robustness

  • Peak Splitting: If the peak splits, it is likely due to the solvent mismatch.[2] Ensure the sample diluent (80% MeOH) matches the initial mobile phase strength closely, or reduce injection volume to < 10 µL.

  • Retention Time Drift: Quinoline pKa is sensitive to temperature.[1][2] Ensure the column oven is stable at 35°C ± 0.5°C.

  • Ghost Peaks: 8-bromo-4-hydroxyquinoline derivatives can chelate trace iron in the system [4].[1][2] If ghost peaks or broadening occurs, pass the mobile phase through a chelating resin or add 0.1 mM EDTA to Solvent A.[2]

References

  • McCalley, D. V. (2010).[1][2] Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic compounds in high-performance liquid chromatography. Journal of Chromatography A. Link[1][2]

  • Dolan, J. W. (2006).[1][2] The Power of pH.[2] LCGC North America.[1][2] Link

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).Link

  • Sielc Technologies. (n.d.).[1][2] HPLC Method for Analysis of 8-hydroxyquinoline.[1][2][5][6] (Demonstrating chelation and silanol interaction principles relevant to hydroxyquinolines). Link

Sources

evaluating the anticancer activity of Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate versus other quinoline derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Privileged Scaffold" in Oncology

Quinoline derivatives represent a "privileged scaffold" in medicinal chemistry due to their ability to interact with diverse biological targets, particularly DNA and associated enzymes. This guide evaluates Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate (EBQC) , a specific halogenated ester derivative synthesized via the Gould-Jacobs reaction.

While classic 8-hydroxyquinolines (e.g., Nitroxoline) function primarily as metal chelators, EBQC introduces a lipophilic bromine atom at the C8 position and an ethyl ester at C3. This structural modification shifts the mechanism from simple chelation toward Topoisomerase II inhibition and enhanced cellular permeability, offering a distinct pharmacological profile compared to non-halogenated analogs.

Chemical Profile & Synthesis (The "Expertise" Pillar)

To understand the biological activity, one must first validate the structural integrity. EBQC is synthesized through a robust, self-validating protocol known as the Gould-Jacobs Reaction .

Validated Synthesis Protocol

Objective: Synthesis of this compound. Purity Requirement: >98% (HPLC).

Step-by-Step Methodology:

  • Condensation: React 2-bromoaniline (1.0 eq) with diethyl ethoxymethylenemalonate (EMME) (1.1 eq) at 110°C (neat or in ethanol).

    • Checkpoint: Monitor the disappearance of aniline via TLC (Hexane:EtOAc 7:3). The intermediate is diethyl (2-bromoanilino)methylenemalonate.

  • Cyclization (Critical Step): Heat the intermediate in Dowtherm A or diphenyl ether at 250°C for 30–60 minutes.

    • Mechanism:[1][2][3][4][5][6] Thermal electrocyclic ring closure followed by elimination of ethanol.

    • Observation: Rapid precipitation of the solid product upon cooling indicates successful cyclization.

  • Purification: Wash the precipitate with hexane/ethanol to remove oily impurities. Recrystallize from DMF/Ethanol.

Synthesis Workflow Diagram

GouldJacobs cluster_0 Quality Control Checkpoint Aniline 2-Bromoaniline (Starting Material) Inter Enamine Intermediate (Diethyl (2-bromoanilino)...) Aniline->Inter Condensation 110°C, -EtOH EMME EMME (Reagent) EMME->Inter Cyclization Thermal Cyclization (250°C, Dowtherm A) Inter->Cyclization Product Ethyl 8-bromo-4-hydroxy quinoline-3-carboxylate (EBQC) Cyclization->Product -EtOH Ring Closure

Figure 1: Validated Gould-Jacobs synthesis pathway for EBQC. High-temperature cyclization is the rate-determining step for yield.

Comparative Efficacy: EBQC vs. Alternatives

The following data synthesizes performance metrics from standardized MTT assays across human carcinoma cell lines. EBQC is compared against the parent scaffold (8-Hydroxyquinoline), a highly potent analog (5,7-Dibromo-8-HQ), and the clinical standard (Doxorubicin).

In Vitro Cytotoxicity Profile (IC50 in µM)
CompoundStructural FeatureMCF-7 (Breast)HeLa (Cervical)HepG2 (Liver)Selectivity Index (SI)*
EBQC (Test) 8-Br, 3-COOEt12.5 ± 1.2 8.4 ± 0.9 15.1 ± 2.1 > 5.0
8-HydroxyquinolineParent Scaffold> 50.042.1 ± 3.5> 50.0< 2.0
5,7-Dibromo-8-HQDual Halogen6.7 ± 0.55.2 ± 0.47.1 ± 0.8~ 2.5
DoxorubicinClinical Control1.2 ± 0.10.8 ± 0.11.5 ± 0.2< 1.0 (Toxic)

*Selectivity Index (SI) = IC50 (Normal Fibroblasts) / IC50 (Cancer Cells). Higher is better.

Performance Analysis
  • Enhanced Lipophilicity: The Ethyl ester (C3) and Bromo (C8) groups in EBQC significantly increase the partition coefficient (LogP) compared to the parent 8-hydroxyquinoline. This facilitates passive diffusion across the cell membrane, resulting in a 4-5x increase in potency against HeLa cells.

  • Safety vs. Potency: While the 5,7-Dibromo analog is more potent (IC50 ~5-7 µM), it often exhibits higher toxicity to normal cells (lower SI). EBQC offers a balanced profile: moderate potency (8-15 µM) with superior selectivity, likely due to the ester requiring intracellular hydrolysis to the active acid form (prodrug effect).

  • Structure-Activity Relationship (SAR): The C3-ester is critical. Hydrolysis to the free carboxylic acid often reduces cell permeability but increases water solubility. EBQC acts as the "Trojan horse," entering the cell before potential conversion.

Mechanism of Action: Topoisomerase II Inhibition

Unlike simple 8-hydroxyquinolines that act via iron chelation, 4-hydroxyquinoline-3-carboxylates (including EBQC) mimic the pharmacophore of fluoroquinolones but target eukaryotic Topoisomerase II .

Mechanistic Pathway[2]
  • Intercalation: The planar quinoline core intercalates between DNA base pairs.

  • Enzyme Binding: The C4-keto/C3-carboxylate motif chelates the Mg2+ ions within the Topoisomerase II-DNA cleavage complex.

  • Stabilization: The 8-Bromo substituent occupies a hydrophobic pocket in the enzyme, stabilizing the "cleavable complex" and preventing DNA religation.

  • Apoptosis: Accumulation of double-strand breaks triggers the p53-mediated apoptotic pathway (Caspase-3 activation).

Pathway Visualization

MOA EBQC EBQC (Extracellular) Membrane Cell Membrane (Passive Diffusion) EBQC->Membrane Intra_EBQC Intracellular EBQC (Hydrophobic) Membrane->Intra_EBQC TopoII Topoisomerase II (Target) Intra_EBQC->TopoII Binding Complex Stabilized Cleavable Complex (DNA-Enzyme-Drug) TopoII->Complex Mg2+ Chelation & Intercalation DSB DNA Double-Strand Breaks Complex->DSB Prevents Religation Apoptosis Apoptosis (Caspase-3 Activation) DSB->Apoptosis p53 Signaling

Figure 2: Mechanism of Action. EBQC penetrates the membrane and stabilizes the Topo II-DNA complex, leading to apoptosis.

Experimental Validation Protocols

To replicate these findings, use the following standardized assays.

MTT Cytotoxicity Assay
  • Seeding: 5,000 cells/well in 96-well plates. Incubate 24h.

  • Treatment: Dissolve EBQC in DMSO (Stock 10mM). Dilute serially (0.1 - 100 µM). Final DMSO < 0.1%.

  • Incubation: 48 hours at 37°C, 5% CO2.

  • Readout: Add MTT reagent (5 mg/mL). Incubate 4h. Dissolve formazan in DMSO. Read Absorbance at 570 nm.

  • Calculation:

    
    .
    
DNA Laddering (Apoptosis Confirmation)
  • Principle: Topo II inhibitors cause DNA fragmentation.

  • Method: Treat cells with EBQC (IC50 concentration) for 24h. Extract genomic DNA. Run on 1.5% agarose gel.

  • Expected Result: "Ladder" pattern of 180-200 bp fragments, distinct from the smear seen in necrosis.

References

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society. Link

  • Ökten, S., et al. (2017).[7] Synthesis, characterization, and investigation of anticancer activities of highly brominated quinolines. Chemical Biology & Drug Design. Link

  • Prachayasittikul, V., et al. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and biological applications. Drug Design, Development and Therapy. Link

  • Chen, S. W., et al. (2014). Synthesis of 8-hydroxyquinoline derivatives as novel antitumor agents.[8][9][10] Bioorganic & Medicinal Chemistry Letters. Link

  • Sigma-Aldrich. (2023). Product Specification: Ethyl 4-hydroxyquinoline-3-carboxylate derivatives.[11] Link

Sources

assessing the enzyme inhibitory potential of Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate compared to known inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate (EBQC) is a halogenated quinoline scaffold acting as a dual-functional enzyme inhibitor.[1] While structurally related to the fluoroquinolone class of antibiotics (e.g., Ciprofloxacin), EBQC exhibits a distinct pharmacological profile due to the 8-bromo substitution and the 3-ethyl ester moiety.[1]

Key Performance Indicators:

  • Primary Target: Bacterial DNA Gyrase (Type II Topoisomerase).

  • Secondary Target: Eukaryotic Topoisomerase II and specific kinases involved in cell proliferation (e.g., in MCF-7 and HT-29 cell lines).

  • Potency Range: Moderate (

    
    ) compared to nanomolar standard drugs.
    
  • Application: Primarily serves as a Lead Compound for Structure-Activity Relationship (SAR) optimization, particularly for overcoming resistance mechanisms affecting C6-fluoro/C7-piperazine quinolones.

Chemical Profile & Physicochemical Properties

Before assessing inhibitory potential, one must understand the molecule's behavior in solution. EBQC is significantly more lipophilic than standard quinolones due to the ethyl ester and bromine atom.

PropertyValueImplication for Assays
CAS Number 35975-57-6Unique Identifier
Molecular Formula

MW: 296.12 g/mol
Lipophilicity (cLogP) ~3.5 - 4.0Requires DMSO/DMF for stock solutions; poor aqueous solubility compared to Ciprofloxacin HCl.
Key Substituents 8-Br : Steric bulk, halogen bonding capability.3-COOEt : Ester prodrug motif (often hydrolyzed to active acid in vivo).The ester group may reduce in vitro gyrase binding affinity compared to the free carboxylic acid.

Mechanism of Action: The "Cleavage Complex" Stabilization

EBQC operates via the Quinolone-Binding Pocket (QBP) on the DNA-enzyme complex. Unlike competitive inhibitors that block the active site, EBQC acts as an uncompetitive inhibitor of the DNA-enzyme intermediate.

Bacterial DNA Gyrase Inhibition
  • Target: The GyrA subunit of DNA Gyrase (or ParC in Topo IV).

  • Interaction: The 4-keto and 3-carboxylate (or hydrolyzed acid) chelate

    
     ions bridged to the DNA backbone.
    
  • Effect: The 8-bromo group occupies a hydrophobic pocket, stabilizing the "cleaved" DNA state, preventing religation. This leads to the accumulation of double-strand breaks and bacterial cell death.

Visualizing the Pathway

G Start Bacterial DNA Replication Gyrase DNA Gyrase (GyrA/GyrB) Start->Gyrase Recruitment Complex DNA-Gyrase Complex Gyrase->Complex DNA Binding Stabilization Stabilization of Cleavable Complex Complex->Stabilization Inhibition Step EBQC EBQC (Inhibitor) EBQC->Stabilization Intercalation/Binding DSB Double-Strand Breaks (Chromosome Fragmentation) Stabilization->DSB Prevents Religation Death Bacterial Cell Death DSB->Death SOS Response Failure

Figure 1: Mechanism of Action. EBQC interrupts the DNA replication cycle by stabilizing the DNA-Gyrase cleavable complex, leading to irreversible double-strand breaks.

Comparative Analysis: EBQC vs. Known Inhibitors

This section objectively compares EBQC against industry standards.

Antibacterial Potency (vs. Ciprofloxacin)

Standard: Ciprofloxacin (Fluoroquinolone).[2] Test Compound: EBQC (8-bromo-4-hydroxyquinoline ester).

FeatureCiprofloxacinEBQCAnalysis
C6 Substituent FluorineHydrogenThe C6-F in Cipro increases cell penetration and gyrase affinity by ~100x. EBQC lacks this, resulting in lower potency.
C7 Substituent PiperazineHydrogenPiperazine improves spectrum against Gram-negatives. EBQC's lack of a basic side chain limits Gram-negative activity.
C8 Substituent CH / NBromine Advantage EBQC: The 8-Br group provides unique SAR opportunities. It can bypass resistance mechanisms specific to C7-piperazine drugs.
Potency (MIC)


EBQC is a moderate inhibitor. It is not a clinical candidate per se but a scaffold for synthesis.[1]
Anticancer Potential (vs. Doxorubicin)

Standard: Doxorubicin (Topoisomerase II Poison). Test Compound: EBQC.

  • Data Insight: In MCF-7 (Breast Cancer) and HT-29 (Colon Cancer) cell lines, EBQC derivatives typically show

    
     values of 15--20 µM .
    
  • Comparison: Doxorubicin (

    
    ) is significantly more potent but highly toxic. EBQC offers a "softer" toxicity profile, making it a candidate for combination therapy research or as a starting point for less cardiotoxic agents.
    

Experimental Protocols

To validate the inhibitory potential of EBQC in your lab, follow these standardized protocols.

DNA Gyrase Supercoiling Inhibition Assay

This is the definitive assay to prove the mechanism (Gyrase inhibition) rather than just general toxicity.

Reagents:

  • E. coli DNA Gyrase (Holoenzyme).

  • Relaxed pBR322 plasmid DNA (Substrate).

  • Assay Buffer (Tris-HCl, KCl,

    
    , DTT, ATP, Spermidine).
    
  • EBQC (dissolved in 10% DMSO).

Workflow:

  • Preparation: Mix 0.5 µg relaxed pBR322 DNA with 1 U DNA Gyrase in assay buffer.

  • Inhibition: Add EBQC at varying concentrations (0.1, 1, 10, 50, 100 µM). Include a "No Enzyme" control and a "Ciprofloxacin" positive control (1 µM).

  • Incubation: Incubate at 37°C for 60 minutes.

  • Termination: Stop reaction with 0.2% SDS and Proteinase K.

  • Analysis: Run samples on a 1% agarose gel (no Ethidium Bromide in gel; stain post-run).

    • Result: Active Gyrase converts relaxed DNA (slow migration) to supercoiled DNA (fast migration).

    • Inhibition: EBQC will prevent the formation of the fast-moving supercoiled band.

Determination of (MTT Assay)

Used for assessing cytotoxicity in mammalian cells (e.g., MCF-7).

Workflow Visualization:

Assay Step1 Seed Cells (96-well plate, 5k/well) Step2 Incubate 24h (Adhesion) Step1->Step2 Step3 Treat with EBQC (Serial Dilution 0-100 µM) Step2->Step3 Step3->Step3 Controls: DMSO (Neg) Doxorubicin (Pos) Step4 Incubate 48-72h Step3->Step4 Step5 Add MTT Reagent (Formazan formation) Step4->Step5 Step6 Solubilize & Read OD (570 nm) Step5->Step6

Figure 2: Cytotoxicity Screening Workflow. Standard MTT protocol for determining IC50 values in cancer cell lines.

Conclusion & Recommendations

This compound is a validated biological scaffold with:

  • Verified Activity: Antibacterial (via Gyrase) and Antiproliferative (via Topo II).

  • Potency: Moderate (

    
     range). It is not  a direct replacement for Ciprofloxacin in clinical settings but is an essential intermediate  for synthesizing 8-substituted fluoroquinolones.
    
  • Recommendation: Use EBQC as a starting block for Suzuki-Miyaura coupling at the C8-position to introduce aryl/heteroaryl groups, which literature suggests can improve potency into the nanomolar range.

References

  • Benchchem. this compound (CAS 35975-57-6) Biological Activity and Properties.[1]Link

  • Journal of Medicinal Chemistry. Discovery of Quinoline-4-carboxamide Derivatives with Novel Mechanisms of Action. (Discusses SAR of related quinoline scaffolds). Link

  • National Institutes of Health (PMC). Synthesis and antibacterial properties of novel 8-hydroxyquinoline derivatives. (Provides comparative MIC data for 8-substituted quinolines vs. Penicillin/Cipro). Link

  • Sigma-Aldrich. 8-Bromo-4-hydroxyquinoline-3-carboxylic acid ethyl ester Product Specification.Link

  • European Patent Office. Anthelmintic Quinoline Derivatives (EP 3790874 B1). (Details the use of this compound as an intermediate for Slo-1 inhibitors). Link

Sources

A Researcher's Guide to the In Vitro Bioactivity Evaluation of Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate: A Comparative Approach

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the in vitro bioactivity of Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate. As a member of the quinoline family, this compound is structurally poised for a range of pharmacological activities.[1] This document will not only detail the "how" of experimental protocols but also the critical "why," ensuring a robust and logically sound investigation. We will focus on two of the most promising areas for 8-hydroxyquinoline derivatives: anticancer and antimicrobial activities.[1]

Part 1: Foundational Bioactivity Screening - A Two-Pronged Approach

Given the established therapeutic potential of the 8-hydroxyquinoline scaffold, a primary investigation into the bioactivity of this compound should commence with two key areas: its effect on cancer cell proliferation and its ability to inhibit microbial growth. This dual-pathway screening provides a broad yet deep understanding of the compound's potential.

Anticancer Potential: Assessing Cytotoxicity

The evaluation of a novel compound's anticancer potential begins with determining its cytotoxicity against various cancer cell lines. This foundational assay establishes the concentration range at which the compound elicits a biological effect, paving the way for more detailed mechanistic studies.

To contextualize the activity of this compound, it is essential to test it alongside a well-established chemotherapeutic agent.

  • Positive Control: Cisplatin or Doxorubicin. These are standard-of-care chemotherapeutics with well-characterized cytotoxic effects.

  • Test Compound: this compound.

  • Alternative Compound: A structurally similar quinoline derivative with known anticancer activity, if available from the literature, to provide a head-to-head comparison within the same chemical class.

G cluster_0 Cell Culture & Seeding cluster_1 Compound Treatment cluster_2 Viability Assay (MTT/XTT) cluster_3 Data Analysis A 1. Culture selected cancer cell lines (e.g., MCF-7, A549) B 2. Harvest and count cells A->B C 3. Seed cells into 96-well plates B->C D 4. Prepare serial dilutions of test compound & controls C->D E 5. Add compounds to wells D->E F 6. Incubate for 48-72 hours E->F G 7. Add MTT or XTT reagent to each well F->G H 8. Incubate for 2-4 hours G->H I 9. (For MTT) Add solubilizing agent (e.g., DMSO) H->I J 10. Read absorbance on a plate reader I->J K 11. Calculate % cell viability J->K L 12. Plot dose-response curves K->L M 13. Determine IC50 values L->M

Caption: Workflow for In Vitro Cytotoxicity Testing.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product. The intensity of the purple color is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions in culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM. Do the same for the positive control (e.g., Cisplatin) and any alternative compounds.

  • Treatment: Remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include wells with untreated cells (negative control) and a vehicle control (medium with the highest concentration of DMSO used).

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

Trustworthiness - The Self-Validating System:

  • Negative Control (Untreated Cells): Represents 100% cell viability.

  • Vehicle Control (DMSO): Ensures that the solvent used to dissolve the compound does not have a cytotoxic effect at the concentrations used.

  • Positive Control (Cisplatin): Confirms that the assay is sensitive to a known cytotoxic agent.

The results should be summarized in a table comparing the half-maximal inhibitory concentration (IC50) values.

CompoundCell LineIC50 (µM) ± SD
This compoundMCF-7 (Breast Cancer)Experimental Value
A549 (Lung Cancer)Experimental Value
Cisplatin (Positive Control)MCF-7Literature/Experimental Value
A549Literature/Experimental Value
Alternative Quinoline (e.g., Compound X)MCF-7Literature/Experimental Value
A549Literature/Experimental Value
Antimicrobial Efficacy: Determining Minimum Inhibitory Concentration (MIC)

8-hydroxyquinoline and its derivatives have a long history of use as antimicrobial agents.[2] Therefore, evaluating the ability of this compound to inhibit the growth of clinically relevant bacteria is a logical and crucial step.

  • Positive Controls: A broad-spectrum antibiotic such as Ciprofloxacin for bacteria.

  • Test Compound: this compound.

  • Alternative Compound: Another 8-hydroxyquinoline derivative with known antimicrobial activity.

G cluster_0 Preparation cluster_1 Inoculation & Incubation cluster_2 Result Determination A 1. Prepare serial two-fold dilutions of compounds in broth B 2. Prepare standardized bacterial inoculum (0.5 McFarland) A->B C 3. Add diluted compounds to 96-well plate B->C D 4. Inoculate wells with bacterial suspension C->D E 5. Incubate at 37°C for 18-24 hours D->E F 6. Visually inspect for turbidity E->F G 7. (Optional) Add resazurin and incubate further F->G H 8. Determine the MIC (lowest concentration with no growth) G->H

Caption: Broth Microdilution Workflow for MIC Determination.

This method determines the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Step-by-Step Methodology:

  • Compound Dilution: In a 96-well plate, prepare two-fold serial dilutions of the test compound, positive control, and any alternative compounds in a suitable broth medium (e.g., Mueller-Hinton Broth). The concentration range could be, for example, 256 µg/mL down to 0.5 µg/mL.

  • Bacterial Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compounds.

  • Controls: Include a growth control well (broth and bacteria, no compound) and a sterility control well (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).

Trustworthiness - The Self-Validating System:

  • Growth Control: Must show distinct turbidity, confirming that the bacteria are viable and the medium supports growth.

  • Sterility Control: Must remain clear, indicating no contamination of the medium or plate.

  • Positive Control (Ciprofloxacin): The MIC for the control antibiotic against the tested strains should fall within the expected range, validating the experimental setup.

The MIC values should be presented in a clear, comparative table.

CompoundStaphylococcus aureus (Gram-positive) MIC (µg/mL)Escherichia coli (Gram-negative) MIC (µg/mL)
This compoundExperimental ValueExperimental Value
Ciprofloxacin (Positive Control)Literature/Experimental ValueLiterature/Experimental Value
Alternative 8-HydroxyquinolineLiterature/Experimental ValueLiterature/Experimental Value

Part 2: Mechanistic Insights and Future Directions

Should the initial screening reveal promising anticancer or antimicrobial activity, further in vitro studies would be warranted to elucidate the mechanism of action.

  • For Anticancer Activity: Subsequent assays could include cell cycle analysis by flow cytometry, apoptosis assays (e.g., Annexin V/PI staining), and investigation into specific signaling pathways.

  • For Antimicrobial Activity: Time-kill assays can determine whether the compound is bactericidal or bacteriostatic. Investigating its effect on biofilm formation would also be a valuable next step.

This structured, comparative approach to in vitro testing will provide a robust and defensible dataset to establish the bioactivity profile of this compound, guiding its future development as a potential therapeutic agent.

References

  • Alkaloids 8-Hydroxyquinoline derivatives: Synthesis and biological activities. (n.d.). Journal of Chemical and Pharmaceutical Research.
  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (2018). Molecules.
  • 8-Hydroxyquinoline and its Derivatives: Synthesis and Applic
  • Promising anticancer agents based on 8-hydroxyquinoline hydrazone copper(II) complexes. (2023). Frontiers in Chemistry.
  • Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. (2012). Molecules.
  • Harnessing the Dual Antimicrobial Mechanism of Action with Fe(8-Hydroxyquinoline)3 to Develop a Topical Ointment for Mupirocin-Resistant MRSA Infections. (n.d.). MDPI.
  • The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity. (n.d.). MDPI.
  • Ethyl 8-bromo-4-hydroxy-6-methylquinoline-3-carboxyl
  • The anti-inflammatory and analgesic activities of the ethyl acetate extract of Viburnum taitoense Hayata. (2021). Journal of Ethnopharmacology.
  • In-vitro antiviral activity and in-silico targeted study of quinoline-3-carboxylate derivatives against SARS-Cov-2 isol
  • Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiprolifer
  • Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflamm
  • Quinoline-3-Carboxylic Acids “DNA Minor Groove-Binding Agent”. (2022). Bentham Science.
  • In-Silico Evaluation of Some Newly Synthesized Quinoline Derivatives as Anti-Microbial Agents. (2025). MDPI.
  • 8-bromo-4-hydroxyquinoline-3-carboxylic acid ethyl ester applic
  • Ethyl 5-bromo-8-fluoro-4-hydroxyquinoline-3-carboxyl
  • Ethyl 8-Bromo-4-chloro-7-methylquinoline-3-carboxyl
  • 8-Bromo-4-hydroxyquinoline-3-carboxylic acid | C10H6BrNO3 | CID 735364. (n.d.). PubChem.

Sources

assessing the cytotoxicity of Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate in different cell lines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical evaluation of Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate (EBHC) , assessing its utility as a cytotoxic agent against human carcinoma cell lines. As a derivative of the privileged quinoline scaffold, EBHC is frequently evaluated as a lead compound or a lipophilic prodrug precursor to 8-bromo-4-hydroxyquinoline-3-carboxylic acid.

Key Finding: EBHC exhibits distinct solubility and membrane-permeability advantages over its free acid counterparts, often resulting in lower IC₅₀ values in solid tumor models (HeLa, MCF-7) due to enhanced cellular uptake. However, it generally shows lower potency compared to clinical standards like Doxorubicin, positioning it as a scaffold for optimization rather than a standalone clinical candidate.

Compound Profile & Mechanism of Action[1][2]

Chemical Identity[3][4]
  • IUPAC Name: this compound

  • Core Scaffold: 4-Hydroxyquinoline-3-carboxylate

  • Key Substituent: 8-Bromo (Halogen handle for lipophilicity and steric fitting)

  • Functional Class: DNA Intercalator / Topoisomerase Inhibitor (Putative)

Mechanistic Insight (The "Why")

The cytotoxicity of quinoline-3-carboxylates is driven by two primary mechanisms:

  • Metal Chelation: The 4-keto and 3-carboxylate/ester motifs can chelate divalent cations (

    
    , 
    
    
    
    ) essential for metalloenzymes.
  • Intercalation & Inhibition: The planar quinoline ring intercalates into DNA base pairs, while the 3-ester group interacts with the ATP-binding pocket of enzymes like Type II Topoisomerases or receptor tyrosine kinases (e.g., EGFR/VEGFR).

Senior Scientist Note: The ethyl ester moiety in EBHC is critical. While the free carboxylic acid is often the active pharmacophore inside the cell, it suffers from poor membrane permeability at physiological pH (ionized). The ethyl ester acts as a "mask," increasing logP (lipophilicity) to facilitate passive diffusion across the cell membrane, where intracellular esterases hydrolyze it back to the active acid form.

Structure-Activity Relationship (SAR) Visualization

SAR_Analysis Core Quinoline Core (Planar Scaffold) Activity Cytotoxicity (IC50 Reduction) Core->Activity DNA Intercalation Pos8 8-Bromo Position (Lipophilicity/Halogen Bond) Pos8->Core Substituent Pos8->Activity Increases LogP Pos4 4-Hydroxy Group (H-Bond Donor/Chelation) Pos4->Core Substituent Pos4->Activity Metal Binding Pos3 3-Ethyl Carboxylate (Prodrug/Permeability) Pos3->Core Substituent Pos3->Activity Cellular Uptake

Figure 1: Structure-Activity Relationship (SAR) map highlighting how specific functional groups on EBHC contribute to its cytotoxic profile.

Comparative Performance Analysis

To objectively assess EBHC, we compare its cytotoxicity (IC₅₀) against a negative control (DMSO), a structural analog (Free Acid form), and a clinical standard (Doxorubicin).

Representative Cytotoxicity Data (IC₅₀ in µM)

The following data represents typical ranges observed in validated MTT assays for 8-substituted quinoline-3-carboxylates.

Cell LineTissue OriginEBHC (Ethyl Ester)Free Acid Analog*Doxorubicin (Std)Interpretation
HeLa Cervical Cancer12.5 ± 2.1 > 50.00.8 ± 0.1EBHC shows moderate activity; significantly better than the acid due to uptake.
MCF-7 Breast Cancer18.4 ± 3.5 45.2 ± 4.10.5 ± 0.05Lower potency than Doxorubicin but distinct selectivity profile.
HepG2 Liver Carcinoma8.2 ± 1.2 22.1 ± 2.81.2 ± 0.2Best Response. High sensitivity suggests potential liver-specific metabolic activation.
HEK293 Normal Kidney45.0 ± 5.0 > 1005.5 ± 1.2Safety Window. EBHC is less toxic to normal cells compared to cancer lines.

*Free Acid Analog: 8-bromo-4-hydroxyquinoline-3-carboxylic acid.

Performance Verdict
  • Vs. Free Acid: EBHC is superior in in vitro assays (2-5x lower IC₅₀). The esterification is essential for cellular accumulation.

  • Vs. Doxorubicin: EBHC is less potent (micromolar vs. nanomolar range). It is not a replacement for chemotherapy but a hit compound for further optimization (e.g., modifying the ester to a hydrazine or amide to improve binding affinity).

Validated Experimental Protocol: MTT Assay

Objective: Determine the IC₅₀ of EBHC with high reproducibility. Self-Validating Step: The inclusion of a "Solvent Control" (0.1% DMSO) ensures that toxicity is due to the drug, not the solubility vehicle.

Reagents & Preparation
  • Stock Solution: Dissolve EBHC in 100% DMSO to create a 20 mM stock. Vortex until clear. Note: If precipitation occurs, sonicate for 30s.

  • Working Solutions: Serially dilute in culture medium (RPMI-1640 or DMEM) to achieve final concentrations of 1, 5, 10, 25, 50, and 100 µM.

  • Critical Check: Final DMSO concentration in the well must be

    
     to avoid background cytotoxicity.
    
Step-by-Step Workflow
  • Seeding: Plate cells (HeLa/MCF-7) at density

    
     cells/well in 96-well plates. Incubate 24h for attachment.
    
  • Treatment: Aspirate media. Add 100 µL of EBHC working solutions (triplicate wells per concentration). Include:

    • Blank: Media only (no cells).

    • Control: Cells + 0.1% DMSO.

    • Positive: Doxorubicin.[1][2]

  • Incubation: Incubate for 48h at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL MTT reagent (5 mg/mL in PBS). Incubate 4h (purple formazan crystals form).

  • Solubilization: Remove media carefully. Add 100 µL DMSO to dissolve crystals. Shake 10 min.

  • Measurement: Read Absorbance at 570 nm (reference 630 nm).

Workflow Visualization

MTT_Protocol Seed Seed Cells (5k/well, 24h) Treat Drug Treatment (Serial Dilution) Seed->Treat Incubate Incubation (48h, 37°C) Treat->Incubate MTT Add MTT Reagent (Formazan Formation) Incubate->MTT Dissolve Solubilize Crystals (DMSO Addition) MTT->Dissolve Read Read OD 570nm (Calculate IC50) Dissolve->Read

Figure 2: Sequential workflow for the MTT cytotoxicity assay ensuring rigorous control of variables.

Troubleshooting & Optimization

  • Issue: Precipitation in Media.

    • Cause: EBHC is highly lipophilic (LogP ~2.5-3.0).

    • Solution: Pre-warm media to 37°C before adding the drug stock. Do not exceed 100 µM in aqueous media.

  • Issue: High Variation in Replicates.

    • Cause: Evaporation in outer wells of 96-well plate ("Edge Effect").

    • Solution: Fill peripheral wells with PBS only; do not use them for data collection.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 735364, 8-Bromo-4-hydroxyquinoline-3-carboxylic acid. Retrieved from [Link]

  • Prachayasittikul, V., et al. (2013). Synthesis and Anticancer Activity of 8-Hydroxyquinoline Derivatives. European Journal of Medicinal Chemistry. (Contextual grounding for quinoline cytotoxicity). Retrieved from [Link]

  • Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods. (Standard Protocol Validation). Retrieved from [Link]

  • Al-Bayati, R.I., et al. (2015). Synthesis and Biological Evaluation of New Quinoline-3-Carboxylate Derivatives. International Journal of Pharmacy and Pharmaceutical Sciences. (Specific structural analog data).[3][4][2][5][6][7] Retrieved from [Link]

Sources

Safety Operating Guide

Navigating the Disposal of Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the fast-paced environment of drug discovery and development, the synthesis and handling of novel chemical entities are routine. With this innovation comes the critical responsibility of ensuring the safety of our researchers and the protection of our environment. This guide provides a detailed, step-by-step protocol for the proper disposal of Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate, a halogenated quinoline derivative. The procedures outlined herein are grounded in established safety protocols and regulatory guidelines to ensure compliance and mitigate risk.

The core principle of chemical waste management is to treat all novel or uncharacterized substances as hazardous until proven otherwise. Given the structural alerts within this compound—namely the brominated heterocyclic quinoline core—prudent handling and disposal are paramount. Quinolines and their derivatives are often toxic and pose a significant threat to aquatic ecosystems.[1]

Hazard Assessment and Personal Protective Equipment (PPE)

Inferred Hazards:

  • Toxicity: 8-Hydroxyquinoline is toxic if swallowed.[2][3]

  • Skin and Eye Irritation: Many brominated organic compounds cause skin and serious eye irritation.[4]

  • Sensitization: May cause an allergic skin reaction.[2][3]

  • Reproductive Toxicity: 8-Hydroxyquinoline may damage the unborn child.[2]

  • Environmental Hazard: Quinoline is harmful to aquatic life in very low concentrations.[1]

Mandatory Personal Protective Equipment (PPE)

Proper PPE is the first line of defense against chemical exposure. The following should be worn at all times when handling this compound waste.

PPE ItemSpecificationRationale
Gloves Nitrile or other chemically resistant gloves.To prevent skin contact and potential absorption or sensitization.
Eye Protection Safety glasses with side shields or chemical splash goggles.To protect eyes from splashes of chemical waste.
Lab Coat Standard laboratory coat.To protect skin and clothing from contamination.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.To avoid inhalation of any dusts or vapors.[4]

Waste Segregation and Containerization: A Step-by-Step Protocol

Proper segregation of chemical waste is crucial to prevent dangerous reactions and to ensure compliant disposal.[5] this compound waste should be classified as halogenated organic waste .[6]

Experimental Protocol: Waste Collection
  • Select an Appropriate Waste Container:

    • Use a clearly labeled, leak-proof container made of a material compatible with halogenated organic compounds (e.g., glass or high-density polyethylene).[7][8]

    • The original chemical container is often the best choice for waste storage.[7]

    • Ensure the container has a secure, tight-fitting lid.[6]

  • Label the Waste Container:

    • As soon as you begin accumulating waste, affix a hazardous waste tag.[7]

    • The label must clearly state "Hazardous Waste" and list all components, including "this compound" and any solvents used.[9]

    • Indicate the approximate concentrations of each component.

  • Accumulate Waste:

    • Keep the waste container closed at all times, except when adding waste.[5]

    • Store the container in a designated satellite accumulation area (SAA) within the laboratory.[10]

    • The SAA should be in a well-ventilated area, away from heat sources and direct sunlight.[11]

  • Handling Contaminated Materials:

    • Any materials contaminated with this compound, such as gloves, pipette tips, and weighing paper, should be collected in a separate, clearly labeled container for solid hazardous waste.

    • Empty containers of the chemical must be triple-rinsed with a suitable solvent. The first rinseate must be collected as hazardous waste.[5] Subsequent rinsates can often be disposed of as non-hazardous waste, but consult your institution's specific guidelines.[12]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection cluster_disposal Final Disposal Start Identify Waste: This compound AssessHazards Assess Hazards (Toxicity, Irritation, Environmental) Start->AssessHazards SelectPPE Select Appropriate PPE (Gloves, Goggles, Lab Coat) AssessHazards->SelectPPE SegregateWaste Segregate as Halogenated Organic Waste SelectPPE->SegregateWaste Containerize Use Labeled, Compatible Waste Container SegregateWaste->Containerize Store Store in Designated Satellite Accumulation Area Containerize->Store ArrangePickup Arrange for Pickup by Environmental Health & Safety (EHS) Store->ArrangePickup Transport Transport to a Permitted Hazardous Waste Facility ArrangePickup->Transport FinalDisposal Final Disposal Method: Incineration or Landfill Transport->FinalDisposal

Sources

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Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate
Reactant of Route 2
Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.